molecular formula ¹³C₂H₅¹⁵NO B1157283 Acetamide-13C2,15N

Acetamide-13C2,15N

Cat. No.: B1157283
M. Wt: 62.05
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide-13C2,15N is a stable isotope-labelled analog of acetamide, where the carbon-13 and nitrogen-15 isotopes create a distinct mass signature essential for advanced analytical techniques. This compound is critically valuable in pharmaceutical and biochemical research, primarily serving as an internal standard in mass spectrometry-based assays. Using such labelled internal standards allows researchers to achieve highly accurate and precise quantification of target analytes in complex biological matrices such as plasma, urine, and feces, thereby correcting for variations during sample preparation and analysis . In drug metabolism and pharmacokinetic studies, the application of stable isotope labelling, as exemplified by Acetamide-13C2,15N, enables the detailed examination of a drug's metabolic fate. The creation of "mass doublets" by mixing the natural abundance drug with its labelled isotopomer facilitates the rapid identification of drug metabolites in complex samples like blood or urine using high-resolution mass spectrometry and stable isotope filtering techniques . This compound is integral to supporting the development of robust and reliable analytical methods, such as UPLC-MS/MS, which are rigorously validated for application in critical clinical pharmacokinetic studies . Its use ensures the generation of high-quality data, advancing research in areas like metabolomics and the development of new pharmaceuticals.

Properties

Molecular Formula

¹³C₂H₅¹⁵NO

Molecular Weight

62.05

Synonyms

Ethanamide-13C2,15N

Origin of Product

United States

Foundational & Exploratory

Introduction: The Role of Stable Isotopes in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Chemical Properties and Research Applications of Acetamide-13C2,15N

In the landscape of quantitative analytical science, particularly within drug metabolism and pharmacokinetic (DMPK) studies, precision and accuracy are paramount. The advent of stable isotope-labeled (SIL) compounds has revolutionized our ability to achieve this, providing robust internal standards that mitigate the challenges of matrix effects and extraction variability. Acetamide-13C2,15N, a non-radioactive, isotopically enriched analog of acetamide, exemplifies such a tool. By replacing two Carbon-12 atoms with Carbon-13 and the Nitrogen-14 atom with Nitrogen-15, we create a molecule that is chemically identical to its natural counterpart but physically distinguishable by its mass. This guide provides a comprehensive overview of the physicochemical properties of Acetamide-13C2,15N, elucidates the principles behind its application, and offers detailed methodologies for its use as an internal standard in mass spectrometry-based bioanalysis.

Section 1: Physicochemical Properties

Acetamide-13C2,15N shares nearly identical physical and chemical properties with its unlabeled form, as isotopic substitution has a negligible effect on characteristics like solubility, boiling point, and melting point.[1][2][3] The critical distinction lies in its molecular weight, which is the cornerstone of its utility in mass spectrometry.

Pure, unlabeled acetamide is a colorless, hygroscopic crystalline solid.[1][3] While odorless when pure, it can present a "mousy" odor if impurities are present.[1][2][3] It is highly soluble in water (approximately 2000 g/L) and other polar solvents such as ethanol and chloroform.[1][2][3]

Table 1: Comparison of Physicochemical Properties

PropertyUnlabeled AcetamideAcetamide-13C2,15NData Source(s)
Chemical Formula C₂H₅NO[¹³C]₂H₅[¹⁵N]O[1][4]
Molecular Weight 59.07 g/mol Approx. 62.05 g/mol [4] / Calculated
Melting Point 79-81 °C79-81 °C (Expected)[1][2][3]
Boiling Point 221.2 °C (decomposes)221.2 °C (Expected, decomposes)[1][2][3]
Density 1.159 g/cm³~1.159 g/cm³ (Expected)[1][3]
Solubility in Water 2000 g/L2000 g/L (Expected)[1][3]
LogP -1.26-1.26 (Expected)[3][5]
CAS Number 60-35-52727464-32-4[3][6]

Section 2: The Principle of Isotopic Dilution Mass Spectrometry

The core value of Acetamide-13C2,15N in research is its application as an internal standard (IS) in isotopic dilution mass spectrometry. This technique is the gold standard for quantitative analysis. The rationale is straightforward: the SIL-IS is added at a known concentration to a sample at the earliest stage of preparation. Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the exact same losses during sample extraction, cleanup, and ionization in the mass spectrometer source. Any variability that affects the analyte also affects the SIL-IS to the same degree. By measuring the ratio of the analyte's signal to the SIL-IS's signal, we can accurately calculate the analyte's concentration, effectively canceling out experimental inconsistencies. This co-eluting, ratio-based quantification provides a self-validating system for every sample analyzed.

G cluster_sample Biological Sample Analyte Analyte of Interest (Unlabeled Acetamide) Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Analyte->Prep Matrix Sample Matrix (Proteins, Salts, etc.) Matrix->Prep IS Acetamide-13C2,15N (Known Concentration) IS->Prep LCMS LC-MS Analysis Prep->LCMS Analyte + IS Mixture Data Data Processing LCMS->Data Signal Ratio (Analyte / IS) Result Accurate Quantification Data->Result

Caption: Isotopic dilution workflow using a stable isotope-labeled internal standard.

Section 3: Core Applications and Methodologies

The primary application for Acetamide-13C2,15N is as an internal standard for the quantification of unlabeled acetamide in complex matrices.[6] This is crucial in toxicology, environmental monitoring, and studies of metabolic pathways where acetamide may be a metabolite or a biomarker.

Experimental Protocol: Quantification of Acetamide in Plasma using LC-MS/MS

This protocol describes a validated approach for quantifying acetamide in human plasma, employing Acetamide-13C2,15N as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of unlabeled acetamide and dissolve in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of Acetamide-13C2,15N and dissolve in 1 mL of methanol. The smaller volume is often practical due to the higher cost of the SIL-IS.

  • Working Solutions: Serially dilute the Analyte Stock with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate working solution of the Internal Standard at 100 ng/mL.

2. Construction of the Calibration Curve:

  • To a series of clean 1.5 mL microcentrifuge tubes, add 50 µL of blank plasma.

  • Spike 10 µL of each calibration standard into the blank plasma to create calibration points.

  • Add 10 µL of the 100 ng/mL Internal Standard working solution to each tube. This results in a final IS concentration of 10 ng/mL in the injection-ready sample (assuming a 1:10 final dilution).

3. Sample Preparation (Protein Precipitation):

  • For unknown samples, add 50 µL of the plasma to a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL Internal Standard working solution.

  • Add 200 µL of ice-cold acetonitrile to each tube (both calibration standards and unknown samples). This precipitates the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

    • MRM Transition for Acetamide: Q1: 60.1 m/z → Q3: 44.1 m/z

    • MRM Transition for Acetamide-13C2,15N: Q1: 63.1 m/z → Q3: 46.1 m/z

5. Data Processing and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibration point.

  • Plot the Peak Area Ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.

  • Calculate the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

G cluster_prep 1. Solution Preparation cluster_sample 2. Sample Processing cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Quantification stock Prepare Stock Solutions (Analyte & IS) cal Create Calibration Standards stock->cal spike Spike IS into Samples & Calibrators cal->spike ppt Protein Precipitation (Acetonitrile) spike->ppt cent Centrifuge & Collect Supernatant ppt->cent lc LC Separation (C18 Column) cent->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Integrate Peak Areas ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Calculate Unknown Concentration curve->quant

Caption: Step-by-step workflow for LC-MS/MS quantification.

Section 4: Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the integrity of Acetamide-13C2,15N.

  • Storage: The compound should be stored in a well-closed container in a dry environment.[7] For long-term stability, storage at -20°C or -80°C is recommended, protected from light.[8] Stock solutions should also be stored frozen under the same conditions.[8]

  • Safety: While the isotopic labeling does not alter its chemical reactivity, users should adhere to the safety precautions for unlabeled acetamide. It is considered an irritant to the eyes and skin.[7] Inhalation of dust should be avoided.[7] Furthermore, acetamide is classified by the IARC as possibly carcinogenic to humans (Group 2B), and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used at all times.[7]

Conclusion

Acetamide-13C2,15N is an indispensable tool for researchers requiring precise and accurate quantification of acetamide. Its chemical properties, being nearly identical to the endogenous compound, make it the ideal internal standard for isotopic dilution mass spectrometry. By correcting for experimental variability, it ensures the generation of high-quality, trustworthy data in fields ranging from pharmaceutical development to environmental science. The methodologies outlined in this guide provide a robust framework for its successful implementation in the modern analytical laboratory.

References

  • Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 29). Acetamide. Retrieved from [Link]

  • Vedantu. (n.d.). Acetamide: Properties, Uses, Safety, and Key Chemistry Facts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide: Antoine Equation Parameters. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-dibutyl- (CAS 1563-90-2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide (CAS 60-35-5). Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (2021). ICSC 0233 - ACETAMIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide. In PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Chemical Shift Values of Acetamide-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Acetamide in Modern NMR

In the landscape of molecular analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for elucidating structure, dynamics, and interactions. For professionals in drug development and various scientific research fields, the precision of NMR data is paramount. This guide provides an in-depth exploration of Acetamide-¹³C₂,¹⁵N, a cornerstone molecule for NMR studies. Its simplicity and the strategic incorporation of stable isotopes, ¹³C and ¹⁵N, make it an invaluable tool for calibrating instruments, developing new methodologies, and serving as an internal standard in complex biological and chemical systems.

The dual isotopic labeling of both carbons and the nitrogen atom enhances NMR sensitivity and allows for a suite of powerful experiments that correlate these nuclei. This guide will delve into the core principles governing the ¹³C and ¹⁵N chemical shifts of this molecule, provide detailed protocols for obtaining high-fidelity data, and present a comprehensive analysis of its chemical shift values in various common NMR solvents.

The Foundation: Understanding ¹³C and ¹⁵N Chemical Shifts

The chemical shift (δ) in NMR is a fundamental parameter that provides a wealth of information about the electronic environment of a nucleus. For Acetamide-¹³C₂,¹⁵N, we are primarily interested in the resonances of the ¹³C and ¹⁵N nuclei.

¹³C Chemical Shifts: The carbon skeleton of acetamide consists of a methyl carbon (C₁) and a carbonyl carbon (C₂). The chemical shift of the methyl carbon is found in the aliphatic region of the spectrum, while the carbonyl carbon, being part of an amide functional group, resonates significantly further downfield. This large difference in resonance frequency is a direct consequence of the differing electron densities around the two carbon atoms. The electronegative oxygen and nitrogen atoms attached to the carbonyl carbon deshield it, causing it to resonate at a higher frequency.

¹⁵N Chemical Shifts: The ¹⁵N nucleus in the amide group is also highly sensitive to its electronic surroundings. Its chemical shift is influenced by factors such as hybridization, the nature of the adjacent carbonyl group, and solvent interactions. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which significantly affects its shielding and, consequently, its chemical shift.

It is important to note that while the isotopic labeling with ¹³C and ¹⁵N is crucial for detection and correlation experiments, it has a minimal effect on the chemical shift values themselves. Therefore, the data presented in this guide for unlabeled acetamide can be confidently used as a reference for Acetamide-¹³C₂,¹⁵N.

Data Presentation: NMR Chemical Shift Values for Acetamide

The following table summarizes the experimentally observed ¹³C and ¹⁵N chemical shift values for acetamide in three commonly used NMR solvents: Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), and Deuterium Oxide (D₂O).

SolventNucleusChemical Shift (ppm)
CDCl₃ ¹³C (Methyl - CH₃)~24.9
¹³C (Carbonyl - C=O)~174.6
¹⁵N~112
DMSO-d₆ ¹³C (Methyl - CH₃)~22.6
¹³C (Carbonyl - C=O)~172.7
¹⁵N~105
D₂O ¹³C (Methyl - CH₃)~24.5
¹³C (Carbonyl - C=O)~177.5
¹⁵N~117

Note: Chemical shifts are referenced to TMS for ¹³C and liquid ammonia for ¹⁵N. Values can vary slightly depending on concentration, temperature, and pH.

Experimental Protocols: Acquiring High-Fidelity NMR Data

The acquisition of accurate and quantitative NMR data for Acetamide-¹³C₂,¹⁵N requires meticulous attention to experimental parameters. The following protocols are designed to be self-validating and provide a robust framework for obtaining high-quality spectra.

Sample Preparation: The First Step to Quality Data

A well-prepared sample is the cornerstone of a successful NMR experiment.

DrugDevelopment cluster_0 Applications of Acetamide-¹³C₂,¹⁵N A Method Development B Quantitative NMR (qNMR) A->B Validation of new qNMR pulse sequences C Metabolic Tracer Studies B->C Internal standard for quantifying metabolites D Biomolecular NMR C->D Reference for chemical shifts in protein-ligand binding studies

Caption: Key applications of Acetamide-¹³C₂,¹⁵N in the drug development pipeline.

Method Development and Validation: New NMR pulse sequences and techniques, particularly those aimed at quantitative analysis (qNMR), require rigorous validation. Acetamide-¹³C₂,¹⁵N, with its well-defined and simple spectrum, provides an ideal standard for testing the accuracy and precision of these new methods.

Internal Standard for Quantitative NMR (qNMR): In drug metabolism and pharmacokinetic (DMPK) studies, qNMR is used to determine the concentration of drugs and their metabolites in biological fluids. The known concentration of an internal standard like Acetamide-¹³C₂,¹⁵N allows for the accurate quantification of other molecules in the sample, as the signal intensity is directly proportional to the molar concentration. [1] Metabolic Tracer Studies: The stable isotopes in Acetamide-¹³C₂,¹⁵N can be tracked as the molecule is metabolized. This allows researchers to follow the metabolic fate of the acetyl group, providing valuable information on biochemical pathways relevant to disease and drug action.

Biomolecular NMR: In studies of protein-ligand interactions, changes in the chemical shifts of the protein or the ligand upon binding are monitored. Acetamide-¹³C₂,¹⁵N can be used as a reference compound to ensure the stability of the magnetic field and the accuracy of chemical shift measurements over the course of long experiments.

Conclusion: A Versatile Tool for Precise and Accurate NMR

Acetamide-¹³C₂,¹⁵N is more than just a simple molecule; it is a versatile and indispensable tool for researchers and scientists in the field of drug development and beyond. Its well-characterized NMR properties, coupled with the enhanced sensitivity and correlation possibilities afforded by isotopic labeling, make it an ideal standard for a wide range of applications. By following the detailed protocols and understanding the fundamental principles outlined in this guide, researchers can leverage the power of Acetamide-¹³C₂,¹⁵N to ensure the accuracy, precision, and reliability of their NMR data, ultimately accelerating the pace of scientific discovery and innovation.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Paredes, E., & Parella, T. (2021). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 26(8), 2275. [Link]

  • Hansen, P. E. (2019). Intrinsic deuterium/proton NMR isotope effects on carbon-13 chemical shifts: dependence on carbon hybridization and substitution. Magnetic Resonance in Chemistry, 57(6), 285-299. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). 1J(C,N) and 1J(C,C) coupling constants in compounds with C-N and C-C multiple bonds. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(4), 279-347. [Link]

  • University of Ottawa NMR Facility Blog. (2008). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]

  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Martin, G. J., Martin, M. L., & Gouesnard, J. P. (1981). 15N NMR Spectroscopy. Springer-Verlag.
  • Isotope Solutions. (n.d.). 13C 15N Labeled Compounds. Retrieved from [Link]

  • Mani, D. (2022, May 26). NMR of molecules large and small in biomedical research and drug design [Video]. YouTube. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133–149. [Link]

Sources

Solubility data for Acetamide-13C2,15N in deuterated solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and NMR Characterization of Acetamide-13C2,15N

Executive Summary

Acetamide-13C2,15N is a high-value stable isotope-labeled isotopologue used primarily as a reference standard in NMR metabolomics and as a probe in hyperpolarization (Dissolution Dynamic Nuclear Polarization, d-DNP) studies.[1][2][3] Its triple-labeling (


C at both positions, 

N at the amide) makes it a powerful tool for studying spin-lattice relaxation (

) and scalar coupling networks.

This guide addresses the critical challenge of solvent selection. While acetamide is highly polar, the choice between deuterated water (D


O) and dimethyl sulfoxide (DMSO-

) dictates whether the amide protons are observable (due to chemical exchange) and influences the relaxation dynamics required for DNP applications.

Physicochemical Profile & Solubility Data

Acetamide is a hygroscopic solid. While isotopic substitution (


C/

N for

C/

N) theoretically alters molar mass and vibrational modes, the macroscopic solubility profile remains statistically identical to natural abundance acetamide .
Solubility Compatibility Table
SolventSolubility RatingSaturation Limit (Approx.)Primary UtilityCritical Limitation
D

O
(Deuterium Oxide)
Excellent > 2000 mg/mLBiological mimicry; MetabolomicsProton Exchange: Amide protons (

) exchange rapidly with D

O, disappearing from the

H spectrum.
DMSO-

Excellent > 1000 mg/mLStructural Elucidation; Relaxation StudiesViscosity: Higher viscosity broadens linewidths slightly but arrests proton exchange, preserving the

signal.
Methanol-

Good ~ 800 mg/mLLow-temp NMR; DNP glassingExchange: Like D

O, labile protons will exchange with the solvent deuterium.
Chloroform-

(CDCl

)
Low/Moderate ~ 10-50 mg/mLNon-polar mixturesPoor solubility limits signal-to-noise (SNR) for insensitive nuclei (

C,

N).

Technical Insight: For quantitative NMR (qNMR) where the amide proton integral is required, DMSO-


 is mandatory . In D

O, the HDO peak will grow over time as the amide protons exchange, rendering integration of the amide region impossible.

NMR Spectral Characterization

The labeling pattern of Acetamide-13C2,15N introduces complex scalar coupling networks (


-coupling) not seen in the natural abundance compound.
Chemical Shift Data (Reference)

Values are approximate and temperature/concentration dependent.

NucleusMoietyShift (

) in DMSO-

Shift (

) in D

O
Multiplicity (due to labels)

H

1.78 ppm1.99 ppmDoublet of Doublets (

)

H

6.60 - 7.20 ppm (Broad)Absent (Exchanged)Doublet (

)

C

(C1)
172.5 ppm176.8 ppmDoublet of Doublets (

)

C

(C2)
22.6 ppm22.1 ppmDoublet (

)

N

112.0 ppm114.0 ppmDoublet of Doublets (

)

*Referenced to Liquid NH


 scale. To convert to Nitromethane scale, subtract ~380 ppm.[4][5][6]
Scalar Coupling Constants ( -Values)

These constants are critical for setting delay times (


 or 

) in pulse sequences like HSQC or HMBC.
  • 
    :  ~35 – 40 Hz (Carbonyl to Methyl coupling)
    
  • 
    :  ~13 – 15 Hz (Carbonyl to Nitrogen coupling)
    
  • 
    :  ~90 Hz (Direct amide bond, observable in DMSO)
    

Decision Logic: Solvent Selection

The following diagram illustrates the decision matrix for selecting the appropriate deuterated solvent based on experimental goals.

SolventSelection Start Experimental Goal CheckProtons Must observe Amide (-NH2) Protons? Start->CheckProtons CheckBio Is Biological Mimicry/pH Critical? CheckProtons->CheckBio No DMSO Select DMSO-d6 (No Exchange, High Solubility) CheckProtons->DMSO Yes CheckSolubility Is High Concentration (>100mM) Required? CheckBio->CheckSolubility No D2O Select D2O (Bio-relevant, Exchange occurs) CheckBio->D2O Yes CheckSolubility->DMSO Yes CDCl3 Select CDCl3 (Low Solubility, Non-polar) CheckSolubility->CDCl3 No

Caption: Logical workflow for selecting the optimal solvent for Acetamide-13C2,15N based on proton exchange requirements and solubility limits.

Advanced Application: Hyperpolarization (DNP)

Acetamide-13C2,15N is a prime candidate for Dissolution DNP due to its long spin-lattice relaxation time (


) on the carbonyl carbon.
Protocol: Preparation for DNP

Objective: Create a "glassy" state at cryogenic temperatures (1.4 K) to facilitate efficient polarization transfer from electrons to nuclei.

  • Radical Selection: Use OX063 or Trityl radicals (15–20 mM). These are preferred over TEMPO for

    
    C carbonyl polarization.
    
  • Glassing Agent:

    • Acetamide itself is a solid. It must be dissolved.

    • Mixture: Prepare a solution of Acetamide-13C2,15N (3 M) in a Glycerol:D

      
      O (1:1 v/v)  matrix.
      
    • Why? Pure water crystallizes (ice), destroying the DNP effect. Glycerol ensures an amorphous glass formation upon rapid freezing.

  • Polarization: Irradiate with microwaves (typically ~94 GHz for 3.35 T polarizers) for 45–60 minutes.

  • Dissolution: Rapidly dissolve in superheated D

    
    O or buffer (4 mL) and transfer to the NMR spectrometer within the 
    
    
    
    window (typically 30–50 seconds for the carbonyl carbon).

DNPWorkflow Prep Sample Prep (Acetamide + Radical + Glassing Agent) Freeze Flash Freeze (Formation of Amorphous Glass) Prep->Freeze Polarize Microwave Irradiation (1.4K, ~94 GHz) Freeze->Polarize Dissolve Rapid Dissolution (Superheated D2O) Polarize->Dissolve < 1s Acquire NMR Acquisition (Hyperpolarized Spectrum) Dissolve->Acquire < T1 Limit (~40s)

Caption: Workflow for Dynamic Nuclear Polarization (DNP) of Acetamide-13C2,15N.

Handling & Safety Protocols

  • Hygroscopicity: Acetamide-13C2,15N is extremely hygroscopic.

    • Protocol: Always weigh the solid in a desiccated glove box or a low-humidity environment. If a glove box is unavailable, minimize exposure time and store the stock bottle in a desiccator with active desiccant (e.g., P

      
      O
      
      
      
      or Silica Gel).
    • Impact: Absorbed water (H

      
      O) introduces a massive proton signal at ~3.3 ppm (in DMSO) or ~4.8 ppm (in D
      
      
      
      O), complicating integration and shimming.
  • Carcinogenicity: Acetamide is a Group 2B carcinogen (possibly carcinogenic to humans).

    • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

    • Waste: Dispose of all solvent mixtures as hazardous organic waste (halogenated if CDCl

      
       is used).
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Wishart, D. S., et al. (2006).[8] HMDB: the Human Metabolome Database. Nucleic Acids Research, 35(suppl_1), D521-D526. (Source for general metabolite solubility and shift data). Link

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. (Foundational text for DNP methodology). Link

  • Kricheldorf, H. R. (1980). 15N NMR spectroscopy. 24—Chemical shifts and coupling constants of α-amino acid N-carboxyanhydrides and related heterocycles. Organic Magnetic Resonance, 14(3), 198-204. (Source for amide coupling constants). Link

Sources

An In-Depth Technical Guide to the Stability of Triple-Labeled Acetamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stability in Isotope-Labeled Standards

In the landscape of modern drug discovery and development, isotopically labeled compounds are indispensable tools. They serve as internal standards in bioanalytical assays, tracers in metabolic studies, and key reagents in Absorption, Distribution, Metabolism, and Excretion (ADME) investigations.[1][2] Among these, acetamide labeled with stable or radioactive isotopes (e.g., ²H, ³H, ¹³C, ¹⁵N) is of significant interest. The integrity of data derived from studies using these molecules is fundamentally predicated on their chemical and isotopic stability. An unstable tracer can introduce significant analytical variability, leading to erroneous pharmacokinetic parameters or metabolic profiles. This guide provides a comprehensive technical overview of the factors governing the stability of triple-labeled acetamide in aqueous solutions, offering field-proven protocols and theoretical insights to ensure the robustness and validity of your research.

Section 1: The Chemistry of Acetamide Degradation in Aqueous Media

The primary degradation pathway for acetamide in aqueous solution is hydrolysis, which breaks the amide bond to yield acetic acid and ammonia.[3] The rate of this reaction is profoundly influenced by pH and temperature. Understanding the underlying mechanisms is critical to designing appropriate storage and handling conditions.

Mechanisms of Hydrolysis

Amide hydrolysis can be catalyzed by either acid or base, proceeding through distinct mechanistic pathways.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[2] This facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (which is protonated to the ammonium ion under acidic conditions) yields acetic acid.[3]

  • Base-Catalyzed Hydrolysis: In alkaline solutions, a hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This also forms a tetrahedral intermediate. The intermediate then collapses, eliminating the amide anion, which is a very strong base and is immediately protonated by water to form ammonia, leaving the carboxylate salt (acetate).

The following diagram illustrates these two catalytic pathways.

HydrolysisMechanisms cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) cluster_base Base-Catalyzed Hydrolysis (pH > 7) A_Start Acetamide A_Protonated O-Protonated Acetamide A_Start->A_Protonated + H⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_Products Acetic Acid + NH₄⁺ A_Tetrahedral->A_Products - H⁺ B_Start Acetamide B_Tetrahedral Tetrahedral Intermediate B_Start->B_Tetrahedral + OH⁻ B_Products Acetate + NH₃ B_Tetrahedral->B_Products + H₂O

Caption: Acid- and base-catalyzed hydrolysis pathways of acetamide.

Critical Factors Influencing Stability
  • pH: Acetamide exhibits its greatest stability in the near-neutral pH range (approximately pH 6-8). The rate of hydrolysis increases significantly in both strongly acidic and strongly alkaline conditions.

  • Temperature: As with most chemical reactions, the rate of acetamide hydrolysis increases with temperature. This relationship follows the Arrhenius equation, where the rate constant has an exponential dependence on the inverse of the absolute temperature.[4] Therefore, storing stock solutions at reduced temperatures (e.g., 2-8°C or frozen) is a primary strategy for minimizing degradation.

  • Buffer Species: While pH is the dominant factor, the composition of the buffer itself can sometimes influence the hydrolysis rate through general acid-base catalysis. However, for most common biological buffers (e.g., phosphate, TRIS), this effect is secondary to the primary influence of pH.

The Kinetic Isotope Effect (KIE): A Note on Labeled Compounds

The substitution of an atom with a heavier isotope can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[5] For a triple-labeled acetamide (e.g., containing ¹³C, ¹⁵N, and/or ²H/³H), the increased mass of the atoms involved in the bond-breaking steps of hydrolysis (the C-N bond) can lead to a slightly lower vibrational energy in the ground state. This means more energy is required to reach the transition state, which can result in a slower rate of hydrolysis compared to the unlabeled counterpart.

While typically small for heavy atoms like ¹³C and ¹⁵N, the KIE can be significant for deuterium (²H) or tritium (³H) substitution at or near the reaction center.[6] From a practical standpoint, this means a labeled version of acetamide may be marginally more stable than the unlabeled compound under identical conditions. However, this does not negate the need for a formal stability assessment, as the fundamental degradation pathways remain the same.

Section 2: Designing a Robust, Self-Validating Stability Study

A properly designed stability study is a self-validating system. Its purpose is to actively seek out degradation under stressed conditions to build confidence in the compound's stability under intended storage and use conditions. The framework for such studies is authoritatively laid out in the International Council for Harmonisation (ICH) guideline Q1A(R2).[7]

Core Principles from ICH Q1A

The study should evaluate the stability of triple-labeled acetamide under the influence of temperature, humidity (if a solid), and pH.[7]

  • Stress Testing: This is performed on a single batch to identify likely degradation products and establish the intrinsic stability of the molecule. Conditions are more aggressive than those used for accelerated testing (e.g., higher temperatures, wide pH range).

  • Accelerated Testing: Conducted at elevated temperature (e.g., 40°C) and humidity (e.g., 75% RH) for a shorter period (e.g., 6 months). It is designed to predict the long-term stability profile and is used to propose a preliminary shelf-life.

  • Long-Term Testing: Performed under the proposed storage conditions (e.g., 5°C or 25°C) for the full duration of the proposed shelf-life.

Experimental Design for Aqueous Solutions

For an aqueous stock solution of triple-labeled acetamide, the study should focus on the effects of temperature and pH. A typical design involves:

  • Preparation: Prepare solutions in a series of aqueous buffers covering an acidic, neutral, and basic pH (e.g., pH 3, pH 7, pH 9).

  • Storage Conditions: Aliquot samples from each pH condition and store them at a minimum of three temperatures:

    • Long-Term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C

    • Stressed: 40°C ± 2°C (or higher, e.g., 60°C, to ensure degradation is observed)

  • Testing Frequency: The frequency of testing should be sufficient to establish a degradation profile. A common schedule is:

    • Initial: Time 0

    • Accelerated/Stressed: 1, 3, and 6 months

    • Long-Term: 3, 6, 9, 12, 18, and 24 months

The entire workflow is visualized below.

StabilityWorkflow cluster_storage Incubate Aliquots Prep Prepare Acetamide Solutions (pH 3, 7, 9) T0 Time-Zero Analysis (T₀) (HPLC-UV) Prep->T0 S1 Long-Term (5°C) Prep->S1 S2 Accelerated (25°C) Prep->S2 S3 Stressed (40°C) Prep->S3 Data Calculate % Remaining Determine Rate Constant (k) T0->Data Analysis Analyze at Time Points (Tₓ) (HPLC-UV) S1->Analysis S2->Analysis S3->Analysis Analysis->Data Report Establish Shelf-Life Data->Report

Caption: Experimental workflow for an aqueous stability study.

Section 3: Field-Proven Experimental Protocols

The trustworthiness of a stability study rests on the quality of its execution. The following protocols describe a robust methodology for preparing samples and analyzing them with a stability-indicating HPLC method.

Protocol 1: Preparation of Stability Samples

Objective: To prepare buffered aqueous solutions of triple-labeled acetamide for incubation under various temperature conditions.

Materials:

  • Triple-Labeled Acetamide (solid, of known purity)

  • HPLC-grade Water

  • Citrate Buffer components (Citric acid, Sodium citrate)

  • Phosphate Buffer components (Monobasic and Dibasic sodium phosphate)

  • Borate Buffer components (Boric acid, Sodium hydroxide)

  • Calibrated pH meter

  • Volumetric flasks and pipettes (Class A)

  • Sterile, amber glass vials with PTFE-lined caps

Procedure:

  • Buffer Preparation:

    • Prepare 0.1 M Citrate buffer and adjust to pH 3.0 .

    • Prepare 0.1 M Phosphate buffer and adjust to pH 7.0 .

    • Prepare 0.1 M Borate buffer and adjust to pH 9.0 .

    • Causality: These three pH points represent acidic, neutral, and basic conditions to probe the different hydrolysis mechanisms.

  • Stock Solution Preparation:

    • Accurately weigh the triple-labeled acetamide and dissolve it in HPLC-grade water to prepare a concentrated primary stock solution (e.g., 10 mg/mL).

  • Stability Sample Preparation:

    • For each pH condition, dilute the primary stock solution with the corresponding buffer to achieve the final target concentration (e.g., 100 µg/mL). Prepare a sufficient volume in a volumetric flask.

    • Causality: Using a consistent final concentration ensures that any observed differences in degradation are due to pH and temperature, not concentration effects.

  • Aliquoting and Storage:

    • Dispense the final solutions into the amber glass vials, filling them to minimize headspace.

    • Causality: Amber vials protect against potential photolytic degradation, and minimizing headspace reduces interaction with atmospheric oxygen.

    • Tightly cap all vials.

    • Place a designated number of vials for each pH condition into stability chambers or incubators set at the desired temperatures (5°C, 25°C, 40°C).

    • Pull vials for analysis at the predetermined time points.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To quantify the remaining percentage of triple-labeled acetamide and detect the formation of its primary degradant, acetic acid. A method is "stability-indicating" if it can resolve the parent compound from its degradation products and any potential impurities.

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV/Vis detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 98% A / 2% B, isocratic.

    • Causality: An acidic mobile phase ensures that acetic acid is in its protonated, less polar form, allowing for good retention on a C18 column. The low organic content is suitable for retaining the highly polar acetamide and acetic acid molecules.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

    • Causality: Amides and carboxylic acids have a weak chromophore but show sufficient absorbance at low UV wavelengths for quantification.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a series of calibration standards of triple-labeled acetamide in the relevant buffer (or a mixture of all three) ranging from e.g., 1 µg/mL to 150 µg/mL.

    • Prepare a separate standard of acetic acid to confirm its retention time.

  • Sample Analysis:

    • At each stability time point, retrieve the designated vials from storage. Allow them to equilibrate to room temperature.

    • If necessary, dilute the samples to fall within the calibration curve range.

    • Inject the standards to generate a calibration curve, followed by the stability samples.

  • Data Processing:

    • Integrate the peak area for acetamide in each sample.

    • Use the linear regression equation from the calibration curve to calculate the concentration of acetamide in each sample.

    • Calculate the percentage of acetamide remaining at each time point relative to the initial (T₀) concentration.

Section 4: Data Interpretation and Reporting

Kinetic Analysis

Assuming degradation follows first-order kinetics, the natural log of the concentration of acetamide versus time will yield a straight line. The slope of this line is equal to the negative of the observed degradation rate constant (-k_obs_).

The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k_obs_

Summarized Stability Data

The results of the stability study should be summarized in a clear, tabular format. The following table provides an example of how to present such data, using representative kinetic values derived from literature for acetamide hydrolysis.[4]

Storage Condition pH of Solution Initial Assay (%) Assay (%) after 3 Months Assay (%) after 6 Months Observed Degradation Rate Constant, k_obs_ (day⁻¹) **Calculated Half-Life (t₁/₂) **
5°C ± 3°C3.0 (Citrate)100.199.899.5~2.8 x 10⁻⁴~2475 days
(Long-Term)7.0 (Phosphate)100.0100.199.9< LOQ> 5 years
9.0 (Borate)99.999.699.2~4.4 x 10⁻⁴~1575 days
25°C ± 2°C3.0 (Citrate)100.198.597.1~1.7 x 10⁻³~408 days
(Accelerated)7.0 (Phosphate)100.099.999.7~1.7 x 10⁻⁴~4076 days
9.0 (Borate)99.997.995.9~2.3 x 10⁻³~301 days
40°C ± 2°C3.0 (Citrate)100.195.290.6~5.5 x 10⁻³~126 days
(Stressed)7.0 (Phosphate)100.099.298.4~9.0 x 10⁻⁴~770 days
9.0 (Borate)99.992.184.8~9.1 x 10⁻³~76 days

Note: Data are representative and for illustrative purposes. Actual stability will depend on the specific compound and conditions.

Interpretation: The data clearly demonstrate that the triple-labeled acetamide is most stable at neutral pH and under refrigeration. Significant degradation is observed under stressed conditions (40°C), particularly at acidic and basic pH, confirming the validity of the stability-indicating method and providing a clear boundary for acceptable storage conditions. Based on this data, a recommended storage condition of 2-8°C in a neutral buffer would be scientifically justified to ensure a shelf-life of at least two years.

Conclusion

The chemical stability of triple-labeled acetamide in aqueous solutions is a critical parameter that underpins its utility in regulated and research environments. Its primary degradation pathway, hydrolysis, is highly dependent on both pH and temperature. This guide has detailed the chemical mechanisms of this degradation, provided a framework for study design based on authoritative ICH guidelines, and presented detailed, field-tested protocols for sample preparation and analysis. By implementing a robust, self-validating stability study as outlined, researchers, scientists, and drug development professionals can ensure the integrity of their labeled reagents, leading to higher quality data and more reliable scientific outcomes.

References

  • O'Leary, M. H. (1981). Kinetic Isotope Effects as Probes of the Mechanisms of Enzyme-Catalyzed Reactions. CRC Critical Reviews in Biochemistry, 10(2), 147-191. Available at: [Link]

  • Elsemongy, M. M., & Amira, M. F. (1980). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 19A, 802-806. Available at: [Link]

  • Li, L., & Brill, T. B. (2003). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Physical Chemistry A, 107(36), 7037-7042. Available at: [Link]

  • LibreTexts. (2020). 22.7: Amide Chemistry. Chemistry LibreTexts. Available at: [Link]

  • Hansen, D. E., & Glick, G. D. (1998). Mechanistic investigations of the hydrolysis of amides, oxoesters and thioesters via kinetic isotope effects and positional isotope exchange. Journal of the American Chemical Society, 120(42), 10871-10878. Available at: [Link]

  • ChemTube3D. (n.d.). Hydrolysis of Amides. University of Liverpool. Available at: [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(9), e3834. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Available at: [Link]

  • Elias, G., Mattson, E. D., & Little, J. E. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(2), 485-489. Available at: [Link]

  • U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA-600/3-82-054. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Zimmerman, M. C., et al. (2004). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 2004-1061. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Available at: [Link]

  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. CPMP/ICH/2736/99. Available at: [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691. Available at: [Link]

  • Elias, G., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4, 485-489. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

  • Mottaleb, M. A., et al. (2017). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(48), 10594-10600. Available at: [Link]

  • Kim, H., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of the Korean Society for Applied Biological Chemistry, 60, 509-516. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Assyro. (2024). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... Available at: [Link]

  • Scilife. (2024). Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

Sources

Difference between Acetamide-13C2,15N and natural abundance acetamide

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide on the Core Difference Between Acetamide-13C2,15N and Natural Abundance Acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental differences between Acetamide-13C2,15N and its natural abundance counterpart. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize these compounds in their respective fields. The guide will delve into the core distinctions in their isotopic composition, the resulting variations in their physicochemical properties, and the profound implications these differences have on their applications, particularly in analytical and metabolic studies. By understanding the unique characteristics of each, researchers can make informed decisions on experimental design, leading to more accurate and reliable results.

PART 1: Unveiling the Core Distinction: Isotopic Composition

The primary and most critical difference between Acetamide-13C2,15N and natural abundance acetamide lies in their atomic makeup.

Natural Abundance Acetamide:

Natural abundance acetamide, with the chemical formula CH₃CONH₂, is composed of elements with their naturally occurring isotopic ratios.[1][2] This means that:

  • Carbon (C): Is predominantly the ¹²C isotope, with a natural abundance of approximately 98.9%. The heavier, stable isotope ¹³C is present at about 1.1%.

  • Nitrogen (N): Is mainly the ¹⁴N isotope, with a natural abundance of around 99.6%. The stable isotope ¹⁵N constitutes a mere 0.4%.

Acetamide-13C2,15N:

In contrast, Acetamide-13C2,15N is a synthetically modified molecule where specific atoms have been replaced with their heavier, stable isotopes.[3] In this isotopically labeled compound:

  • Carbon (C): Both the methyl and carbonyl carbon atoms are the ¹³C isotope.

  • Nitrogen (N): The nitrogen atom is the ¹⁵N isotope.

This deliberate isotopic enrichment results in a molecule with a distinct and higher molecular weight compared to its natural abundance form.

Property Natural Abundance Acetamide Acetamide-13C2,15N
Chemical Formula CH₃CONH₂¹³C₂H₅¹⁵NO
Molar Mass ~59.07 g/mol [4][5]~62.07 g/mol
Natural Abundance of ¹³C ~1.1%>99%
Natural Abundance of ¹⁵N ~0.4%>99%

A comparative summary of the key properties of natural abundance acetamide and Acetamide-13C2,15N.

PART 2: The Scientific Implications and Applications

The strategic isotopic labeling of Acetamide-13C2,15N gives rise to unique properties that are leveraged in various scientific applications.

Mass Spectrometry (MS)

In mass spectrometry, the difference in mass between the two forms of acetamide is easily detectable. This makes Acetamide-13C2,15N an excellent internal standard for quantitative analysis.[3] When a known amount of the labeled compound is added to a sample, it co-elutes with the natural (unlabeled) acetamide but is detected at a different mass-to-charge ratio. This allows for precise quantification of the unlabeled acetamide, as it corrects for any sample loss during preparation or variations in instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The enrichment of ¹³C and ¹⁵N, both of which are NMR-active nuclei, significantly enhances the signals in NMR spectroscopy.[6] This allows for more sensitive and detailed structural and dynamic studies of the molecule.

Metabolic Studies and Drug Development

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies.[6][7] Acetamide-13C2,15N can be used as a tracer to follow the metabolic fate of acetamide or acetamide-containing drugs within a biological system.[3][8] By tracking the labeled atoms, researchers can identify and quantify metabolites, providing crucial insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

Environmental and Ecological Research

Stable isotopes like ¹³C and ¹⁵N are used extensively as tracers in environmental and ecological studies to understand nutrient cycling and food webs.[8][9] While not a direct application of Acetamide-13C2,15N, the principles of using isotopically labeled compounds are fundamental in these fields.

PART 3: Experimental Design and Methodologies

The choice between using natural abundance acetamide and Acetamide-13C2,15N is dictated by the specific requirements of the experiment.

Experimental Workflow: Quantitative Analysis using Acetamide-13C2,15N as an Internal Standard

This workflow outlines the use of Acetamide-13C2,15N as an internal standard for the quantification of natural abundance acetamide in a sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample Spike Spike with known amount of Acetamide-13C2,15N (Internal Standard) Sample->Spike Extract Extraction of Analytes Spike->Extract LC Liquid Chromatography Separation Extract->LC MS Mass Spectrometry Detection LC->MS Quant Quantification based on peak area ratio of Analyte to Internal Standard MS->Quant

Sources

An In-depth Technical Guide to the Thermodynamic Properties of ¹³C,¹⁵N-Labeled Acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stable Isotope Labeling

In the landscape of modern chemical and pharmaceutical research, stable isotope labeling (SIL) has emerged as an indispensable tool. The substitution of an atom with its heavier, non-radioactive isotope, such as replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N, provides a subtle yet powerful handle for elucidating complex chemical and biological processes. While often employed as tracers for quantitative analysis in mass spectrometry or for resolving structural complexities in NMR spectroscopy, the impact of isotopic substitution extends to the very energetic core of a molecule—its thermodynamic properties.[1][] Understanding these subtle thermodynamic shifts is not merely an academic exercise; it provides a more profound insight into molecular stability, intermolecular interactions, and reaction kinetics, which are critical parameters in drug design and development.

This guide focuses on acetamide (CH₃CONH₂), a simple yet fundamentally important molecule featuring a peptide-like bond. Its ¹³C,¹⁵N-labeled analogue serves as an excellent model system for exploring the thermodynamic consequences of isotopic substitution in molecules of biological relevance. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the principles, experimental methodologies, and practical implications of these thermodynamic properties.

Section 1: Thermodynamic Profile of Unlabeled Acetamide

Before delving into the effects of isotopic labeling, it is crucial to establish a robust baseline with the thermodynamic properties of unlabeled, natural abundance acetamide. These values, collated from extensive experimental data, form the benchmark against which the properties of the labeled compound will be compared.[3][4][5][6][7]

Acetamide is a colorless, hygroscopic solid at standard conditions, notable for its extensive hydrogen bonding network in the solid state, forming dimeric structures.[3] This intermolecular interaction plays a significant role in its thermodynamic behavior.

Table 1: Selected Thermodynamic and Physical Properties of Unlabeled Acetamide

PropertyValueUnitsConditions
Molar Mass 59.068g·mol⁻¹
Melting Point 79 to 81°C1 atm
Boiling Point 221.2°C1 atm (decomposes)
Standard Enthalpy of Formation (ΔfH⦵₂₉₈, solid) -317.0kJ·mol⁻¹298.15 K, 1 bar
Standard Molar Entropy (S⦵₂₉₈, solid) 115.0J·mol⁻¹·K⁻¹298.15 K, 1 bar
Heat Capacity (Cₚ, solid) 91.3J·mol⁻¹·K⁻¹298.15 K, 1 bar
Enthalpy of Fusion (ΔfusH) ~15.6kJ·mol⁻¹At melting point
Enthalpy of Sublimation (ΔsubH) ~77-80kJ·mol⁻¹298.15 K
Enthalpy of Combustion (ΔcH°solid) -1184.6 to -1191.5kJ·mol⁻¹298.15 K

Data compiled from NIST WebBook, PubChem, and Cheméo.[3][4][5][6][7]

Section 2: The Isotope Effect on Thermodynamic Properties: A Mechanistic View

The substitution of lighter isotopes (¹²C, ¹⁴N) with their heavier counterparts (¹³C, ¹⁵N) fundamentally alters the vibrational energy landscape of the molecule. This is the microscopic origin of the thermodynamic isotope effect.

The key principle is that the vibrational frequency of a chemical bond is dependent on the masses of the atoms involved (as modeled by the harmonic oscillator, where frequency is proportional to the inverse square root of the reduced mass). A heavier isotopic substitution results in a lower vibrational frequency for the corresponding bond.

Consequently, the zero-point vibrational energy (ZPVE) of the molecule is lowered. Since the ZPVE contributes to the overall internal energy and enthalpy of the molecule, a lower ZPVE results in a slightly more negative enthalpy of formation, indicating a more thermodynamically stable molecule. This increased stability arises because more energy is required to break a bond with a lower ZPVE.

Entropy is also affected. Changes in vibrational frequencies alter the vibrational partition function, which is a key component of the total entropy. While the effect on entropy is more complex and can be either positive or negative depending on the specific vibrational modes affected, it is generally a smaller contribution compared to the enthalpic effect at standard conditions.

G cluster_micro Microscopic (Molecular) Level cluster_macro Macroscopic (Thermodynamic) Level mass Isotopic Substitution (¹²C → ¹³C, ¹⁴N → ¹⁵N) Increased Atomic Mass freq Lower Bond Vibrational Frequencies mass->freq zpve Lower Zero-Point Vibrational Energy (ZPVE) freq->zpve enthalpy More Negative Enthalpy of Formation (ΔfH) (Increased Molecular Stability) zpve->enthalpy Leads to gibbs More Negative Gibbs Free Energy of Formation (ΔfG) (Shift in Thermodynamic Equilibrium) enthalpy->gibbs entropy Altered Standard Entropy (S°) entropy->gibbs

Caption: Causality of the Thermodynamic Isotope Effect.

Section 3: Predicted Thermodynamic Properties of ¹³C,¹⁵N-Labeled Acetamide

  • Enthalpy of Formation (ΔfH⦵): The enthalpy of formation of ¹³C,¹⁵N-acetamide is expected to be slightly more negative than that of unlabeled acetamide. The lowering of the ZPVE due to the heavier isotopes makes the molecule more stable, releasing slightly more energy upon its formation from the constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔfG⦵): Correspondingly, the Gibbs free energy of formation is also expected to be slightly more negative . This implies that, at equilibrium, the formation of the isotopically labeled species would be slightly more favorable.

  • Heat Capacity (Cₚ): The heat capacity is predicted to be slightly higher for the labeled compound, particularly at lower temperatures. The lower vibrational frequencies mean that vibrational modes can be populated at lower temperatures, increasing the capacity of the substance to store thermal energy.

  • Melting and Boiling Points: Phase transition temperatures may be marginally affected, though the direction of the change is not always straightforward to predict as it depends on the subtle interplay of intermolecular forces in both phases. However, any changes are expected to be very small.

Section 4: Experimental Determination of Thermodynamic Properties

To empirically validate the predicted effects and to generate high-quality data for ¹³C,¹⁵N-labeled acetamide, rigorous experimental methodologies are required. The following protocols are designed to be self-validating through careful calibration and systematic execution.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

DSC is a cornerstone technique for thermal analysis. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔfusH: 28.6 J/g). This step is critical for data accuracy and ensures the trustworthiness of the measurements.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of ¹³C,¹⁵N-labeled acetamide into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss due to sublimation during the experiment.

    • Prepare an empty, sealed aluminum pan to be used as the reference.

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a low temperature, e.g., 0 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the melting transition, e.g., 120 °C. Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

  • Data Analysis:

    • Enthalpy of Fusion (ΔfusH): Integrate the area of the endothermic peak corresponding to the melting transition. The software will provide the enthalpy change in J/g, which can be converted to kJ/mol.

    • Melting Point (Tₘ): Determine the onset temperature of the melting peak.

    • Heat Capacity (Cₚ): Perform a modulated DSC experiment or use the three-step method (baseline, sapphire standard, sample) to determine the heat capacity as a function of temperature. This provides a detailed thermal profile of the material.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) Sample 2. Weigh & Seal Sample (3-5 mg) Calibrate->Sample Run 3. Heat Sample & Ref (10 °C/min under N₂) Sample->Run Integrate 4. Integrate Melting Peak (ΔfusH, Tₘ) Run->Integrate AnalyzeCp 5. Determine Heat Capacity (Cₚ) Integrate->AnalyzeCp

Caption: Experimental Workflow for DSC Analysis.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is the standard method for determining the heat of combustion of a solid or liquid. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Protocol:

  • Calorimeter Calibration:

    • Calibrate the heat capacity of the calorimeter system by combusting a certified benzoic acid standard. This is a crucial validation step.

  • Sample Preparation:

    • Press a pellet of approximately 1 g of ¹³C,¹⁵N-labeled acetamide.

    • Accurately measure the mass of the pellet.

    • Place the pellet in the crucible inside the bomb vessel. Attach a fuse wire of known mass and combustion energy.

  • Combustion:

    • Seal the bomb and pressurize it with high-purity oxygen (e.g., to 30 atm).

    • Submerge the bomb in a known mass of water in the calorimeter's insulated container.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change of the water until a new equilibrium is reached.

  • Calculation of ΔfH⦵:

    • Calculate the total heat released from the measured temperature change and the calorimeter's heat capacity.

    • Correct for the heat released by the fuse wire.

    • This gives the enthalpy of combustion (ΔcH°).

    • Use Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH⦵) of the labeled acetamide. The reaction is: C₂H₅NO(s) + 2.5 O₂(g) → 2 CO₂(g) + 2.5 H₂O(l) + 0.5 N₂(g)

Conclusion

While the thermodynamic differences between isotopically labeled and unlabeled compounds are subtle, they are significant and measurable. For ¹³C,¹⁵N-labeled acetamide, we can confidently predict an increase in thermodynamic stability, reflected by a more negative enthalpy of formation. This guide provides both the theoretical foundation for understanding these isotope effects and the practical, validated experimental workflows required to quantify them. For researchers in drug development and related fields, this level of detailed thermodynamic characterization is essential for building robust models of molecular behavior, from metabolic fate to reaction mechanism and formulation stability.

References

  • ResearchGate. (n.d.). ¹³C‐ and ¹⁵N‐Isotopic Labeling of Proteins | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, October 22). ¹³C and ¹⁵N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of uniformly labelled ¹³C- and ¹⁵N-plants using customised growth chambers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC. Retrieved from [Link]

  • PubMed. (2011, March 15). Measurement of ¹³C and ¹⁵N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ¹⁵N, ¹³C and ¹H NMR study of azo coupling products from diazonium salts and enaminones | Request PDF. Retrieved from [Link]

  • Chemcasts. (n.d.). acetamide (CAS 60-35-5) Properties | Density, Cp, Viscosity. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide (CAS 60-35-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide | CH₃CONH₂ | CID 178 - PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide - NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide - Condensed phase thermochemistry data. Retrieved from [Link]

Sources

Structure and bonding analysis of Acetamide-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure, Bonding, and Spectroscopic Analysis of Acetamide-13C2,15N

Executive Summary

Acetamide-13C2,15N (


) represents a "gold standard" isotopologue in structural chemistry. Unlike its natural abundance counterpart, this fully labeled molecule possesses continuous spin-1/2 nuclei across its entire heavy-atom backbone. This unique architecture transforms it from a simple solvent/reagent into a high-precision probe for calibrating scalar couplings in protein NMR, validating force fields in computational chemistry, and serving as an internal standard in quantitative metabolomics.

This guide provides a rigorous analysis of its bonding character, spectral signatures, and a self-validating protocol for its utilization as a reference standard.

Molecular Architecture & Isotopic Physics

Resonance and Bond Character

The structural utility of acetamide stems from the delocalization of the nitrogen lone pair into the carbonyl


-system. In the 

isotopologue, this resonance is not just a theoretical concept but a measurable magnetic interaction.
  • Canonical Forms: The molecule exists as a hybrid of the neutral amide (A) and the zwitterionic imidic acid (B).

  • Bond Order Consequences:

    • The C–N bond exhibits partial double-bond character (approx.[1][2] 1.32–1.34 Å), creating a rotational barrier of ~15–20 kcal/mol.

    • The C=O bond is slightly lengthened compared to ketones due to electron density donation from the nitrogen.

  • Isotope Effect: The substitution of

    
     (spin-0) and 
    
    
    
    (spin-1) with
    
    
    (spin-1/2) and
    
    
    (spin-1/2) eliminates quadrupolar broadening from the nitrogen, allowing for sharp, high-resolution analysis of the scalar couplings across the planar amide bond.
Visualization: The Spin System Topology

The following diagram illustrates the magnetic connectivity (J-coupling network) active in this isotopologue.

AcetamideSpinSystem Me Methyl C (13C, sp3) CO Carbonyl C (13C, sp2) Me->CO 1J(CC) ≈ 35-40 Hz N Amide N (15N, sp2) Me->N 2J(CN) < 2 Hz CO->N 1J(CN) ≈ 15 Hz (Amide Bond)

Figure 1: Spin system topology of Acetamide-13C2,15N. Solid arrows indicate strong 1-bond scalar couplings utilized in magnetization transfer experiments (e.g., HNCO).

Multi-Nuclear NMR Analysis

The fully labeled backbone creates an


 spin system (ignoring protons) or 

(including protons), enabling precise measurement of coupling constants that mimic protein backbones.
Spectral Parameters (Reference Values)
ParameterNucleusChemical Shift (

, ppm)*
Coupling Constant (

, Hz)
Structural Insight
Carbonyl

~175.0

Indicates

hybridization and amide resonance strength.
Methyl

~22.5

Standard aliphatic-carbonyl coupling.
Amide

~112 - 116

Direct probe of Hydrogen bonding status.

*Note: Shifts are solvent-dependent (referenced to liquid NH3 for N, TMS for C).

Protocol: Self-Validating Purity Analysis via qNMR

Objective: Determine the isotopic enrichment and chemical purity of Acetamide-13C2,15N using a self-validating quantitative NMR (qNMR) workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5.0 mg of Acetamide-13C2,15N in 600

      
      L of DMSO-
      
      
      
      (prevents proton exchange seen in
      
      
      ).
    • Internal Standard: Add 2.0 mg of certified Traceable Maleic Acid (distinct singlet at

      
       6.2 ppm).
      
  • Acquisition Parameters (The "Trust" Factors):

    • Pulse Sequence: Inverse-gated decoupling

      
       (IGATED) to suppress NOE enhancement, ensuring integration is quantitative.
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the longest relaxing nucleus (Carbonyl C). Typically
      
      
      is required.
    • Signal-to-Noise (S/N): Accumulate scans until the Carbonyl signal achieves S/N > 250:1.

  • Validation Logic (Built-in Checks):

    • Check 1: The Carbonyl peak must appear as a doublet (due to

      
      ) or doublet of doublets  (if coupled to Methyl). If it is a singlet, the 
      
      
      
      enrichment is failed.
    • Check 2: Integration ratio of Methyl : Carbonyl must be exactly 1:1 (

      
       1%). Deviation indicates relaxation violation or impurity.
      

Vibrational Spectroscopy (IR/Raman)

Isotopic substitution significantly alters vibrational modes due to the Reduced Mass effect (Hooke's Law:


). This allows researchers to "edit" spectra in complex mixtures.
Isotope Shifts

Using N-methylacetamide (NMA) as a proxy for the peptide bond, we observe distinct shifts when fully labeled.

  • Amide I (

    
     Stretch): 
    
    • Native (

      
      ): ~1650 cm
      
      
      
    • Labeled (

      
      ): Shifts down by approx. 40 cm
      
      
      
      .
    • Significance: The heavy carbon slows the oscillation frequency.

  • Amide II (

    
     Bend / 
    
    
    
    Stretch):
    • Native: ~1550 cm

      
      
      
    • Labeled (

      
      ): Shifts down by approx. 15–20 cm
      
      
      
      .
    • Significance: This mode is highly sensitive to the nitrogen mass.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

Acetamide-13C2,15N serves as a "spy" molecule in ligand binding assays.

  • Method:

    
     HSQC NMR.
    
  • Mechanism: Because the molecule is small, it has a slow correlation time and sharp peaks. When it binds to a large protein target, the peaks broaden significantly (transverse relaxation

    
     decreases).
    
  • Competition Assays: It can be used as a weak-binding reference. If a drug candidate displaces the acetamide fragment, the sharp NMR signal reappears ("Light-up" assay).

Metabolic Flux Analysis

In metabolomics, the


 unit acts as a tracer. The intact transfer of the 

unit (detected via the preservation of the

coupling) proves that the acetyl group has not been cleaved by hydrolases, validating metabolic stability pathways.

References

  • Chemical Shifts & Coupling Constants

    • Kricheldorf, H. R. (1980). 15N NMR spectroscopy 24—Chemical shifts and coupling constants of α-amino acid N-carboxyanhydrides and related heterocycles. Organic Magnetic Resonance.[3][4][5][6][7][8]

  • Vibrational Spectroscopy (Isotope Effects)

    • Kozuch, J., et al. (2025). Vibrational Spectroscopy of Triple 13C18O15N Isotope-Edited N-Methylacetamide: Interplay between Experiment and Theory. The Journal of Physical Chemistry A.
  • Quantitative NMR (qNMR)

    • Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Organic Chemistry. (Referenced via Oxford/Emery Pharma guidelines).
  • Resonance Structure & Bond Character

    • Kemnitz, C. R., & Loewen, M. J. (2007). “Amide Resonance” Correlates with a Breadth of C−N Rotation Barriers. Journal of the American Chemical Society.

Sources

Methodological & Application

Application Notes and Protocols for Acetamide-¹³C₂,¹⁵N as a Quantitative NMR Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Quantitative NMR

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of analyte concentration and purity without the need for identical reference standards.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[1] To achieve the highest accuracy and traceability, the internal standard method is preferred, as it effectively compensates for variations in sample volume, spectrometer performance, and relaxation effects.[3][4] An ideal internal standard must satisfy stringent criteria: high purity, chemical stability, solubility in the chosen solvent, and most critically, signals that do not overlap with the analyte.[5]

Isotopically labeled compounds, particularly those enriched with ¹³C and ¹⁵N, represent the gold standard for internal standards in both NMR and mass spectrometry.[6][7] This guide provides a comprehensive overview and detailed protocols for the application of Acetamide-¹³C₂,¹⁵N , a triply labeled internal standard designed for high-precision quantitative analysis across ¹H, ¹³C, and ¹⁵N NMR platforms.

The Rationale for Acetamide-¹³C₂,¹⁵N: A Superior Internal Standard

The selection of Acetamide-¹³C₂,¹⁵N is predicated on a combination of its intrinsic molecular properties and the strategic advantages conferred by isotopic labeling.

Core Molecular Attributes:

  • Chemical Simplicity and Stability: Acetamide possesses a simple, stable structure, rendering it unreactive towards a wide range of analytes and solvents under typical NMR experimental conditions.[8]

  • Favorable Solubility: Unlabeled acetamide is known to be soluble in a variety of common deuterated solvents, including water (D₂O), DMSO-d₆, and methanol-d₄, ensuring its utility across a broad spectrum of applications.

Advantages of Triple Isotopic Labeling: The incorporation of two ¹³C atoms and one ¹⁵N atom provides distinct and powerful advantages for quantitative analysis:

  • Unique and Unambiguous Signals: In ¹H NMR, the methyl protons, while still present, will exhibit complex splitting due to coupling with two ¹³C nuclei, shifting them into a region typically free of interference.

  • Dedicated ¹³C and ¹⁵N Quantification Channels: The high isotopic enrichment (>98%) allows for direct quantification using ¹³C and ¹⁵N NMR spectroscopy. This is invaluable when the ¹H spectrum of the analyte is crowded or complex. The use of these heteronuclei offers a wider chemical shift dispersion, significantly reducing the probability of signal overlap.[7][9]

  • Predictable and Informative Coupling Patterns: The presence of a ¹³C-¹³C and two ¹³C-¹⁵N bonds introduces specific, predictable coupling constants. For example, the one-bond ¹³C-¹⁵N coupling constant (¹JC,N) in acetamide is approximately 14-16 Hz.[2][4] This creates distinct doublet signals in the ¹³C spectrum, which serve as a definitive signature of the internal standard and can be integrated for quantification, moving the signals away from the natural abundance ¹³C signals of the analyte.

The logical workflow for a qNMR experiment is outlined below, emphasizing the critical decision points and processes that ensure data integrity.

Caption: General workflow for quantitative NMR using an internal standard.

Physicochemical Properties and Expected NMR Spectra

A thorough understanding of the spectral characteristics of Acetamide-¹³C₂,¹⁵N is paramount for its effective use.

PropertyValueSource
Molecular Formula¹³C₂H₅¹⁵NOMedChemExpress[8]
Molecular Weight62.07 g/mol (approx.)Calculated
Isotopic Purity>98 atom % for ¹³C and ¹⁵NSigma-Aldrich
FormSolidSigma-Aldrich
Melting Point78-80 °C (unlabeled)Sigma-Aldrich
Boiling Point221 °C (unlabeled)Sigma-Aldrich

Predicted NMR Spectral Data in DMSO-d₆:

The following table provides predicted chemical shifts and multiplicities for Acetamide-¹³C₂,¹⁵N. These are based on published data for unlabeled acetamide and known coupling constants.[1][4][10]

NucleusSignalPredicted δ (ppm)MultiplicityCoupling Constant (J)Notes
¹H -CH₃ ~2.0Doublet of Doublets¹JC,H ≈ 125 Hz, ²JC,H ≈ 6-7 HzThe primary signal will be split by the directly attached ¹³C and the adjacent ¹³C.
-NH₂ ~6.8 & ~7.4Doublet¹JN,H ≈ 85-90 HzTwo broad singlets for the non-equivalent amide protons, each split into a doublet by the ¹⁵N.
¹³C C =O~172Doublet¹JC,N ≈ 14-16 HzSplit into a doublet by the directly attached ¹⁵N.
-C H₃~22Doublet¹JC,C ≈ 35-40 HzSplit into a doublet by the adjacent ¹³C.
¹⁵N -N H₂~110 (Ammonia Scale)Singlet-The signal will be a singlet in a proton-decoupled ¹⁵N spectrum.

Note: Chemical shifts are highly dependent on solvent, concentration, and temperature and should be experimentally verified.[11]

Experimental Protocols

The following protocols provide a self-validating framework for using Acetamide-¹³C₂,¹⁵N in quantitative NMR experiments.

Protocol 1: Sample Preparation

Accurate quantification begins with meticulous sample preparation. The internal standard method's precision is directly tied to the accuracy of the initial weighing steps.[3][12]

  • Balance Verification: Ensure the analytical balance is calibrated and has a readability of at least 0.01 mg.

  • Weighing the Analyte: Accurately weigh a suitable amount of the analyte (e.g., 10-20 mg for ¹H qNMR) directly into a clean, dry vial. Record the mass precisely (m_analyte).

  • Weighing the Internal Standard: Accurately weigh an appropriate amount of Acetamide-¹³C₂,¹⁵N into the same vial. An analyte-to-standard molar ratio of approximately 1:1 is recommended to ensure comparable signal intensities.[3] Record the mass precisely (m_std).

  • Solvent Addition: Add the appropriate volume of deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆) to the vial.

  • Dissolution: Ensure complete dissolution of both the analyte and the internal standard. This can be aided by gentle vortexing or sonication. Visually inspect the solution to ensure no particulate matter is present.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube.

Caption: Step-by-step sample preparation workflow.

Protocol 2: NMR Data Acquisition

Correct parameter selection during acquisition is crucial for ensuring that signal integrals are truly quantitative.

  • Instrument Setup: Insert the sample into the spectrometer. Allow at least 5 minutes for the sample temperature to equilibrate.[13]

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to achieve optimal magnetic field homogeneity.

  • Pulse Program Selection:

    • For ¹H and ¹³C qNMR: Use a simple single-pulse program (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[12]

    • For ¹³C and ¹⁵N qNMR: Employ an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integration.[13]

  • Determine 90° Pulse Width (p1): Calibrate the transmitter pulse width to ensure accurate signal excitation.

  • Set Relaxation Delay (d1): This is the most critical parameter for quantitative accuracy. The relaxation delay (d1) plus the acquisition time (aq) must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard signals being integrated. A conservative d1 of 30-60 seconds is often a good starting point for many small molecules.

  • Acquisition Parameters:

    • Receiver Gain (rg): Set the receiver gain to a level that maximizes dynamic range without causing ADC overflow (clipping) of the FID.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision) for the signals of interest.

    • Dummy Scans (ds): Use at least 4 dummy scans to allow the spins to reach a steady state before acquisition begins.

  • Acquire Data: Start the acquisition.

Protocol 3: Data Processing and Analysis

Consistent and careful data processing is essential to extract accurate quantitative information.

  • Fourier Transformation: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the lineshape. Perform the Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum to ensure a flat and level baseline. This is critical for accurate integration.[12]

  • Integration:

    • Manually define the integration regions for a well-resolved signal of the analyte and a signal of the internal standard.

    • Ensure the integration region is wide enough to encompass the entire peak, including any satellite peaks (e.g., ¹³C satellites in ¹H spectra), if they are not decoupled. A consistent approach (either including or excluding satellites for both peaks) must be used.

  • Calculation of Purity/Concentration: Use the following formula to calculate the purity of the analyte:

    Purity analyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Purity std

    Where:

    • I = Integral value of the signal

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular Weight

    • m = Mass

    • Puritystd = Purity of the Acetamide-¹³C₂,¹⁵N standard (typically >99%)

Application Example: Purity Determination of a Pharmaceutical Compound

Objective: To determine the purity of a batch of a fictional drug, "Exemplarin" (MW = 350.4 g/mol ), using ¹³C qNMR with Acetamide-¹³C₂,¹⁵N as the internal standard.

Procedure:

  • m_analyte (Exemplarin): 22.54 mg

  • m_std (Acetamide-¹³C₂,¹⁵N): 5.12 mg (MW = 62.07 g/mol , Purity = 99.5%)

  • Solvent: 0.7 mL DMSO-d₆

  • NMR Experiment: ¹³C NMR with inverse-gated proton decoupling.

  • Analyte Signal: A well-resolved aromatic CH signal at 128.5 ppm (Nanalyte = 1).

  • Standard Signal: The carbonyl carbon signal of Acetamide-¹³C₂,¹⁵N at ~172 ppm, which appears as a doublet due to ¹⁵N coupling (Nstd = 1). The entire doublet is integrated.

Results:

CompoundSignal IntegratedIntegral Value (I)NMW ( g/mol )Mass (m) (mg)
ExemplarinAromatic CH1.0001350.4022.54
Acetamide-¹³C₂,¹⁵NC=O1.282162.075.12

Calculation:

PurityExemplarin = (1.000 / 1.282) * (1 / 1) * (350.40 / 62.07) * (5.12 / 22.54) * 99.5%

PurityExemplarin = (0.780) * (5.645) * (0.227) * 99.5%

PurityExemplarin ≈ 99.4%

This example demonstrates the straightforward and direct nature of purity determination using Acetamide-¹³C₂,¹⁵N. The use of the ¹³C spectrum avoids potential complications from overlapping signals in the more complex ¹H spectrum of the drug molecule.

Conclusion

Acetamide-¹³C₂,¹⁵N is a highly reliable and versatile internal standard for quantitative NMR spectroscopy. Its simple structure, favorable solubility, and the distinct advantages conferred by triple isotopic labeling make it an excellent choice for the accurate quantification of a wide range of analytes, including active pharmaceutical ingredients, natural products, and metabolites. By following the detailed protocols outlined in this guide, researchers can achieve high-precision, traceable, and defensible quantitative results, reinforcing the role of qNMR as a cornerstone of modern analytical chemistry.

References

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Warren, J. J., & Boyd, D. B. (2024). Single-Scan Heteronuclear ¹³C–¹⁵N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters.
  • Deev, S. L., Khalymbadzha, I. A., Shestakova, T. S., Charushin, V. N., & Chupakhin, O. N. (2017). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC advances, 7(78), 49353-49373.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the quality control of natural products. J.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Wasylishen, R. E. (1977). ¹⁵N–¹³C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 55(16), 2960-2965.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of pharmaceutical and biomedical analysis, 38(5), 813-823.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • Singh, R., & Kumar, A. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Kricheldorf, H. R. (1980). ¹⁵N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. Magnetic Resonance in Chemistry, 14(3), 198-203.
  • Ye, G., et al. (2010). Quantitative NMR Methods in Metabolomics.
  • Bharti, S. K., & Roy, R. (2012). Quantitative NMR spectroscopy: A powerful tool for the purity determination of drugs and their impurities. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 143.
  • Szostak, M., & Pace, V. (2019). ¹⁷O NMR and ¹⁵N NMR Chemical Shifts of Sterically-Hindered Amides. The Royal Society of Chemistry.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

Sources

Application Note: Dual-Isotope Tracing of Carbon and Nitrogen Assimilation using Acetamide-

Author: BenchChem Technical Support Team. Date: February 2026


 Applications in Metabolic Flux Analysis (MFA)
Audience:  Metabolic Engineers, Microbiologists, and Analytical Chemists
Content Type:  Advanced Technical Guide & Protocol[1]

Executive Summary

Acetamide-


 is a specialized stable isotope tracer that offers a unique advantage in metabolic flux analysis: the simultaneous delivery of labeled carbon and nitrogen via a single metabolic entry point. Unlike traditional co-feeding experiments (e.g., 

-Glucose +

-Ammonium), where uptake rates of C and N are uncoupled, Acetamide-

forces a stoichiometric 1:1 release of acetate (C-source) and ammonia (N-source) upon hydrolysis by the enzyme acetamidase .

This application note details the use of Acetamide-


 to quantify the activity of the acetamidase pathway—a critical scavenging mechanism in bacteria such as Pseudomonas aeruginosa and Mycobacterium smegmatis. We provide a validated protocol for tracing the divergent flows of 

into the TCA cycle and

into amino acid biosynthesis, enabling precise flux quantification in nitrogen-limited environments.

Scientific Mechanism: The Acetamidase Gateway

The utility of Acetamide-


 relies on the intracellular activity of acetamidase (EC 3.5.1.4), which hydrolyzes the amide bond. This reaction creates a "metabolic fork," splitting the tracer into two distinct pools:[1]
  • The Carbon Branch (

    
    -Acetate): 
    
    • The

      
      -Acetate is activated to 
      
      
      
      -Acetyl-CoA.
    • Flux Fate: Enters the TCA cycle. The M+2 isotopologue of Acetyl-CoA condenses with Oxaloacetate to form M+2 Citrate.

    • Readout: Mass isotopomer distribution analysis (MIDA) of TCA intermediates (Citrate,

      
      -Ketoglutarate, Malate).
      
  • The Nitrogen Branch (

    
    -Ammonium): 
    
    • The

      
      -Ammonium is assimilated via Glutamine Synthetase (GS) or Glutamate Dehydrogenase (GDH).
      
    • Flux Fate: Incorporated into Glutamate and Glutamine, serving as the nitrogen donor for transamination reactions.[1]

    • Readout:

      
       enrichment in amino acids (specifically the 
      
      
      
      -amino nitrogen).
Why Use Acetamide- ?
  • Stoichiometric Control: Delivers C and N at a fixed ratio, simplifying the modeling of uptake kinetics.

  • Pathway Specificity: Acts as a specific probe for acetamidase activity, a marker for virulence and biofilm survival in Pseudomonas species.[1]

  • Background Reduction: Unlike glucose, acetamide is not metabolized by standard glycolytic enzymes, reducing "metabolic noise" in complex media.[1]

Visualization: The Acetamide Flux Network

The following diagram illustrates the divergent metabolic fate of the dual-labeled tracer.

Acetamide_Flux Acetamide_Ext Acetamide-13C2,15N (Extracellular) Acetamide_Int Acetamide-13C2,15N (Intracellular) Acetamide_Ext->Acetamide_Int Transport Acetamidase Enzyme: Acetamidase Acetamide_Int->Acetamidase Acetate 13C2-Acetate Acetamidase->Acetate Hydrolysis (Carbon Branch) Ammonia 15N-Ammonium Acetamidase->Ammonia Hydrolysis (Nitrogen Branch) AcetylCoA 13C2-Acetyl-CoA Acetate->AcetylCoA ACS Glutamate Glutamate (15N-labeled) Ammonia->Glutamate GDH/GS Assimilation Citrate Citrate (M+2) AcetylCoA->Citrate TCA Cycle Entry

Caption: Divergent metabolic pathways of Acetamide-


 following hydrolysis by acetamidase. The tracer splits into Carbon (Green) and Nitrogen (Yellow) pools.

Experimental Protocol: Acetamide Flux Analysis in P. aeruginosa

Objective: Quantify the fractional contribution of acetamide to the TCA cycle and amino acid pool in Pseudomonas aeruginosa.

Materials
  • Tracer: Acetamide-

    
     (99 atom % 
    
    
    
    , 98 atom %
    
    
    ).[1]
  • Organism: Pseudomonas aeruginosa (or other acetamidase-positive strain).[2]

  • Medium: M9 Minimal Medium (Carbon/Nitrogen-free base).

  • Quenching Solution: 40:40:20 Acetonitrile:Methanol:Water (pre-chilled to -40°C).

Step-by-Step Methodology
Phase 1: Culture & Labeling
  • Pre-culture: Inoculate a single colony into standard M9-Glucose medium to establish biomass.

  • Wash: Centrifuge cells (3,000 x g, 5 min) and wash 2x with PBS to remove residual carbon/nitrogen sources.

  • Tracer Medium Preparation: Prepare M9 base medium where Acetamide-

    
     is the sole  source of Carbon and Nitrogen.
    
    • Concentration: 20 mM Acetamide-

      
      .[1]
      
    • Note: If the strain cannot grow on acetamide alone, use a "spike-in" approach: 10 mM Glucose + 5 mM Acetamide-

      
      .
      
  • Inoculation: Resuspend washed cells into the Tracer Medium at OD

    
     = 0.1.
    
  • Incubation: Incubate at 37°C with shaking (200 rpm) until mid-log phase (OD

    
     ≈ 0.6–0.8). This ensures metabolic steady state.
    
Phase 2: Metabolite Quenching & Extraction
  • Rapid Filtration: Vacuum filter 1 mL of culture onto a 0.2 µm nylon membrane. This separates cells from the medium in <10 seconds.

  • Quenching: Immediately transfer the filter (cell side down) into a petri dish containing 1 mL of cold quenching solution (-40°C).

    • Critical: Speed is essential to stop enzymatic turnover.

  • Extraction: Incubate at -20°C for 15 minutes. Scrape cells off the filter into the solvent.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect the supernatant.

  • Drying: Evaporate the supernatant to dryness using a SpeedVac or nitrogen stream. Reconstitute in 50 µL LC-MS grade water.

Phase 3: Analytical Detection (LC-MS/MS)
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to HILIC chromatography.[1]

  • Target Analytes:

    • Acetate: Monitor m/z 59.01 (M+0) and 61.02 (M+2).

    • Citrate: Monitor m/z 191.01 (M+0) and 193.02 (M+2).

    • Glutamate: Monitor m/z 146.04 (M+0) and 147.04 (M+1,

      
      ).
      
    • Acetamide (Unmetabolized): Monitor m/z 60.05 (M+0) and 63.05 (M+3).

Data Analysis & Interpretation

The following table guides the interpretation of Mass Isotopomer Distributions (MIDs) resulting from Acetamide-


 metabolism.
MetaboliteBase Mass (m/z)Expected ShiftIsotopologueInterpretation
Acetamide 60.05 (M+H)++3 DaM+3Unmetabolized tracer (Intracellular accumulation).
Acetate 59.01 (M-H)-+2 DaM+2Direct hydrolysis product (

). Indicates Acetamidase activity.[3]
Citrate 191.01 (M-H)-+2 DaM+2Entry of one

-Acetyl-CoA unit into TCA cycle.
Glutamate 146.04 (M-H)-+1 DaM+1Incorporation of one

atom via GDH/GS.
Glutamine 145.06 (M-H)-+1 Da / +2 DaM+1 / M+2M+1: Amide N labeled; M+2: Amide + Amine N labeled.
Calculation of Fractional Contribution

To determine the percentage of the TCA cycle flux derived from acetamide (vs. unlabeled endogenous sources or co-fed substrates):



Where:

  • 
     is the abundance of isotopologue 
    
    
    
    .
  • 
     is the number of labeled atoms possible (e.g., 
    
    
    
    for Acetate).

Validation Check: If Acetamide is the sole source, Citrate should be predominantly M+2 (first turn) and M+4 (second turn). If significant M+0 remains after steady state, check for contamination or alternative carbon storage mobilization.[1]

Internal Standard Application

Beyond flux analysis, Acetamide-


 serves as a robust Internal Standard (IS)  for quantitative metabolomics.[1]
  • Usage: Spike into biological samples (plasma, urine, cell lysate) prior to extraction.[1]

  • Purpose: Normalizes for matrix effects, ionization suppression, and extraction efficiency during the quantification of endogenous acetamide or short-chain amides.[1]

  • Protocol: Add tracer to a final concentration of 10 µM in the extraction solvent. Calculate the response ratio:

    
    
    

References

  • Metabolic Flux Analysis Overview: MedChemExpress. Metabolic flux analysis: MFA | Isotope-Labeled Compounds. Link

  • Microbial Metabolism of Acetamide: A selective synthetic medium... contained acetamide that is metabolized to ammonia and acetic acid.[3] PubMed.[4] Link

  • Taxonomic Marker for Pseudomonas: Decomposition of acetamide as taxonomic marker for some species of the genus Pseudomonas. PubMed.[4] Link

  • Stable Isotope Internal Standards: Thermo Fisher Scientific. A guide to implementing targeted and standardized clinical metabolomics. Link

  • 13C/15N MFA Methodology: One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC. Link

Sources

Preparing Acetamide-13C2,15N reference solutions for qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Utilization of Acetamide-13C2,15N Reference Solutions for High-Precision qNMR

Executive Summary

Quantitative NMR (qNMR) is a primary ratio measurement method capable of establishing traceability to the International System of Units (SI).[1] Acetamide-13C2,15N (


) represents a "Gold Standard" internal calibrant. Its full isotopic labeling offers three distinct advantages:
  • Spectral Isolation: Large scalar couplings (

    
    ) and isotope shifts displace signals away from endogenous analyte regions in complex matrices (e.g., metabolomics).
    
  • Multi-Nuclear Utility: Serves as a direct reference for

    
    , 
    
    
    
    , and
    
    
    quantification.
  • Traceability: When prepared gravimetrically with buoyancy corrections, it minimizes uncertainty budgets <0.5%.

This guide details the gravimetric preparation , handling of hygroscopic standards , and acquisition parameters required to validate Acetamide-13C2,15N solutions.

Material Characterization & Handling

Warning: Hygroscopicity Alert. Acetamide is deliquescent. The labeled isotopologue shares this property. Moisture uptake during weighing is the single largest source of error (bias).

  • Storage: Store in a desiccator at <20% Relative Humidity (RH) or under Argon.

  • Purity Assessment: Before use, the fractional purity (

    
    ) must be verified, typically provided by the manufacturer (e.g., Sigma-Aldrich/Merck, CIL) with an uncertainty value. If not, a "validation qNMR" against a NIST SRM (e.g., Benzoic Acid) is required.
    

Protocol: Gravimetric Preparation (The "Metrological Weighing")

To achieve qNMR uncertainties <1%, we employ substitution weighing with air buoyancy correction.

Equipment
  • Balance: 6-place microbalance (readability 1 µg) or 5-place semi-microbalance (readability 10 µg).

  • Environment: Temperature controlled (

    
    C), Humidity monitored.
    
  • Vessels: Amber glass vials (2-4 mL) with PTFE-lined caps. Do not weigh directly into NMR tubes (static error risk).

Step-by-Step Workflow
  • Static Discharge: Pass the empty vial and spatula through an ionizing bar (e.g., Haug U-electrode) to neutralize static charge.

  • Tare: Place vial on balance. Wait for stability. Tare.

  • Standard Addition (IS):

    • Target mass: 5–10 mg (to ensure S/N > 250:1).

    • Critical: Perform addition rapidly to minimize water uptake.

    • Record Mass (

      
      ).
      
  • Analyte Addition (Sample):

    • Add target analyte into the same vial.

    • Record Mass (

      
      ).
      
  • Solvation:

    • Add deuterated solvent (e.g.,

      
       or 
      
      
      
      ) gravimetrically or volumetrically (~600 µL).
    • Note: Exact solvent mass is not required for Internal Standard qNMR, but useful for density calculations.

    • Cap and vortex until fully dissolved.

  • Transfer: Transfer ~550 µL to a high-precision NMR tube (5mm).

Air Buoyancy Correction (Mandatory)

Standard analytical balances are calibrated with steel weights (density


 kg/m ³). Organic solids (

kg/m ³) displace more air, causing the balance to read light.

Calculate the Corrected Mass (


) using Equation 1:


Table 1: Parameters for Buoyancy Correction

ParameterSymbolValue (Approx)Source
Air Density

0.0012 g/cm³Standard Air (

C, 1 atm)
Calibration Weight Density

8.0 g/cm³Steel/OIML Class E2
Acetamide Density

1.159 g/cm³Literature (verify for labeled)
Correction Factor

~1.0009 +0.09% Error if ignored

NMR Acquisition Parameters

The physics of relaxation governs qNMR accuracy. You must measure


 for your specific sample matrix.
Pulse Sequence Selection
  • 1H qNMR:

    • Challenge:

      
       and 
      
      
      
      labeling causes massive splitting (
      
      
      Hz).
    • Option A (Standard): Integrate the entire satellite multiplet.

    • Option B (Recommended): Use 13C/15N-decoupled 1H acquisition (e.g., zgig or garp decoupling) to collapse the signal into a singlet. Caution: Ensure decoupling is gated OFF during delay to avoid NOE buildup.

  • 13C qNMR:

    • Use Inverse Gated Decoupling (e.g., zgig on Bruker). This decouples protons during acquisition (for singlets) but turns off the decoupler during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which distorts integration.

Relaxation Delay ( )

The repetition time (


) must satisfy:


Where

is the longest relaxation time in the sample (usually the internal standard).

Table 2: Estimated Relaxation Times (at 600 MHz, 298 K)

NucleusMoietyApprox

(D2O)
Required

(5x)
1H

(Acetamide)
3.5 – 5.0 s25 s
13C

(Acetamide)
20 – 40 s150 - 200 s
13C

(Acetamide)
3 – 6 s30 s
15N

(Acetamide)
10 – 20 s100 s

Note: Carbonyls have very long


 due to lack of attached protons (CSA relaxation mechanism). For 13C qNMR, consider adding a relaxation agent (e.g., Cr(acac)3) if throughput is critical.
Experimental Workflow Diagram

qNMR_Workflow cluster_Acquisition NMR Acquisition Setup Start Start: Acetamide-13C2,15N Prep Check_Env Check Environment (Temp: 20°C, RH < 40%) Start->Check_Env Weighing Gravimetric Preparation (Substitution Weighing) Check_Env->Weighing Buoyancy Apply Buoyancy Correction (Eq. 1) Weighing->Buoyancy Dissolve Dissolve in D2O/DMSO-d6 (Vortex 30s) Buoyancy->Dissolve T1_Meas Measure T1 (Inversion Recovery) Determine T1_max Dissolve->T1_Meas Param_Set Set Parameters d1 > 5 * T1_max Pulse: 90° T1_Meas->Param_Set Decouple_Check Decoupling Needed? (13C/15N labeled) Param_Set->Decouple_Check Set_IG Set Inverse Gated (zgig) Decouple_Check->Set_IG Yes (13C qNMR or Decoupled 1H) Set_Std Set Standard 1H (zg) Decouple_Check->Set_Std No (Coupled 1H) Acquire Acquire Spectrum (NS > 64 for S/N) Set_IG->Acquire Set_Std->Acquire Process Processing (Phase, Baseline, Integrate) Acquire->Process Result Calculate Purity/Conc Process->Result

Caption: Figure 1. Decision tree for gravimetric preparation and pulse sequence selection for labeled Acetamide.

Data Analysis & Uncertainty Budget

The purity (


) of the analyte is calculated using Equation 2:


Where:

  • 
    : Integrated Area
    
  • 
    : Number of spins (e.g., 3 for methyl)
    
  • 
    : Molar Mass (Use labeled mass for Std: ~62.07  g/mol )
    
  • 
    : Gravimetric mass (Buoyancy corrected)
    
  • 
    : Purity fraction
    

Uncertainty Budget (


): 
Combine uncertainties in quadrature:


  • Weighing: Typically <0.05% if

    
     mg.
    
  • Integration: The dominant source of error. Ensure baseline is flat (use automated baseline correction abs or Whittaker Smoother).

  • Target: Total Expanded Uncertainty (

    
    ) should be 
    
    
    
    .

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: BIPM ISRD-06. [Link][2]

  • NIST (National Institute of Standards and Technology). (2023). Quantitative NMR (qNMR) for Organic Purity Assessment. [Link]

  • Jeol Ltd. Application Note: Practical Guide to Internal Standard Method in qNMR. [Link]

  • Holzgrabe, U. et al. (2010). qNMR Spectroscopy in Drug Analysis: A General View. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Probing the Inner Life of Proteins: A Guide to Backbone Dynamics Studies Using 13C and 15N Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Structures to Dynamic Function

For decades, the central paradigm of structural biology has been that a protein's function is dictated by its three-dimensional structure. While this remains fundamentally true, a growing body of evidence reveals a deeper, more nuanced reality: proteins are not static entities but are in constant motion, and this intrinsic flexibility is often critical to their biological function.[1][2][3] These dynamic motions, occurring over a vast range of timescales from picoseconds to seconds, govern everything from enzyme catalysis and molecular recognition to allosteric regulation.[1][2][4] Understanding these dynamics is therefore a crucial frontier in drug development and fundamental biological research, offering insights into mechanisms that are invisible to static structural methods like X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for characterizing protein dynamics at atomic resolution under physiologically relevant conditions.[1][3] By measuring the relaxation properties of individual atomic nuclei, we can paint a detailed picture of the amplitude and timescale of motions throughout the protein backbone. To achieve the necessary sensitivity and resolution for these experiments, especially in proteins larger than ~10 kDa, isotopic labeling with NMR-active nuclei such as Carbon-13 (13C) and Nitrogen-15 (15N) is essential.[5][][7]

This comprehensive guide provides both the theoretical underpinnings and practical, field-proven protocols for utilizing dual 13C and 15N labeling to investigate protein backbone dynamics. While various advanced and selective labeling techniques exist, we will focus on the most fundamental and widely used method: uniform labeling of recombinant proteins expressed in Escherichia coli. This approach provides a global view of backbone flexibility and serves as the foundation for more complex dynamics studies.

The "Why": Causality Behind Isotopic Labeling for Dynamics

The low natural abundance of 13C (~1.1%) and 15N (~0.37%) makes them ideal probes for NMR.[] By preparing a protein where nearly all carbon and nitrogen atoms are replaced with their heavy isotopes, we create a sample that is "NMR-visible" against a silent background. This uniform enrichment enables a suite of powerful multidimensional heteronuclear NMR experiments that are impossible with unlabeled protein.[]

For dynamics studies, the key is to treat each backbone amide group as an isolated 1H-15N spin pair and each carbonyl as a 13C nucleus. The relaxation rates of the 15N and 13C nuclei are exquisitely sensitive to their local magnetic environment, which is constantly fluctuating due to molecular tumbling and internal motions.[8] By measuring these rates, we can extract information about the dynamics of the N-H and C=O bond vectors, respectively, providing a detailed, residue-by-residue map of backbone flexibility.[9] Combining data from both 15N and 13C provides a more complete and robust picture, as they are sensitive to motions in different directions relative to the peptide plane.[9]

Experimental Workflow: From Gene to Dynamics Data

The overall process of a protein backbone dynamics study can be broken down into four key stages: protein expression and isotopic labeling, NMR data acquisition, data processing and analysis, and interpretation.

G cluster_0 I. Sample Preparation cluster_1 II. NMR Data Acquisition cluster_2 III. Data Processing & Analysis cluster_3 IV. Interpretation a Gene Cloning into Expression Vector b Transformation into E. coli Expression Strain a->b c Growth in Minimal Media with [U-13C]-Glucose & 15NH4Cl b->c d Protein Expression & Purification c->d e 2D [1H,15N]-HSQC (Fingerprint & Assignment) d->e f 15N T1, T2, and {1H}-15N hetNOE Relaxation Experiments e->f h Peak Picking & Integration e->h f->h g 13C' T1 & T1ρ (optional, advanced) g->h i Calculation of R1, R2, NOE values per residue h->i j Spectral Density Mapping or Model-Free Analysis i->j k Mapping Dynamics onto Protein Structure j->k l Correlation with Function, Ligand Binding, etc. k->l

Figure 1: High-level workflow for protein backbone dynamics studies.

Protocol 1: Uniform 13C, 15N Labeling in E. coli

This protocol describes the production of a uniformly [U-13C, U-15N]-labeled protein in E. coli using a minimal medium, which forces the bacteria to synthesize all amino acids from the supplied isotope-labeled precursors.

Rationale: Minimal media provide complete control over the isotopic composition of the expressed protein. The sole carbon source is [U-13C]-glucose, and the sole nitrogen source is 15N-ammonium chloride. This is the most cost-effective method for achieving high levels of uniform incorporation.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium salts (Na2HPO4, KH2PO4, NaCl).

  • [U-13C6]-D-glucose (≥99% enrichment).

  • 15NH4Cl (≥98% enrichment).

  • Sterile stock solutions: 1 M MgSO4, 1 M CaCl2, Vitamin mix, Trace metals mix.

  • Appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Step-by-Step Methodology:

  • Starter Culture: Inoculate 50 mL of sterile LB medium with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking (220 rpm).

  • Adaptation (Optional but Recommended): To avoid shocking the cells when moving from rich to minimal media, inoculate 100 mL of unlabeled M9 minimal medium with the overnight culture to an OD600 of ~0.1. Grow until the OD600 reaches 0.8-1.0. This step adapts the cells' metabolic machinery to the minimal medium.

  • Main Culture Inoculation: Pellet the cells from the starter/adaptation culture by centrifugation (5,000 x g, 10 min). Discard the supernatant and gently resuspend the cell pellet in 10-20 mL of the final labeled M9 medium.

  • Growth in Labeled Medium: Use the resuspended cells to inoculate 1 L of sterile M9 minimal medium prepared with [U-13C]-glucose (2 g/L) and 15NH4Cl (1 g/L).[5] Add sterile MgSO4, CaCl2, vitamins, trace metals, and the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking.

  • Induction: Monitor the cell growth by measuring OD600. When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow for 12-18 hours. Lower temperatures often improve protein solubility and yield.

  • Harvest and Purification: Harvest the cells by centrifugation. The resulting cell pellet, which contains the isotopically labeled protein, can be stored at -80°C or used immediately for standard protein purification protocols (e.g., affinity chromatography, ion exchange, size exclusion).

  • Verification (Optional): The efficiency of isotope incorporation can be verified by mass spectrometry.[10]

ComponentConcentration per 1L M9 MediumPurpose
5x M9 Salts200 mLBuffer and salt source
[U-13C]-Glucose (40% w/v)5 mLSole 13C source
15NH4Cl (10% w/v)10 mLSole 15N source
1 M MgSO42 mLEssential cofactor
1 M CaCl2100 µLEssential cofactor
Trace Metals1 mLEssential micronutrients
AntibioticVariesSelection pressure

Table 1: Typical composition of M9 minimal medium for uniform isotopic labeling.

Protocol 2: Acquiring Backbone Dynamics Data

Once a pure, concentrated (~0.5-1.0 mM) sample of 13C, 15N-labeled protein is prepared in a suitable NMR buffer, the relaxation experiments can be performed. The core set of experiments for backbone dynamics measures the longitudinal relaxation rate (R1 or 1/T1), the transverse relaxation rate (R2 or 1/T2), and the steady-state heteronuclear Overhauser effect ({1H}-15N NOE) for each backbone amide.[11]

Rationale:

  • T1 (Spin-Lattice Relaxation): Measures the rate at which the 15N magnetization returns to equilibrium along the main magnetic field axis. It is sensitive to fast motions on the picosecond-nanosecond timescale.[11]

  • T2 (Spin-Spin Relaxation): Measures the rate of decay of transverse magnetization. It is sensitive to both fast (ps-ns) and slower (microsecond-millisecond) motions.[11]

  • {1H}-15N NOE: Measures the change in signal intensity of a 15N nucleus when the attached 1H nucleus is saturated. It is a sensitive probe of the amplitude of fast (ps-ns) internal motions. An NOE value close to ~0.8 indicates a rigid backbone, while lower values suggest significant local flexibility.[11]

Step-by-Step Methodology:

  • Sample Preparation: The purified protein should be in a low-viscosity buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) and contain 5-10% D2O for the spectrometer's lock system. The concentration should be as high as possible without causing aggregation.

  • Spectrometer Setup: Tune and match the probe for 1H, 13C, and 15N frequencies. Calibrate the 90° pulse widths for all nuclei.

  • Acquire a [1H,15N]-HSQC: This 2D spectrum is the "fingerprint" of the protein, with one peak for each backbone and sidechain amide group.[] It is essential for verifying sample quality and for resonance assignments.

  • Set up T1 and T2 Experiments: These are pseudo-3D experiments where a series of 2D [1H,15N]-HSQC spectra are recorded with a variable relaxation delay.

    • For T1: Choose a range of relaxation delays (e.g., 10, 50, 100, 200, 400, 600, 800, 1200 ms).

    • For T2: Choose a range of relaxation delays (e.g., 10, 30, 50, 70, 90, 110, 150 ms).

  • Set up {1H}-15N NOE Experiment: Two separate spectra are recorded. In the first (control), the 1H signals are not perturbed. In the second, the 1H signals are saturated for a period of 2-3 seconds before the 15N signal is detected.

  • Data Acquisition: Run the T1, T2, and NOE experiments. The total acquisition time can range from 24 hours to several days, depending on the sample concentration and spectrometer sensitivity.

G cluster_0 Data Acquisition cluster_1 Data Analysis T1 T1 Experiment (Series of 2D spectra with variable delay t) Analysis For each assigned residue: 1. Integrate peak intensity vs. delay time (t). 2. Fit to exponential decay: I(t) = I₀ * exp(-R*t). 3. R = R1 (for T1) or R2 (for T2). 4. NOE = I_sat / I_control T1->Analysis T2 T2 Experiment (Series of 2D spectra with variable delay t) T2->Analysis NOE hetNOE Experiment (Two spectra: control & proton-saturated) NOE->Analysis

Sources

Application Notes and Protocols for Long-Lived Spin States (LLSS) in Acetamide-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to understanding, generating, and utilizing long-lived spin states (LLSS) in doubly ¹³C and ¹⁵N-labeled acetamide (Acetamide-¹³C₂,¹⁵N). This molecule serves as an exemplary system for exploring the principles of LLSS due to its simple structure and the presence of a magnetically active spin pair. This guide is designed to provide researchers, particularly those in the fields of magnetic resonance, molecular imaging, and drug development, with the foundational knowledge and practical protocols to harness the extended signal lifetimes offered by LLSS. We will delve into the theoretical underpinnings of singlet states, detail the synthesis of the isotopically labeled compound, provide step-by-step NMR protocols for the creation and detection of LLSS, and discuss potential applications in probing molecular interactions and dynamics, which are of paramount importance in drug discovery and development.

Introduction: The Promise of Enduring Spin Order

Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI) are powerful analytical techniques, yet their sensitivity is often limited by the rapid decay of nuclear spin polarization, governed by the spin-lattice relaxation time (T₁). Long-lived spin states (LLSS) offer a groundbreaking approach to overcome this limitation by storing nuclear spin order in configurations that are exceptionally well-protected from major relaxation mechanisms.[1] This can extend the lifetime of the NMR signal by orders of magnitude beyond T₁, opening up possibilities for studying slow dynamic processes, tracking molecular transport over longer distances, and enhancing the sensitivity of MRI.[1][2]

The most common form of LLSS involves the singlet state of a pair of spin-½ nuclei.[2] The singlet state is antisymmetric with respect to the permutation of the two spins, which makes it immune to the dominant intramolecular dipole-dipole relaxation mechanism.[2][3] In Acetamide-¹³C₂,¹⁵N, the two ¹³C-labeled carbons and the ¹⁵N-labeled nitrogen provide a rich system of coupled spins that can be manipulated to create and sustain these long-lived states.

The ability to maintain hyperpolarized magnetization for extended periods has significant implications for drug development. For instance, it could enable the tracking of a drug molecule and its metabolites in vivo for a longer duration, providing crucial information about its mechanism of action, biodistribution, and target engagement.[4][5]

Synthesis of Acetamide-¹³C₂,¹⁵N

The preparation of isotopically labeled acetamide is a crucial first step. Standard organic synthesis methods can be adapted using commercially available labeled precursors.

Protocol 2.1: Synthesis of Acetamide-¹³C₂,¹⁵N

This protocol is adapted from established methods for amide synthesis.[4][6][7][8]

Materials:

  • Acetic acid-1,2-¹³C₂ (¹³C-labeled acetic acid)

  • Ammonia-¹⁵N (¹⁵N-labeled ammonia)

  • Anhydrous solvent (e.g., diethyl ether)

  • Dehydrating agent (e.g., dicyclohexylcarbodiimide - DCC) or a setup for thermal dehydration of the ammonium salt.

  • Standard laboratory glassware for organic synthesis.

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve Acetic acid-1,2-¹³C₂ in a minimal amount of anhydrous diethyl ether.

  • Slowly bubble Ammonia-¹⁵N gas through the solution, or add a solution of Ammonia-¹⁵N in an appropriate solvent, while cooling the flask in an ice bath. This will form the ammonium acetate-¹³C₂,¹⁵N salt, which will precipitate out of the solution.

  • Filter the precipitate and wash it with cold, anhydrous diethyl ether. Dry the salt under vacuum.

  • Dehydration:

    • Method A (Thermal): Place the dried ammonium acetate-¹³C₂,¹⁵N salt in a distillation apparatus. Heat the salt gently under reduced pressure. The acetamide will distill over as a colorless liquid or solid. This method requires careful temperature control to avoid decomposition.

    • Method B (Chemical Dehydration): Suspend the ammonium acetate-¹³C₂,¹⁵N salt in an anhydrous, inert solvent (e.g., dichloromethane). Add a dehydrating agent like DCC in a stoichiometric amount. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or NMR). The dicyclohexylurea byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude acetamide.

  • Purification: The crude Acetamide-¹³C₂,¹⁵N can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol and ether) or by sublimation.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

NMR Sample Preparation

Proper sample preparation is critical for successful LLSS experiments.[9][10][11][12]

Protocol 3.1: Standard NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which acetamide is highly soluble and that does not have signals overlapping with the resonances of interest. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Concentration: Prepare a sample with a concentration typically in the range of 10-50 mM. The optimal concentration will depend on the specific NMR probe and experiment.

  • Degassing: To minimize relaxation effects from dissolved paramagnetic oxygen, it is highly recommended to degas the sample. This can be achieved by several freeze-pump-thaw cycles.

  • NMR Tube: Use a high-quality, clean NMR tube.

Protocol 3.2: Sample Preparation for Hyperpolarization (SABRE)

For hyperpolarization experiments using Signal Amplification By Reversible Exchange (SABRE), the sample preparation is more specific.[13][14][15][16]

  • Catalyst: A polarization transfer catalyst, typically an iridium complex such as [Ir(IMes)(COD)Cl] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, COD = 1,5-cyclooctadiene), is required.

  • Co-ligand: A co-ligand that reversibly binds to the catalyst, such as pyridine or a derivative, is often used to facilitate the polarization transfer.

  • Sample Mixture: In a J. Young NMR tube, dissolve the Acetamide-¹³C₂,¹⁵N, the SABRE catalyst, and the co-ligand in a suitable deuterated solvent (e.g., methanol-d₄). The concentrations of each component need to be optimized for efficient polarization transfer.

  • Parahydrogen: The sample is then connected to a parahydrogen generator. Parahydrogen is bubbled through the solution at a controlled pressure and temperature to initiate the hyperpolarization process.

Generating and Detecting Long-Lived Spin States

The generation of LLSS in Acetamide-¹³C₂,¹⁵N involves the creation of a singlet state between two coupled spins. In this case, the ¹³C-¹³C or ¹³C-¹⁵N spin pairs can be utilized. The following protocol focuses on the ¹³C-¹³C spin pair, which constitutes an AX spin system in a doubly labeled molecule.

Theoretical Framework: The Singlet State

For a pair of coupled spin-½ nuclei, there are four possible spin states: one singlet state (S₀) and three triplet states (T₊₁, T₀, T₋₁).[2] The singlet state has a total spin quantum number of 0, while the triplet states have a total spin quantum number of 1. The key property of the singlet state is its antisymmetry with respect to spin exchange, which makes it immune to the intramolecular dipole-dipole relaxation mechanism, the primary relaxation pathway for coupled spins.[2][3]

NMR Pulse Sequence: Magnetization-to-Singlet (M2S)

A variety of pulse sequences have been developed to convert observable magnetization into the non-observable singlet state.[8][17] The Magnetization-to-Singlet (M2S) sequence is a robust method for this purpose.

Diagram 4.2.1: M2S Pulse Sequence for an AX Spin System

M2S_Pulse_Sequence cluster_0 ¹³C Channel start Equilibrium Magnetization 90x 90°(x) start->90x tau1 τ₁ = 1/(4J) 90x->tau1 180y 180°(y) tau1->180y tau1_2 τ₁ = 1/(4J) 180y->tau1_2 90y 90°(y) tau1_2->90y tau2 τ₂ = 1/(4J) 90y->tau2 180x 180°(x) tau2->180x tau2_2 τ₂ = 1/(4J) 180x->tau2_2 end Singlet State tau2_2->end

Caption: M2S pulse sequence for converting magnetization to a singlet state.

Protocol 4.2.1: Generation of LLSS using M2S

  • Spectrometer Setup: Use a high-resolution NMR spectrometer equipped with a probe capable of delivering shaped pulses and gradients.

  • Parameter Determination:

    • J-coupling (¹J(¹³C,¹³C)): Accurately measure the one-bond carbon-carbon coupling constant in Acetamide-¹³C₂,¹⁵N. This can be done using a simple ¹³C NMR spectrum.

    • Pulse Calibration: Calibrate the 90° and 180° pulse widths for the ¹³C channel.

  • Pulse Sequence Implementation:

    • Implement the M2S pulse sequence as shown in Diagram 4.2.1.

    • Set the delays τ₁ and τ₂ to 1/(4 * ¹J(¹³C,¹³C)).

  • Execution: Apply the M2S sequence to the sample. This will convert the initial z-magnetization into singlet-state population.

Sustaining the Long-Lived State

Once the singlet state is created, it needs to be protected from coherent evolution that can mix it with the rapidly relaxing triplet states. This is especially important for inequivalent spins. Two common methods are:

  • Spin-Locking: Applying a continuous-wave radiofrequency field can "lock" the spin state and prevent its evolution.[2]

  • Field Cycling: Physically shuttling the sample to a low magnetic field where the chemical shift difference between the spins is negligible compared to their J-coupling effectively makes them magnetically equivalent, thus preserving the singlet state.[3]

Detecting the Long-Lived State

To detect the LLSS, the singlet population must be converted back into observable magnetization. This is achieved by applying the time-reversed version of the M2S sequence, often referred to as Singlet-to-Magnetization (S2M).

Protocol 4.4.1: Detection of LLSS

  • Wait Time (τ_wait): After the M2S sequence and a period of sustaining the LLSS (τ_sustain), introduce a variable waiting time (τ_wait) to allow the singlet state to evolve (or decay).

  • S2M Sequence: Apply the S2M pulse sequence, which is the mirror image of the M2S sequence.

  • Acquisition: Acquire the free induction decay (FID) immediately after the S2M sequence.

  • Lifetime Measurement: By varying the wait time (τ_wait) and measuring the resulting signal intensity, the lifetime of the long-lived state (T_LLS) can be determined by fitting the decay curve to a single exponential function.[18]

Diagram 4.4.1: LLSS Lifetime Measurement Workflow

LLSS_Workflow Start Start M2S Magnetization-to-Singlet (M2S) Start->M2S Sustain Sustain Singlet State (Spin-lock or Low Field) M2S->Sustain Wait Variable Wait Time (τ_wait) Sustain->Wait S2M Singlet-to-Magnetization (S2M) Wait->S2M Acquire Acquire FID S2M->Acquire Analyze Analyze Signal Decay (Determine T_LLS) Acquire->Analyze End End Analyze->End

Caption: Workflow for measuring the lifetime of a long-lived spin state.

Data Presentation and Analysis

The key quantitative data from LLSS experiments are the relaxation times. These should be presented clearly for comparison.

Table 5.1: Typical Relaxation Parameters for Acetamide-¹³C₂,¹⁵N (Hypothetical Data)

ParameterValue (s)Magnetic Field (T)Temperature (K)
T₁ (¹³C)1511.7298
T₂ (¹³C)1.511.7298
T_LLS (¹³C-¹³C)15011.7 (with spin-lock)298

Applications in Drug Development

The extended lifetime of hyperpolarized Acetamide-¹³C₂,¹⁵N opens up exciting avenues for drug development research.

  • Probing Slow Molecular Interactions: The long signal lifetime allows for the study of slow binding and unbinding events between a drug molecule (or a fragment) and its target protein. By incorporating the labeled acetamide moiety into a drug candidate, one could monitor changes in the LLSS lifetime upon binding, providing insights into the kinetics of the interaction.

  • Tracking Metabolic Pathways: Hyperpolarized Acetamide-¹³C₂,¹⁵N can be used as a tracer to follow metabolic pathways in vitro and potentially in vivo.[4][5][19][20] The extended signal duration would allow for the observation of slower metabolic conversions that are not accessible with conventional hyperpolarized ¹³C-pyruvate, for example.

  • Enhanced Sensitivity for Screening: The significant signal enhancement from hyperpolarization, combined with the long lifetime of the signal, can be used to develop highly sensitive NMR-based screening assays for identifying drug leads that bind to a specific target.

Diagram 6.1: Application of LLSS in Drug-Target Interaction Studies

Drug_Target_Interaction cluster_0 Free Drug cluster_1 Bound Drug Drug_LLSS Hyperpolarized Drug (with Acetamide-¹³C₂,¹⁵N) Long T_LLS Bound_Drug_LLSS Drug-Target Complex Altered T_LLS Drug_LLSS->Bound_Drug_LLSS Binding Event Bound_Drug_LLSS->Drug_LLSS Dissociation Event Observation Measure T_LLS to determine binding kinetics Bound_Drug_LLSS->Observation

Caption: Probing drug-target binding using changes in LLSS lifetime.

Conclusion and Future Outlook

Long-lived spin states in Acetamide-¹³C₂,¹⁵N provide a powerful platform for extending the capabilities of NMR and MRI. The protocols outlined in this guide offer a starting point for researchers to explore this exciting field. Future developments will likely focus on the design of more complex molecules with tailored LLSS properties, the development of more efficient hyperpolarization and LLSS generation techniques, and the application of these methods to increasingly complex biological systems. The ability to "watch" molecular processes for extended periods at the atomic level promises to provide unprecedented insights into the mechanisms of life and disease, and to accelerate the development of new and more effective therapies.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 13C–15N Coupling constants in a series of twisted amides: relationships with C(O) - RSC Publishing. (1997). Retrieved from [Link]

  • Direct and indirect hyperpolarisation of amines using parahydrogen - RSC Publishing. (n.d.). Retrieved from [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]

  • 1H, 13C and 15N chemical shift referencing in biomolecular NMR - PubMed. (n.d.). Retrieved from [Link]

  • 15N–13C spin–spin coupling constants in some aniline derivatives - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Full article: Perspective on long-lived nuclear spin states - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Theory of long-lived nuclear spin states in solution nuclear magnetic resonance. I. Singlet states in low magnetic field | The Journal of Chemical Physics | AIP Publishing. (n.d.). Retrieved from [Link]

  • 15N, 13C and 1H NMR study of azo coupling products from diazonium salts and enaminones | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Magnetic Resonance Imaging with Hyperpolarized Agents: Methods and Applications - PMC. (n.d.). Retrieved from [Link]

  • Magnetization Lifetimes Prediction and Measurements Using Long-Lived Spin States in Endogenous Molecules - MDPI. (2020). Retrieved from [Link]

  • (PDF) 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles - ResearchGate. (2025). Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • The M2S–S2M pulse sequence, all pulses are resonant with the 13C Larmor... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Using parahydrogen to hyperpolarize amines, amides, carboxylic acids, alcohols, phosphates, and carbonates - PMC. (2018). Retrieved from [Link]

  • (a) Magnetisation-to-Singlet (M2S) pulse sequence. (b)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation - Chemical Instrumentation Facility. (2013). Retrieved from [Link]

  • Hyperpolarized MRI: Preclinical Models and Potential Applications in Neuroradiology - PMC. (n.d.). Retrieved from [Link]

  • 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH | The Journal of Physical Chemistry C - ACS Publications. (2015). Retrieved from [Link]

  • Understanding and designing NMR pulse sequences using transition and symmetry pathways - Grandinetti Group. (n.d.). Retrieved from [Link]

  • Long-lived states to sustain hyperpolarized magnetization - PNAS. (n.d.). Retrieved from [Link]

  • Chapter 1: Long-lived States in Nuclear Magnetic Resonance: An Overview - Books. (2020). Retrieved from [Link]

  • Hyperpolarized MRI theranostics in cancer - Frontiers. (n.d.). Retrieved from [Link]

  • Interfacing Liquid State Hyperpolarization Methods with NMR Instrumentation - PMC - NIH. (n.d.). Retrieved from [Link]

  • (PDF) 1H, 13C and 15N chemical shift referencing in biomolecular NMR - ResearchGate. (2025). Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part II - Nanalysis. (n.d.). Retrieved from [Link]

  • Accessing long-lived nuclear singlet states between chemically equivalent spins without breaking symmetry - PubMed Central. (2012). Retrieved from [Link]

  • Using Parahydrogen to Hyperpolarize Amines, Amides, Carboxylic Acids, Alcohols, Phosphates and Carbonates - White Rose Research Online. (2018). Retrieved from [Link]

  • Basic NMR experimental setup, with the permanent magnet and the excitation-detection coil. - ResearchGate. (n.d.). Retrieved from [Link]

  • MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - MDPI. (2024). Retrieved from [Link]

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

  • Strategies for the Hyperpolarization of Acetonitrile and Related Ligands by SABRE | The Journal of Physical Chemistry B - ACS Publications. (2014). Retrieved from [Link]

  • First & Second Order Spectra| AX, AB, AM2 & A3X2 Spin Systems| Popel nomenclature| NMR Spectroscopy - YouTube. (2023). Retrieved from [Link]

  • Hyperpolarized 13C MRI: State of the Art and Future Directions. (n.d.). Retrieved from [Link]

    • Basic Segments of Pulse Sequences. (n.d.). Retrieved from [Link]

  • 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry - YouTube. (2018). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

Sources

Application Note: Precision Quantitation of Acetamide Metabolites via IDMS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details a robust protocol for the quantification of acetamide (acetic acid amide) in complex biological and pharmaceutical matrices. Acetamide is a known degradation product of the Class 2 solvent N,N-Dimethylacetamide (DMAc) and a Group 2B carcinogen (IARC). Due to its low molecular weight (MW 59.07), high polarity, and lack of ionizable functional groups, acetamide presents significant retention and suppression challenges in standard Reversed-Phase Liquid Chromatography (RPLC).

This protocol utilizes Acetamide-13C2,15N as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike deuterated analogs (


-acetamide), which are prone to hydrogen-deuterium exchange (HDX) in protic solvents and chromatographic separation from the analyte (the "deuterium effect"), the 

label provides:
  • Chemical Stability: Non-exchangeable labels ensure integral mass shift.

  • Co-elution: Perfect chromatographic overlap with the analyte, ensuring identical ionization conditions and compensation for matrix effects.

Chemical Background & Metabolic Pathway[1]

Acetamide is often monitored as a breakdown product of DMAc in pharmaceutical manufacturing or as a metabolite in toxicology studies. The metabolic pathway involves the sequential demethylation of DMAc by Cytochrome P450 enzymes (specifically CYP2E1).

Metabolic Pathway Diagram

AcetamideMetabolism DMAc N,N-Dimethylacetamide (DMAc) MMAC N-Monomethylacetamide (MMAC) DMAc->MMAC CYP2E1 (Demethylation) Acetamide Acetamide (Target Analyte) MMAC->Acetamide CYP2E1 (Demethylation) AceticAcid Acetic Acid Acetamide->AceticAcid Amidase (Hydrolysis)

Figure 1: Metabolic degradation of DMAc to Acetamide.[1] Monitoring Acetamide is critical for assessing total toxic burden.[1]

Experimental Protocol

Materials & Reagents
  • Analyte: Acetamide (Sigma-Aldrich/Merck).

  • Internal Standard: Acetamide-13C2,15N (Cambridge Isotope Laboratories or equivalent).

    • Mass Shift: +3 Da (MW ~62.09).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Agilent InfinityLab Poroshell 120 HILIC-Z.

    • Note: HILIC is strictly required. C18 columns will result in elution at the void volume (

      
      ), leading to massive ion suppression.
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Standard Preparation
  • Stock Solution (IS): Dissolve Acetamide-13C2,15N in 90:10 ACN:Water to a concentration of 1 mg/mL.

  • Working IS Solution: Dilute Stock to 500 ng/mL in 95% ACN.

    • Critical: The diluent must match the initial mobile phase conditions (high organic) to prevent peak distortion during injection.

Sample Preparation (Protein Precipitation)

This workflow is optimized for plasma or aqueous drug formulations.

Workflow Sample Sample Aliquot (50 µL) Spike Add IS Spike (Acetamide-13C2,15N) Sample->Spike Precip Protein Precipitation Add 200 µL Cold ACN Spike->Precip Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min) Precip->Vortex Transfer Transfer Supernatant Vortex->Transfer Inject LC-MS/MS Injection (HILIC Mode) Transfer->Inject

Figure 2: Sample preparation workflow ensuring matrix removal and IS equilibration.

LC-MS/MS Conditions

Chromatography (HILIC)
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Volume: 2-5 µL (Keep low to prevent solvent effects)

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 95% B

    • 5.0 min: 50% B (Elution)

    • 6.0 min: 50% B

    • 6.1 min: 95% B (Re-equilibration)

    • 10.0 min: End

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode. The source temperature should be kept moderate (350°C) to prevent thermal degradation, though acetamide is relatively stable.

Table 1: MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell (ms)Type
Acetamide 60.1

43.1

1550Quantifier
60.142.12550Qualifier
Acetamide-13C2,15N 63.1

45.1

1550Internal Std

Note: The loss of 17 Da (NH3) is the primary fragmentation pathway. For the IS, the loss is


 (18 Da), resulting in the 63 -> 45 transition.

Validation & Performance Metrics

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Matrix Effects (ME)

Calculate Matrix Factor (MF) using the post-extraction spike method.



  • Target:

    
    .
    
  • Role of IS: Because Acetamide-13C2,15N co-elutes exactly with the analyte, the IS-normalized Matrix Factor should be close to 1.0, effectively cancelling out suppression.

Troubleshooting Common Issues
  • Peak Tailing: Usually caused by dissolving samples in 100% water. Ensure sample diluent is at least 80% Acetonitrile.

  • High Background: Acetamide is a ubiquitous contaminant in lab air and some plasticizers. Use glass vials and LC-MS grade solvents only. Run a "double blank" (solvent only) to assess system background.

References

  • International Council for Harmonisation (ICH). (2021).[2] Guideline for Residual Solvents Q3C(R8).[3]Link

  • International Agency for Research on Cancer (IARC). (1999).[4] Acetamide.[4][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Application Note: 13C and 15N Labeling Patterns in Acetamide Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocols for the biosynthetic production and analytical characterization of stable isotope-labeled acetamide (


, 

). While acetamide is often viewed as a simple hydrolysis product, its controlled biosynthesis via the Nitrile Hydratase (NHase) pathway in Rhodococcus rhodochrous offers a precision tool for generating specific isotopomers used in fragment-based drug discovery (FBDD) and metabolic flux analysis (MFA). This guide covers strain cultivation, precursor feeding strategies to avoid metabolic scrambling, and Nuclear Magnetic Resonance (NMR) detection of scalar couplings (

,

).

Introduction & Mechanistic Grounding

Acetamide (


) moieties are ubiquitous in medicinal chemistry, serving as hydrogen bond donors/acceptors in active pharmaceutical ingredients (APIs). In metabolic studies, the acetamide group often acts as a stable "reporter" tag or, conversely, a transient intermediate in nitrogen recycling.
The Biosynthetic Challenge

Producing labeled acetamide in vivo presents two distinct challenges:

  • Metabolic Scrambling: If labeled glucose or acetate is used as a carbon source, the label will traverse the TCA cycle (via Acetyl-CoA), leading to a statistical distribution of isotopomers rather than a site-specific label.

  • Hydrolytic Instability: Many bacteria express acetamidase , which rapidly hydrolyzes acetamide to acetate and ammonia, erasing the

    
     label.
    
The Solution: The Nitrile Hydratase Pathway

To bypass the TCA cycle scrambling, this protocol utilizes the Nitrile Hydratase (NHase) system found in Rhodococcus rhodochrous. NHase catalyzes the hydration of nitriles to amides without ATP, using a metal center (Co or Fe) to activate the water molecule.[1]

Reaction:



This pathway allows for direct translation of the isotope pattern from the nitrile precursor to the amide product with 100% atom economy and zero scrambling.

Pathway Visualization

The following diagram illustrates the competing fluxes between biosynthesis (NHase) and degradation (Amidase), highlighting the critical "Harvest Window" for isolating labeled acetamide.

AcetamidePathway cluster_0 Critical Control Point Acetonitrile Acetonitrile (Precursor) Acetamide Acetamide (Target) Acetonitrile->Acetamide Hydration (+H2O) Acetate Acetate Acetamide->Acetate Hydrolysis Ammonia Ammonia (NH3) Acetamide->Ammonia TCA TCA Cycle (Scrambling) Acetate->TCA Acetyl-CoA NHase Nitrile Hydratase (Fe/Co) Amidase Acetamidase

Figure 1: The Nitrile Hydratase pathway.[2][3] The solid blue line represents the desired biosynthetic flow. The dashed red lines represent the degradation pathway (Amidase) that must be inhibited or outpaced.

Experimental Protocols

Materials & Reagents
  • Strain: Rhodococcus rhodochrous (Strain J1 or M33 are industrial standards, available via ATCC/NCTC).

  • Media: Minimal Salt Medium (M9) to eliminate background carbon/nitrogen.

  • Isotope Precursors:

    • Source A (Direct): [1-

      
      C]Acetonitrile (99%) or [
      
      
      
      N]Acetonitrile.
    • Source B (Metabolic):

      
      NH
      
      
      
      Cl (for amide N labeling) + [1,2-
      
      
      C]Acetate.
  • Inhibitors: Urea (acts as a competitive inducer/inhibitor for amidase regulation).

Protocol A: Direct Bioconversion (High Purity)

Target: Site-specific labeling (e.g., Carbonyl-


C, Amide-

N).
  • Inoculation: Inoculate R. rhodochrous into 50 mL LB broth. Incubate at 28°C, 200 rpm for 24 hours.

  • Induction: Transfer 1% (v/v) inoculum into M9 Minimal Media containing 10 mM Urea. Urea induces the NHase operon while suppressing amidase activity in early log phase [1].

  • Harvest & Resuspension (Resting Cell Method):

    • Centrifuge cells (6,000 x g, 10 min).

    • Wash 2x with 50 mM Potassium Phosphate buffer (pH 7.0).

    • Resuspend to high density (

      
      ) in the same buffer. High cell density maximizes conversion rate over degradation.
      
  • Pulse Feeding:

    • Add [1-

      
      C, 
      
      
      
      N]Acetonitrile to a final concentration of 50 mM.
    • Incubate at 4°C to 10°C. Note: NHase is active at low temperatures, whereas amidase activity drops significantly, preserving the product.

  • Quenching: After 60–120 minutes, centrifuge immediately at 4°C. Filter supernatant through 0.22 µm filter.

  • Isolation: Lyophilize the supernatant. Acetamide can be extracted from the salt residue using dry acetone or methanol (acetamide solubility: ~200 g/L in methanol).

Protocol B: De Novo Synthesis (Metabolic Flux)

Target: Uniform labeling or flux analysis.

  • Media Prep: Prepare M9 media with

    
    NH
    
    
    
    Cl (1 g/L) as the sole nitrogen source and [U-
    
    
    C]Glucose (2 g/L) as the carbon source.
  • Growth: Cultivate for 48 hours.

  • Extraction: Unlike Protocol A, the acetamide here is intracellular or excreted in low amounts.

    • Quench metabolism by injecting culture into -40°C 60% methanol.

    • Lyophilize and derivatize (using MTBSTFA) for GC-MS analysis if quantifying flux [2].

Analytical Characterization (NMR & MS)[4]

Detection of the specific labeling pattern relies on the scalar coupling constants (


) which appear only when isotopes are directly bonded.
NMR Parameters
  • Solvent: D

    
    O (for clean carbonyl detection) or DMSO-
    
    
    
    (to observe amide protons).
  • Key Couplings:

    • 
       (Amide bond):  The gold standard for verifying the intact amide bond.
      
    • 
       (Acetate backbone):  Verifies the integrity of the ethyl group.
      
Data Interpretation Table[5][6][7][8]
Labeling PatternObserved NucleusMultiplicityCoupling Constant (

)
Interpretation
[1-

C]Acetamide

C (Carbonyl)
SingletN/ACarbonyl labeled, no

N neighbor.
[1-

C,

N]Acetamide

C (Carbonyl)
Doublet

Intact C-N bond formed. [3]
[1-

C,

N]Acetamide

N (Amide)
Doublet

Reciprocal coupling confirms bond.
[1,2-

C]Acetamide

C (Methyl)
Doublet

Intact ethyl backbone (from [U-

C]Glucose).
Analytical Workflow Diagram

NMR_Workflow cluster_1 Quality Control Decision Tree Sample Lyophilized Sample Solvent Select Solvent Sample->Solvent D2O D2O (Carbonyl Focus) Solvent->D2O DMSO DMSO-d6 (Proton Focus) Solvent->DMSO Exp1 1D 13C w/ 1H decoupling D2O->Exp1 Exp2 2D 1H-15N HSQC DMSO->Exp2 Decision Check Coupling (J) Exp1->Decision Exp2->Decision Result1 Singlet: Hydrolysis occurred (Acetate) Decision->Result1 No J_CN Result2 Doublet (15 Hz): Success (Acetamide) Decision->Result2 J_CN observed

Figure 2: Analytical workflow to distinguish successful biosynthesis from hydrolysis artifacts.

Troubleshooting & Optimization

Controlling Amidase Activity

The most common failure mode is the disappearance of acetamide due to over-activity of amidase.

  • Symptom: NMR shows a singlet for Carbonyl-

    
    C (Acetate) instead of a doublet (Acetamide).
    
  • Fix:

    • Temperature: Perform the biotransformation at 4°C. NHase has a lower activation energy than Amidase.

    • pH Control: Shift pH to 8.0. Amidase optimum is often pH 7.0, while NHase remains stable at slightly higher pH.

    • Inhibitor: Add 100 mM Butyramide (competitive substrate for amidase) if using purified enzymes, though this complicates purification.

Signal-to-Noise in 15N NMR

Direct


N detection is insensitive.
  • Fix: Use

    
    H-
    
    
    
    N HSQC
    or HMBC (Heteronuclear Multiple Bond Correlation). The
    
    
    N chemical shift for acetamide is distinct (
    
    
    ppm relative to liquid NH
    
    
    ).

References

  • Kobayashi, M., & Shimizu, S. (1998). Nitrile Hydrolases.[1][2][3][4][5] Current Opinion in Chemical Biology, 2(5), 624–630. [Link]

  • Crown, S. B., et al. (2015). 13C-Metabolic Flux Analysis of Acetyl-CoA Metabolism in E. coli. Metabolic Engineering, 28, 151-158. [Link]

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. (Standard reference for J-coupling values). [Link]

  • Yamada, H., & Kobayashi, M. (1996). Nitrile Hydratase and its Application to Industrial Production of Acrylamide.[3] Bioscience, Biotechnology, and Biochemistry, 60(9), 1391-1400. [Link]

Sources

Application Notes and Protocols for In Vivo Imaging with Hyperpolarized Acetamide-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Perfusion Imaging

Hyperpolarized Magnetic Resonance Imaging (MRI) is a transformative technology that enables the real-time, non-invasive visualization of metabolic and physiological processes in vivo.[1] By dramatically increasing the nuclear spin polarization of ¹³C-labeled molecules using dynamic nuclear polarization (DNP), we can achieve a signal enhancement of over 10,000-fold, allowing for the detection of substrates and their metabolic products with high sensitivity and specificity.[2][3] While hyperpolarized [1-¹³C]pyruvate has become the leading agent for probing cellular metabolism, particularly in oncology, there is a significant need for robust agents that can accurately map tissue perfusion.[4][5]

This document introduces hyperpolarized Acetamide-¹³C₂,¹⁵N as a novel and powerful agent for in vivo perfusion imaging. Acetamide is a small, organic compound that is known to be largely metabolically inert in vivo.[6] This lack of significant metabolic conversion is a key advantage for a perfusion agent, as its distribution and signal decay are primarily governed by blood flow and relaxation, rather than metabolic uptake and conversion.

The dual isotopic labeling with two ¹³C atoms and one ¹⁵N atom is a critical design feature. The presence of the quadrupolar ¹⁴N nucleus in naturally abundant acetamide would lead to rapid relaxation and signal loss. By replacing ¹⁴N with the spin-½ ¹⁵N nucleus, we significantly reduce quadrupolar relaxation, thereby prolonging the T₁ and T₂ relaxation times of the hyperpolarized state.[7] This is analogous to the strategy successfully employed for hyperpolarized [¹³C,¹⁵N₂]urea, which exhibits a markedly longer T₁ relaxation time compared to its ¹⁴N counterpart, making it an excellent perfusion agent.[8] We anticipate a similar significant extension of the imaging window for hyperpolarized Acetamide-¹³C₂,¹⁵N, allowing for more detailed and accurate perfusion mapping.

These application notes and protocols are designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for the preparation, administration, and in vivo imaging of hyperpolarized Acetamide-¹³C₂,¹⁵N.

Scientific Rationale and Advantages

The choice of hyperpolarized Acetamide-¹³C₂,¹⁵N as a perfusion agent is grounded in several key scientific principles:

  • Metabolic Inertness: Acetamide is not significantly metabolized in vivo, meaning its distribution is primarily dictated by blood flow, making it a true perfusion marker.[6] This contrasts with agents like pyruvate, where the signal is influenced by both perfusion and metabolic activity.

  • Extended Signal Lifetime: The substitution of ¹⁴N with ¹⁵N is expected to dramatically increase the T₁ and T₂ relaxation times of the ¹³C nuclei. For instance, ¹⁵N labeling in urea increases the in vivo T₂ by orders of magnitude.[7] A longer T₁ allows for a wider time window for imaging after injection, enabling the capture of perfusion dynamics in greater detail.

  • High Polarization Potential: Small molecules like acetamide are amenable to high levels of polarization using DNP technology.

  • Favorable Safety Profile: Acetamide is a compound with low toxicity.[9] However, as with any investigational agent, appropriate toxicological studies are necessary before clinical translation.

Experimental Workflow Overview

The overall workflow for in vivo imaging with hyperpolarized Acetamide-¹³C₂,¹⁵N is a multi-step process that requires careful planning and execution. The key stages are outlined below.

G cluster_prep I. Agent Preparation cluster_animal II. In Vivo Procedure cluster_imaging III. MRI Acquisition & Analysis synthesis Synthesis of Acetamide-¹³C₂,¹⁵N formulation Formulation with Trityl Radical synthesis->formulation polarization Dynamic Nuclear Polarization (DNP) formulation->polarization dissolution Rapid Dissolution & Neutralization polarization->dissolution qc Quality Control (Polarization, pH, Temp) dissolution->qc injection Intravenous Injection of Hyperpolarized Agent qc->injection Transfer to MRI Suite animal_prep Animal Preparation (Anesthesia, Cannulation) animal_prep->injection acquisition Dynamic Data Acquisition injection->acquisition mri_setup MRI Setup & Coil Positioning sequence ¹³C Imaging Sequence (e.g., spspEPI) mri_setup->sequence sequence->acquisition analysis Data Processing & Perfusion Mapping acquisition->analysis

Figure 1: High-level experimental workflow for in vivo imaging with hyperpolarized Acetamide-¹³C₂,¹⁵N.

Detailed Protocols

Part 1: Preparation of Hyperpolarized Acetamide-¹³C₂,¹⁵N

This section details the steps for preparing the hyperpolarized agent for injection. The protocol is adapted from established procedures for other hyperpolarized ¹³C agents and should be optimized for acetamide.[10][11]

1.1. Synthesis of Acetamide-¹³C₂,¹⁵N

The synthesis of isotopically labeled acetamide is a prerequisite. While not commercially available as a stock item, custom synthesis can be performed by specialized laboratories. A general synthetic route involves the reaction of [¹³C₂]acetyl chloride with [¹⁵N]ammonia. The purity of the final product should be verified by NMR and mass spectrometry.

1.2. Formulation for Dynamic Nuclear Polarization

Objective: To prepare a sample of Acetamide-¹³C₂,¹⁵N with a stable free radical for efficient hyperpolarization.

Materials:

  • Acetamide-¹³C₂,¹⁵N (solid)

  • Trityl radical (e.g., OX063)

  • Glassing agent (e.g., glycerol or DMSO)

  • Deionized water

  • Sample cup for DNP polarizer

Protocol:

  • Prepare a stock solution of the trityl radical in the chosen glassing agent (e.g., 15 mM OX063 in glycerol/water).

  • Prepare a concentrated solution of Acetamide-¹³C₂,¹⁵N in deionized water (e.g., 2.5 M).

  • In the DNP sample cup, mix the Acetamide-¹³C₂,¹⁵N solution with an equal volume of the trityl radical stock solution.[11] The final concentration of the trityl radical should be approximately 15 mM.

  • Ensure the components are thoroughly mixed. The final sample volume will depend on the specific requirements of the DNP polarizer (typically in the microliter range).

Rationale: The trityl radical provides the source of electron spin polarization that will be transferred to the ¹³C and ¹⁵N nuclei. The glassing agent ensures that the sample forms a solid, amorphous glass upon freezing, which is essential for efficient DNP.

1.3. Dynamic Nuclear Polarization (DNP)

Objective: To enhance the nuclear spin polarization of the ¹³C and ¹⁵N nuclei in the acetamide sample.

Equipment:

  • DNP Polarizer (e.g., GE SPINlab, Oxford Instruments HyperSense)

Protocol:

  • Insert the prepared sample cup into the DNP polarizer.

  • Initiate the cooling process to bring the sample to a low temperature (typically ~1.4 K) and a high magnetic field (e.g., 3.35 T or 5 T).[11]

  • Once the target temperature and field are reached, apply microwave irradiation at the appropriate frequency to drive the polarization transfer from the electrons of the trityl radical to the nuclear spins. The exact microwave frequency will depend on the magnetic field strength and the specific radical used.

  • Monitor the build-up of nuclear polarization over time. The polarization process typically takes 90-120 minutes.[2]

1.4. Rapid Dissolution and Formulation for Injection

Objective: To rapidly dissolve the hyperpolarized sample and prepare a sterile, biocompatible solution for intravenous injection.

Protocol:

  • Once maximum polarization is achieved, initiate the automated rapid dissolution process. A bolus of a heated, pressurized, and sterile aqueous buffer is used to dissolve the frozen sample.

  • The dissolved, hyperpolarized solution is collected in a sterile vial.

  • The solution is rapidly neutralized to a physiological pH (7.2-7.4) and the temperature is adjusted to be close to body temperature.

  • The final concentration of the hyperpolarized Acetamide-¹³C₂,¹⁵N solution should be determined based on the initial sample preparation and the volume of the dissolution medium.

1.5. Quality Control

Objective: To ensure the quality and safety of the hyperpolarized agent before injection.

Protocol:

  • Polarization Measurement: A small aliquot of the final solution is used to measure the level of ¹³C polarization using a dedicated NMR spectrometer.

  • pH and Temperature: The pH and temperature of the final solution are measured to ensure they are within the physiological range.

  • Concentration: The concentration of the hyperpolarized agent in the final solution is confirmed.

ParameterTarget ValueRationale
¹³C Polarization> 15%To ensure sufficient signal for in vivo imaging.
pH7.2 - 7.4To ensure biocompatibility and prevent physiological shock.
Temperature37 °CTo match the physiological temperature of the subject.
SterilitySterileTo prevent infection upon injection.

Table 1: Quality Control Parameters for Hyperpolarized Acetamide-¹³C₂,¹⁵N Solution

Part 2: In Vivo Administration and MRI Acquisition

This section outlines the procedure for injecting the hyperpolarized agent and acquiring the in vivo images.

2.1. Animal Preparation

Objective: To prepare the animal for injection and imaging.

Protocol:

  • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Establish intravenous access (e.g., via a tail vein catheter) for the injection of the hyperpolarized agent.

  • Position the animal in the MRI scanner. Ensure the region of interest is centered in the ¹³C RF coil.

  • Monitor the animal's vital signs (respiration, heart rate, temperature) throughout the experiment.

2.2. MRI Acquisition

Objective: To acquire dynamic ¹³C images of the distribution of hyperpolarized Acetamide-¹³C₂,¹⁵N.

Equipment:

  • MRI scanner (e.g., 3T or higher) equipped for ¹³C imaging.

  • Dual-tuned ¹³C/¹H RF coil.

Protocol:

  • Acquire anatomical ¹H reference images to localize the region of interest.

  • Set up the ¹³C imaging sequence. A fast imaging sequence such as a spectral-spatial echo-planar imaging (spspEPI) sequence is recommended to capture the rapid dynamics of the hyperpolarized agent.[12]

  • Inject the prepared hyperpolarized Acetamide-¹³C₂,¹⁵N solution as a bolus via the intravenous catheter. The injection volume and rate should be optimized based on the animal model and the concentration of the agent. A typical injection duration is 12-15 seconds.[12]

  • Start the dynamic ¹³C image acquisition immediately at the start of the injection.

  • Continue acquiring images for a duration sufficient to capture the wash-in and wash-out of the agent (typically 60-90 seconds).

ParameterRecommended SettingRationale
Pulse Sequence Spectral-Spatial EPI (spspEPI)Fast acquisition to capture dynamic changes.
Flip Angle Low (e.g., 10-20°)To preserve hyperpolarization for dynamic imaging.
Temporal Resolution < 5 secondsTo accurately sample the perfusion curve.
Spatial Resolution 2-4 mm isotropic (preclinical)To balance SNR and anatomical detail.
Acquisition Window 60-90 secondsTo capture the full perfusion dynamics.

Table 2: Recommended MRI Acquisition Parameters for Hyperpolarized Acetamide-¹³C₂,¹⁵N

Data Analysis and Interpretation

The dynamic ¹³C image series will show the spatial and temporal distribution of the hyperpolarized Acetamide-¹³C₂,¹⁵N. From this data, quantitative perfusion maps can be generated.

Analysis Steps:

  • Signal Normalization: Correct the dynamic signal for T₁ decay and RF pulse-induced signal loss.

  • Pharmacokinetic Modeling: Apply a suitable pharmacokinetic model to the time-course of the signal in each voxel to extract perfusion parameters. A simple model, such as the Kety model, can be used to estimate blood flow.

  • Perfusion Map Generation: Generate parametric maps of perfusion parameters (e.g., blood flow, blood volume, mean transit time).

G cluster_data Data Input cluster_processing Processing Steps cluster_output Output raw_data Dynamic ¹³C Image Series correction T₁ & RF Correction raw_data->correction roi Region of Interest (ROI) Selection correction->roi pk_model Pharmacokinetic Modeling roi->pk_model perfusion_maps Quantitative Perfusion Maps (Blood Flow, Blood Volume) pk_model->perfusion_maps

Figure 2: Data analysis workflow for generating perfusion maps from dynamic hyperpolarized Acetamide-¹³C₂,¹⁵N images.

Expected Results and Applications

The primary outcome of this protocol is the non-invasive, quantitative mapping of tissue perfusion. In a preclinical cancer model, for example, we would expect to observe:

  • High Perfusion in Healthy Tissues: Well-vascularized organs such as the kidneys and spleen will show a rapid and high uptake of the hyperpolarized agent.

  • Heterogeneous Perfusion in Tumors: Tumors often exhibit heterogeneous blood flow, with some regions being well-perfused and others being necrotic and poorly perfused. This heterogeneity can be visualized with hyperpolarized Acetamide-¹³C₂,¹⁵N.

  • Monitoring Treatment Response: Changes in tumor perfusion in response to anti-angiogenic therapies or other treatments can be monitored longitudinally. A decrease in perfusion may indicate a positive treatment response.

Conclusion and Future Directions

Hyperpolarized Acetamide-¹³C₂,¹⁵N represents a promising new agent for in vivo perfusion imaging. Its metabolic inertness and the expected long relaxation times due to ¹⁵N labeling make it a potentially superior alternative to existing perfusion agents. The protocols outlined in this document provide a comprehensive framework for researchers to begin exploring the utility of this novel imaging agent. Future work should focus on the experimental validation of the T₁ relaxation time of hyperpolarized Acetamide-¹³C₂,¹⁵N, optimization of the imaging parameters, and the application of this technique in various disease models to fully realize its potential in both preclinical research and future clinical translation.

References

  • Autry, A. W., Vaziri, S., Gordon, J. W., Chen, H. Y., Kim, Y., Dang, D., ... & Li, Y. (2024). Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. eScholarship. [Link]

  • JoVE. (2022). Hyperpolarized 13C Metabolic MRI | Protocol Preview. YouTube. [Link]

  • Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13 C-Pyruvate MRI. (2023). MDPI. [Link]

  • Park, I., Larson, P. E., Gordon, J. W., Bok, R. A., Ferrone, M., van Criekinge, M., ... & Vigneron, D. B. (2018). Hyperpolarized 13C magnetic resonance metabolic imaging: application to brain tumors. Neuro-oncology, 20(12), 1586-1596. [Link]

  • Lee, J., Riselli, A. M., Chen, H. Y., Gordon, J. W., Larson, P. E., & Vigneron, D. B. (2023). Translation of hyperpolarized [13C,15N2]urea MRI for novel human brain perfusion studies. eScholarship. [Link]

  • Chen, A. P., Albers, M. J., Cunningham, C. H., Lustig, M., Bok, R. A., Hurd, R. E., ... & Kurhanewicz, J. (2007). Hyperpolarized 13C-pyruvate magnetic resonance imaging detects an early metabolic response to docetaxel in a transgenic adenocarcinoma of the mouse prostate model. Magnetic resonance in medicine, 58(6), 1221-1229. [Link]

  • Center for In Vivo Metabolism. The Chemistry of New Imaging Agents. UT Southwestern Medical Center. [Link]

  • Laustsen, C., Østergaard, J. A., Lauritzen, M. H., Nørregaard, R., Bowen, S., Sørensen, C. M., ... & Flyvbjerg, A. (2017). Hyperpolarized [1-13C]-acetate Renal Metabolic Clearance Rate Mapping. Scientific reports, 7(1), 1-11. [Link]

  • Park, I., Chen, M., Zierhut, M. L., Williams, S. N., Ohliger, M. A., Zhu, Z., ... & Ronen, S. M. (2016). Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. NMR in biomedicine, 29(10), 1416-1423. [Link]

  • Barskiy, D. A., Knecht, S., Yurkovskaya, A. V., & Ivanov, K. L. (2019). 13C and 15N benchtop NMR detection of metabolites via relayed hyperpolarization. Scientific reports, 9(1), 1-9. [Link]

  • Comment, A., & Merritt, M. (2014). Hyperpolarized 13C magnetic resonance for molecular imaging of in vivo metabolism. Biochemistry, 53(47), 7333-7357. [Link]

  • Kurhanewicz, J., Vigneron, D. B., Brindle, K., Chekmenev, E. Y., Comment, A., Cunningham, C. H., ... & Malloy, C. R. (2011). Analysis of cancer metabolism by imaging hyperpolarized nuclei: prospects for clinical demand. Neoplasia (New York, N.Y.), 13(2), 81. [Link]

  • Merritt, M. E., Harrison, C., Cudalbu, C., Burgess, S. C., & Malloy, C. R. (2007). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences, 104(50), 19773-19777. [Link]

  • Reed, G. D., Larson, P. E., von Morze, C., Bok, R. A., Lustig, M., Kerr, A. B., ... & Kurhanewicz, J. (2011). High resolution 13C MRI with hyperpolarized urea: in vivo T2 mapping and 15N labeling effects. Journal of Magnetic Resonance, 210(1), 137-142. [Link]

  • Mallett, C. L., & Hunter, E. S. (2003). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical research in toxicology, 16(5), 636-645. [Link]

  • Mu, C., Liu, X., Riselli, A., Slater, J., Escobar, E., Dang, D., ... & Flavell, R. R. (2024). Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI of extracellular pH in aggressive tumors. STAR protocols, 5(3), 103091. [Link]

  • Dybing, E., Omichinski, J. G., Søderlund, E. J., Brunborg, G., Låg, M., Holme, J. A., & Nelson, S. D. (1987). Mutagenicity and organ damage of 1, 2-dibromoethane and thioacetamide in vivo in the rat and their relationship to metabolic activation. Toxicology and applied pharmacology, 90(3), 359-370. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 178, Acetamide. PubChem. [Link]

  • Shchepin, R. V., Coffey, A. M., Waddell, K. W., & Chekmenev, E. Y. (2017). In vivo metabolite identification of acotiamide in rats using ultra-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry. Journal of pharmaceutical and biomedical analysis, 145, 29-37. [Link]

  • Mu, C., Liu, X., Riselli, A., Slater, J., Escobar, E., Dang, D., ... & Flavell, R. R. (2024). Protocol for producing hyperpolarized 13C-bicarbonate for clinical MRI of extracellular pH in aggressive tumors. STAR protocols, 5(3), 103091. [Link]

  • Gallagher, F. A., Kettunen, M. I., Day, S. E., Hu, D. E., Ardenkjær-Larsen, J. H., in't Zandt, R., ... & Brindle, K. M. (2008). Magnetic resonance imaging of pH in vivo using hyperpolarized 13C-labelled bicarbonate. Nature, 453(7197), 940-943. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing Signal-to-Noise in Acetamide-13C2,15N NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy of Acetamide-13C2,15N. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the inherent sensitivity challenges of ¹³C and ¹⁵N NMR. Here, we move beyond procedural checklists to explore the underlying principles and offer field-tested solutions to significantly improve your signal-to-noise ratio (SNR).

The Core Challenge: Why is the Signal Weak?

Obtaining a strong, clear NMR signal from ¹³C and ¹⁵N nuclei is fundamentally challenging for two primary reasons:

  • Low Natural Abundance: While you are using an isotopically labeled compound, it's crucial to remember the context. The natural abundance of ¹³C is only 1.1%, and for ¹⁵N, it's a mere 0.37%.[1][2] This means that in a standard sample, very few nuclei are NMR-active.

  • Low Gyromagnetic Ratio (γ): The gyromagnetic ratio is a fundamental property of a nucleus that dictates its sensitivity in an NMR experiment. Both ¹³C and ¹⁵N have significantly lower gyromagnetic ratios compared to ¹H.[3] The signal intensity is proportional to the cube of the gyromagnetic ratio, making these nuclei inherently less sensitive.

Even with isotopic enrichment, achieving a high-quality spectrum requires careful optimization of both sample preparation and acquisition parameters. This guide will walk you through a systematic approach to troubleshooting and enhancement.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Sample Preparation and Handling

Question: My signal is barely visible above the noise. Where do I start?

Answer: Before diving into complex instrumental parameters, the first and most critical step is to scrutinize your sample preparation. A poorly prepared sample will undermine any subsequent optimization efforts.

  • Concentration is Key: The most straightforward way to improve SNR is to increase the concentration of your Acetamide-13C2,15N sample.[4][5] NMR is a concentration-dependent technique; doubling the concentration can significantly improve your signal. If your sample is in short supply, consider using a smaller volume to achieve a higher concentration.[4]

  • Solvent Choice and Quality: Always use high-quality deuterated solvents to minimize interfering signals from the solvent itself.[6] Ensure your sample is fully dissolved, as suspended solid particles can severely degrade the magnetic field homogeneity, leading to broadened lines and poor signal.

  • NMR Tube Quality: Use clean, high-quality 5 mm NMR tubes. Scratches, imperfections, or contaminants on the tube can distort the magnetic field and degrade spectral quality.[6][7]

Protocol: Preparing a High-Quality NMR Sample

  • Weighing: Accurately weigh a sufficient amount of Acetamide-13C2,15N. For ¹³C and ¹⁵N NMR, aim for a higher concentration than you would for ¹H NMR.[5][6]

  • Dissolution: Add the appropriate volume of high-purity deuterated solvent. Vortex or gently sonicate to ensure complete dissolution.

  • Filtration: Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter. Do not use cotton wool, as it can be a source of contamination.

  • Cleaning: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[7]

Section 2: Optimizing Acquisition Parameters

Question: I've increased the number of scans, but the experiment is taking too long. What else can I adjust?

Answer: Simply increasing the number of scans is often not the most efficient approach. Fine-tuning your acquisition parameters can yield significant improvements in a shorter amount of time. The signal-to-noise ratio increases with the square root of the number of scans, so quadrupling the scans only doubles the SNR.[8]

  • Pulse Angle: For routine ¹³C and ¹⁵N experiments, using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse is often more efficient. This allows for a shorter relaxation delay (D1) without saturating the signal, enabling more scans in the same amount of time.[6][9]

  • Relaxation Delay (D1): The D1 value is critical and depends on the spin-lattice relaxation time (T1) of your nuclei. For ¹³C and ¹⁵N, T1 values can be quite long.[9] A D1 of at least 1.5 times the longest T1 is a good starting point for quantitative measurements. However, for routine qualitative spectra, a shorter D1 combined with a smaller pulse angle can be more time-efficient.

  • Proton Decoupling: Ensure that proton decoupling is active during acquisition. This collapses the C-H and N-H couplings into single, more intense lines. Additionally, continuous proton irradiation during the relaxation delay can induce the Nuclear Overhauser Effect (NOE), which can enhance the signal of carbons and nitrogens attached to protons.[9]

Table 1: Key Acquisition Parameters and Their Impact on SNR

ParameterRecommended SettingRationale
Pulse Angle (Flip Angle) 30° - 45°Allows for a shorter relaxation delay, increasing the number of scans per unit time.[6][9]
Relaxation Delay (D1) 1-2 seconds (for qualitative spectra)Balances signal recovery with experimental time. Longer delays may be needed for quaternary carbons.
Number of Scans (NS) As needed, but optimize other parameters firstSNR increases with the square root of NS.[8]
Proton Decoupling On during acquisition and relaxation delayCollapses multiplets and provides NOE enhancement.[9]

Workflow: Optimizing Acquisition Parameters

G cluster_0 Parameter Optimization Workflow A Start with a standard 13C or 15N experiment B Set Pulse Angle to 30-45° A->B C Set Relaxation Delay (D1) to 1-2s B->C D Acquire a small number of scans (e.g., 64) C->D E Assess Signal-to-Noise Ratio D->E G Is SNR sufficient? E->G F Increase Number of Scans (NS) incrementally F->D G->F No H Experiment Complete G->H Yes I Consider Advanced Techniques G->I Still too low G cluster_1 Polarization Transfer (e.g., INEPT) Proton Protons (¹H) (High Polarization) CarbonNitrogen ¹³C / ¹⁵N (Low Polarization) Proton->CarbonNitrogen Polarization Transfer (via J-coupling) EnhancedSignal Enhanced ¹³C / ¹⁵N Signal CarbonNitrogen->EnhancedSignal Signal Acquisition

Caption: Conceptual workflow of polarization transfer from sensitive protons to less sensitive nuclei.

References

  • Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples - Recent. (2022-09-29).
  • Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions - PMC. (2024-10-02).
  • Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - RSC Publishing.
  • improving signal-to-noise ratio in 13C NMR for Glycolaldehyde-2-13C - Benchchem.
  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020-05-04).
  • How to reduce noisey NMR signal? : r/chemistry - Reddit. (2017-04-01).
  • Improving NMR Through Advanced Cryoprobe Technology - Patsnap Eureka. (2025-09-22).
  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022-02-08).
  • 15N NMR Signal Amplification by Reversible Exchange of [15N3]Ornidazole Antibiotic - PMC.
  • Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC.
  • NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample - PMC - PubMed Central. (2021-02-01).
  • A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes - NIH.
  • Dynamic Nuclear Polarization Opens New Perspectives for NMR Spectroscopy in Analytical Chemistry - ACS Publications. (2018-02-26).
  • Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers - ResearchGate. (2025-08-10).
  • Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization - ACS Publications. (2024-05-20).
  • Basic Practical NMR Concepts - MSU chemistry.
  • Chemical shift - Wikipedia.
  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments.
  • A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - NIH. (2017-08-15).
  • MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils - PMC. (2025-09-21).
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022-08-28).
  • Table 3 : 13 C and 15 N NMR chemical shifts (δ, ppm) and some coupling... - ResearchGate.
  • NMR Sample Preparation.
  • CryoProbes for NMR - Cryogenic Probes - Bruker.
  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024-02-22).
  • Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP.
  • Nuclear magnetic resonance spectroscopy - Wikipedia.
  • NMR sample preparation guidelines.
  • (PDF) 15N NMR Spectroscopy in Structural Analysis - ResearchGate. (2025-08-06).
  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025-08-13).
  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC - NIH.
  • Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy - Frontiers.
  • Dynamic Nuclear Polarization (DNP) Spectroscopy - Bridge12.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset.
  • NMR Sample Preparation | Chemical Instrumentation Facility.
  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London.
  • (PDF) 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles - ResearchGate. (2025-08-06).
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  • Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy - Books.
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Technical Support Center: Acetamide-13C2,15N Integrity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

Acetamide-13C2,15N is a high-value stable isotope standard used primarily in metabolomics (NMR/MS) and pharmaceutical tracer studies. Users often report "isotopic loss," but this usually stems from two distinct physicochemical mechanisms:

  • Chemical Hydrolysis (Irreversible): The cleavage of the amide bond, permanently separating the

    
     carbon backbone from the 
    
    
    
    nitrogen pool.
  • Proton Exchange (Reversible/Observational): The rapid exchange of amide protons (

    
    ) with solvent water, which can render the 
    
    
    
    signal invisible in HSQC/HMQC NMR experiments despite the molecule remaining intact.

This guide provides the protocols to prevent both scenarios.

Chemical Stability: Preventing Hydrolysis

The "Survival" Guide for the Molecular Backbone

Amide bonds are generally stable but susceptible to hydrolysis under extreme pH or high temperatures.[1] Hydrolysis destroys the standard by converting Acetamide-13C2,15N into Acetic Acid-13C2 and Ammonia-15N .

Mechanism of Failure

Hydrolysis is catalyzed by both acids (


) and bases (

).
  • Acidic Conditions (pH < 3): Carbonyl oxygen protonation increases susceptibility to nucleophilic attack by water.

  • Basic Conditions (pH > 9): Direct nucleophilic attack by hydroxide ions (faster reaction rate than acid catalysis).

DOT Diagram: Hydrolysis Pathway

The following diagram illustrates the irreversible separation of the isotope labels.

HydrolysisPathway cluster_legend Legend Acetamide Acetamide-13C2,15N (Intact Standard) Transition Tetrahedral Intermediate Acetamide->Transition + H2O / Catalyst (H+ or OH-) AceticAcid Acetic Acid-13C2 (13C Pool) Transition->AceticAcid C-N Bond Cleavage Ammonia Ammonia-15N (15N Pool) Transition->Ammonia Leaving Group key Blue: Intact | Yellow: Unstable | Red: Degraded

Figure 1: Irreversible hydrolysis pathway showing the separation of


 and 

labels.
Stability Protocol: Buffer Selection

To maximize half-life, maintain the solution within the "stability window" (pH 5.0 – 7.0).

ParameterRecommended ConditionRisk Factor
pH Range 5.5 – 6.5 Hydrolysis rate increases log-linearly as pH moves away from neutral [1].
Buffer Phosphate (50 mM) or Acetate (25 mM)Avoid Tris or primary amine buffers if using MS (potential interference).
Temperature 4°C (Short-term) / -20°C (Long-term)Rate of hydrolysis doubles approx. every 10°C increase.
Sterility 0.22 µm FiltrationDo NOT Autoclave. High T + High P induces rapid hydrolysis.

NMR Signal Integrity: Managing Proton Exchange

The "Visibility" Guide for


 Detection

If your


 signal disappears or broadens significantly in NMR (HSQC), the molecule is likely intact, but the amide proton exchange rate (

)
is too fast.
The Physics of Exchange

The amide protons (


) exchange with solvent water protons (

).

  • Fast Exchange Regime: If

    
     (chemical shift difference), the amide peak coalesces with the water signal and vanishes (saturation transfer).
    
  • Base Catalysis Dominance: Amide proton exchange is base-catalyzed. Even at pH 7.0, exchange can be too fast for detection. The rate minimum is typically near pH 5.0 [2].

Troubleshooting Workflow

Use this logic flow to diagnose "missing" signals.

Troubleshooting Start Problem: Missing 15N Signal CheckpH Check Solution pH Start->CheckpH pHHigh pH > 7.0? CheckpH->pHHigh Yes pHLow pH < 5.0? CheckpH->pHLow Yes pHOK pH 5.0 - 6.0 CheckpH->pHOK Yes ActionBase Cause: Fast Proton Exchange Action: Lower pH to 5.5 pHHigh->ActionBase ActionAcid Cause: Acid Catalysis Action: Raise pH to 5.5 pHLow->ActionAcid CheckTemp Check Temperature pHOK->CheckTemp TempHigh T > 298K (25°C) CheckTemp->TempHigh ActionCool Action: Cool to 278K (5°C) Slows exchange rate TempHigh->ActionCool

Figure 2: Diagnostic logic for resolving missing NMR signals due to exchange broadening.

Optimization Protocol: NMR Sample Prep

To ensure sharp


 correlations:
  • Solvent: Use 90%

    
     / 10% 
    
    
    
    .[2]
    • Note: Do not use 100%

      
       unless you intend to deuterate the amide (which makes the NH invisible in proton-detected experiments).
      
  • pH Adjustment: Adjust bulk pH to 5.0 – 5.5 . This is the "exchange minimum" where the signal is sharpest [3].

  • Temperature: Acquire data at 278 K (5°C) or 283 K (10°C) . Lower temperatures significantly reduce

    
    .
    
  • Pulse Sequence: Use WATERGATE or Excitation Sculpting for solvent suppression. Avoid presaturation if exchange is fast, as it will transfer saturation from water to the amide proton, wiping out your signal (CEST effect) [4].

Frequently Asked Questions (FAQ)

Q1: Can I autoclave my Acetamide-13C2,15N solution to sterilize it? A: No. Autoclaving (121°C, high pressure) will accelerate hydrolysis, generating


-acetate and 

-ammonia. Use 0.22 µm PES or PVDF syringe filters for sterilization.

Q2: I see a split signal for the amide proton. Is my sample contaminated? A: Likely not. In slow-exchange conditions (low pH, low Temp), the amide protons of acetamide are non-equivalent due to restricted rotation around the C-N bond (partial double bond character). You may see two distinct peaks for the two amide protons (


 and 

). This confirms sample integrity, not contamination.

Q3: I dissolved the powder in 100% D2O and the 15N signal is gone. Why? A: In 100%


, the amide protons (

) are replaced by deuterium (

).

Since HSQC detects

coupling, the replacement of H with D removes the proton signal. The

is still there, but it is "silent" to proton-detected methods.

Q4: Is Acetamide-13C2,15N stable in cell culture media? A: Chemically, yes (at pH 7.4). However, biologically, acetamide is a nitrogen and carbon source for many bacteria and fungi (via acetamidase enzymes). Biological scrambling will occur rapidly if the media is not sterile; the organism will metabolize the acetamide and incorporate the isotopes into amino acids [5].

References

  • IUPAC. (1994).[3] Glossary of Terms Used in Physical Organic Chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184.

  • Bai, Y., Milne, J. S., Mayne, L., & Englander, S. W. (1993). Primary structure effects on peptide group hydrogen exchange. Proteins: Structure, Function, and Bioinformatics, 17(1), 75-86.

  • Spera, S., & Bax, A. (1991). Empirical correlation between protein backbone conformation and C alpha and C beta 13C nuclear magnetic resonance chemical shifts. Journal of the American Chemical Society, 113(14), 5490-5492.

  • Zhou, J., Payen, J. F., Wilson, D. A., Traystman, R. J., & van Zijl, P. C. (2003). Using the amide proton signals of intracellular proteins and peptides to detect pH effects in MRI. Nature Medicine, 9(8), 1085-1090. (Demonstrates the CEST effect/saturation transfer).

  • MedChemExpress. Acetamide-13C2,15N Product Information. (Standard stability and handling data).

Sources

Advanced Troubleshooting: Baseline Distortion in Acetamide-13C2,15N Spectra

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetamide-13C2,15N is a critical reference standard for calibrating heteronuclear NMR experiments (HSQC, HMBC, HNCO) and optimizing cryoprobe sensitivity. However, users frequently encounter baseline distortions —specifically "rolling" baselines (sinusoidal modulation) or "smiles/frowns" (DC offset/phase errors).

These artifacts are rarely due to sample degradation. In >90% of cases involving


N direct detection or 

C acquisition on high-Q probes, the root cause is Acoustic Ringing or Receiver Dead Time corruption. This guide provides the definitive workflow to resolve these distortions without compromising data integrity.

Diagnostic Logic Tree

Before altering acquisition parameters, use this logic flow to identify the specific type of distortion.

BaselineTroubleshooting Start START: Identify Distortion Type Symptom1 Symptom: Sinusoidal 'Rolling' (Wavy Baseline) Start->Symptom1 Symptom2 Symptom: U-Shape (Smile/Frown) or DC Offset Start->Symptom2 Symptom3 Symptom: Broad Humps under Peaks Start->Symptom3 Cause1 Cause: Acoustic Ringing (Probe Coil Resonance) Symptom1->Cause1 Low Freq Nuclei (15N/13C) Cause2 Cause: First Point Corruption (Group Delay / Dead Time) Symptom2->Cause2 Digital Filter Delay Cause3 Cause: Radiation Damping or Receiver Saturation Symptom3->Cause3 High Conc. Sample Action1 Protocol A: Backward Linear Prediction (LPSVD) Cause1->Action1 Post-Processing (Preferred) Action2 Protocol B: Pulse Sequence (zgring/zgig_pisp) Cause1->Action2 Acquisition (Alternative) Action3 Protocol C: Left Shift & Phase Correction Cause2->Action3 Action4 Protocol D: Reduce Receiver Gain (RG) Cause3->Action4

Figure 1: Decision matrix for diagnosing baseline anomalies in heteronuclear NMR.

Symptom & Solution Matrix

Distortion TypeVisual CharacteristicPhysical MechanismPrimary Solution
Acoustic Ringing A low-frequency sine wave (roll) spanning the entire spectral width.[1]The RF pulse causes mechanical oscillation of the probe coil (like a bell).[2] Common in low-

nuclei (

N,

C) on CryoProbes.
Backward Linear Prediction (BLP)
Group Delay Error A massive "smile" or "frown" at the edges; inability to phase correct order 0/1 simultaneously.The receiver dead time or digital filter delay corrupts the first

data points of the FID.
Left Shift / First-Point Correction
Receiver Saturation Baseline is flat but noisy; peaks are truncated or have "feet."The Acetamide standard is highly concentrated (

mM), overloading the ADC.
Reduce Receiver Gain (RG)

Technical Protocols

Protocol A: Removing Acoustic Ringing via Backward Linear Prediction (BLP)

Context: Acoustic ringing corrupts the first 10–50 points of the Free Induction Decay (FID). Because these points correspond to the "beginning" of time, they dictate the broad baseline features in the frequency domain. Why BLP? Unlike polynomial baseline correction (which subtracts real signal), BLP mathematically reconstructs the corrupted initial data points based on the valid data that follows.

Workflow (Bruker TopSpin):
  • Visualize the FID: Go to the Processing tab and view the FID (time domain).

  • Identify Corruption: Zoom into the first 0–50 points. If you see a jagged start or a massive spike that doesn't fit the decay curve, this is ringing.

  • Command Line Setup:

    • Type convdta (converts digital data to analog form if using digital filters).

    • Set ME_mod (Linear Prediction Mode) to LPbr (Backward Linear Prediction for real data).

    • Set NCOEF (LP Coefficients) to 32 or 64.

    • Set LPBIN (Points to predict) to 2*TD (or simply cover the first 16-32 points). Note: Modern TopSpin versions often automate the point count.

  • Execute: Type efp (Exponential multiply, Fourier Transform, Phase).

  • Verify: The rolling baseline should vanish without altering peak integrals.

Workflow (MestReNova / Mnova):
  • Go to Processing > Linear Prediction .

  • Select Backward LP (Not Forward).

  • Basis Points: Set to roughly 16 to 32 (corresponds to the corrupted initial dwell times).

  • Coefficients: Default (usually equal to basis points).

  • Apply: The software replaces the ringing artifacts with predicted "clean" decay data.

Protocol B: Acquisition-Level Mitigation (Pulse Sequences)

If you cannot use processing corrections (e.g., strict GxP raw data requirements), you must suppress ringing at the hardware level.

  • Use "Ring-Down" Sequences:

    • Standard pulse: zg or zgpg.

    • Anti-ring pulse: Change the pulse program to zgring (Bruker) or zgig_pisp. These sequences use composite pulses (e.g., 90x-180y-90x) to cancel out the mechanical ringing phase while preserving nuclear magnetization.

  • Increase Pre-Scan Delay (DE):

    • Caution: This discards early signal.[1][2][3]

    • Increase DE (Dwell Time/Pre-scan Delay) from the default (e.g., 6.5 µs) to 20–50 µs.

    • Result: The receiver waits for the coil to stop vibrating before recording.

    • Trade-off: You will lose intensity on broad signals (fast relaxing species), though Acetamide is a small molecule and usually tolerates this well.

Frequently Asked Questions (FAQ)

Q1: Why is the distortion worse on


N than 

H?
A: The acoustic ringing frequency of a probe coil is often in the low MHz range (40–60 MHz), which unfortunately coincides with the Larmor frequency of

N on many standard magnets (e.g., 400–600 MHz systems).

H frequencies are too high to excite these mechanical resonances.

Q2: My Acetamide


N signal appears at ~112 ppm, but literature says different values. Is my referencing wrong? 
A:  Likely not. 

N chemical shifts are notoriously dependent on the reference scale.
  • Liquid NH

    
     Scale:  Acetamide appears at ~112.9 ppm .[4]
    
  • Nitromethane Scale: Acetamide appears at ~ -267 ppm . Ensure your processing software (Mnova/TopSpin) is set to the Liquid Ammonia scale, which is the standard for bio-NMR.

Q3: Can I just use "Baseline Correction" (Polynomial Fit)? A: For qualitative checks, yes. For quantitative referencing (qNMR), no . Polynomial subtraction (abs in TopSpin) is "blind"—it subtracts whatever mathematical curve fits the baseline. If the rolling baseline overlaps with your peaks, the algorithm will subtract peak area, ruining your integral accuracy. Always prioritize Linear Prediction (BLP) over polynomial subtraction.

Q4: I see a "hole" or negative spike at the center of the spectrum. What is this? A: This is likely DC Offset . In the processing software, apply a "DC Offset Correction" (usually a checkbox in the Fourier Transform menu). This removes the zero-frequency artifact caused by the receiver electronics.

References & Further Reading

  • JEOL Application Note. Back Linear Prediction for Removing Acoustic Ringing in Low-Gamma Nuclei.

  • Chong, Y. et al. (2023). Removing acoustic ringing baseline curvature in

    
    C NMR spectra for quantitative analyses. (Validation of zgig_pisp sequences).
    
    
  • University of Ottawa NMR Facility. Acoustic Ringing and Backward Linear Prediction.

  • Bruker TopSpin Manual. Processing Commands: Linear Prediction (LP). Refer to local documentation: Help > Manuals > Processing Commands > LP

  • Wishart, D.S. et al. 1H, 13C and 15N chemical shift referencing in biomolecular NMR. (Standardization of Ammonia vs. Nitromethane scales).

Sources

Technical Support Center: Advanced Probe Calibration with Acetamide-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Calibration Protocols for Solid-State NMR using Acetamide-13C2,15N

Introduction: The "Swiss Army Knife" of Bio-Solids

Welcome to the technical guide for Acetamide-13C2,15N (


). While Adamantane is the standard for 

resolution and KBr for Magic Angle Spinning (MAS) setup, Acetamide-13C2,15N is the critical standard for biological solid-state NMR. It bridges the gap between hardware setup and protein spectroscopy.

Its primary utility lies in three domains:

  • Double Cross-Polarization (DCP) Setup: It contains directly bonded

    
     pairs, making it indispensable for setting up NCA and NCO experiments.
    
  • Chemical Shift Referencing: It provides secondary referencing for both

    
     and 
    
    
    
    in a single sample.
  • Hygroscopic Stability Checks: It acts as a sensitive probe for moisture contamination in rotors.

Module 1: Chemical Shift Referencing

The Standard Values

Acetamide serves as a secondary external reference. The values below are calibrated relative to the primary IUPAC standards (TMS for


, Liquid 

for

).
NucleusMoietyChemical Shift (

, ppm)
Reference ScaleNotes

Carbonyl (

)
178.4 TMS (0 ppm)Sensitive to H-bonding/Temp

Methyl (

)
24.4 TMS (0 ppm)Good for linewidth checks

Amide (

)
112.5 Liq.

(0 ppm)
Large CSA; requires stable MAS

Note: Values may shift


 ppm depending on temperature and crystalline polymorph (orthorhombic vs. rhombohedral).
Protocol: Referencing Your Spectrum

Q: How do I apply these references to my protein spectrum?

  • Acquire Reference: Run a standard

    
     CP-MAS experiment on Acetamide.
    
  • Set Carrier: Place the carrier frequency (O1P) in the center of the carbonyl region (~170 ppm).

  • Calibrate: Set the carbonyl peak to 178.4 ppm .

  • Transfer: Calculate the spectrometer frequency (SR) or offset (O1) and apply it to your protein dataset.

    • Tip: Do not change the magnetic field (

      
      ) value; only adjust the spectral offset.
      

Module 2: Optimizing Cross-Polarization (CP)

This is the most critical application. Acetamide is used to match the Hartmann-Hahn condition for


 and 

transfers.
Workflow: The Double CP Loop

The following diagram illustrates the logical flow for optimizing a 3D bio-solids experiment (e.g., NCACX) using Acetamide.

CP_Optimization Start Start: Acetamide Sample Loaded Tune 1. Tune/Match Probe (H, C, N) Start->Tune H_Pulse 2. Calibrate 1H 90° Pulse (Nutating on H2O or Acetamide) Tune->H_Pulse HC_CP 3. Optimize 1H -> 13C CP (Maximize C=O signal) H_Pulse->HC_CP HN_CP 4. Optimize 1H -> 15N CP (Maximize N signal) HC_CP->HN_CP DCP_Setup 5. Setup Double CP (N -> C) SPECIFIC CP HN_CP->DCP_Setup Decision Is Signal > 50% of expected? DCP_Setup->Decision Success Ready for Protein Sample Decision->Success Yes Fail Troubleshoot: Power Mismatch Decision->Fail No Fail->DCP_Setup Adjust RF Field (kHz)

Figure 1: Step-by-step optimization workflow for setting up triple-resonance experiments.

Detailed Protocol: The "Specific CP" Match

Q: My


 signal is weak. How do I fix it? 

The transfer from Nitrogen to Carbon (DCP) is less tolerant of mismatch than H-X transfers.

  • Calculate Power Levels:

    • The Hartmann-Hahn condition for DCP is:

      
       (Horror condition) or 
      
      
      
      (Zero-Quantum/Double-Quantum).
    • Recommendation: Use the Zero-Quantum condition (

      
      ) for greater stability.
      
  • The Acetamide Test:

    • Run a 1D hNca experiment (transfer

      
      ).
      
    • Since Acetamide has a direct N-C bond, you should see the Carbonyl signal.

    • Array the

      
       spin-lock power (in dB or kHz) around the calculated match.
      
    • Selection Rule: Choose the power level that gives the maximum integral on the Carbonyl peak.

Module 3: Troubleshooting & FAQs

Issue: Broad Lines & Resolution Loss

Symptom: The


 methyl line width is > 0.5 ppm, or the carbonyl peak is split/asymmetric.

Root Cause: Acetamide is extremely hygroscopic . When it absorbs atmospheric moisture:

  • The crystal lattice is disrupted, increasing conformational distribution.

  • Molecular mobility increases, interfering with decoupling.

Troubleshooting Guide:

  • The "Snap" Test: If the sample in the rotor does not move freely (i.e., it's clumpy), it is wet.

  • The Solution:

    • Lyophilize the sample overnight.

    • Pack the rotor in a glove box or low-humidity environment.

    • Pro Tip: Store Acetamide rotors with a desiccant when not in use.

Issue: Temperature Instability

Q: Can I use Acetamide as a thermometer?

A: Yes, but it is a relative thermometer. The chemical shift difference (


) between the Carbonyl (

) and Methyl (

) carbons is temperature-dependent due to hydrogen bond weakening at higher temperatures.[1]
  • Observation: As Temperature

    
    , 
    
    
    
    decreases.[1]
  • Protocol:

    • Measure

      
       at a known set point (e.g., 298 K).
      
    • If

      
       drifts by >0.1 ppm during a long experiment, your frictional heating (MAS) is changing.
      
    • Adjust the VT gas flow to compensate.

References

  • IUPAC Recommendations 2001. "NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts." Pure and Applied Chemistry. Link

  • Morcombe, C. R., & Zilm, K. W. (2003). "Chemical Shift Referencing in Solid-State NMR." Journal of Magnetic Resonance. (Establishes the hierarchy of primary vs. secondary references). Link

  • Bertani, P., et al. (2014). "15N chemical shift referencing in solid state NMR."[2] Solid State Nuclear Magnetic Resonance. (Discusses ammonium chloride and amide referencing). Link

  • Bielecki, A., & Burum, D. P. (1995). "Temperature Dependence of 13C Chemical Shifts in Solids." Journal of Magnetic Resonance, Series A. (Foundational work on using shifts as thermometers). Link

Sources

Technical Support Center: Acetamide-13C2,15N Handling & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product: Acetamide-13C2,15N (Isotopically Labeled Standard) CAS: 60-35-5 (Unlabeled parent); Specific labeled CAS varies by enrichment. Critical Property: Hygroscopic / Deliquescent Document Type: Technical Troubleshooting & Best Practice Guide[1]

Introduction: The "Invisible" Variable

Acetamide-13C2,15N is a high-value isotopic tracer and internal standard used in metabolomics (NMR/MS) and hyperpolarization studies. While chemically stable, its physical hygroscopicity is a critical failure point.

The Problem: Acetamide is not just hygroscopic; it is deliquescent . It absorbs atmospheric moisture until it dissolves in it, forming a concentrated solution. The Consequence:

  • Quantitative Failure: Absorbed water adds mass. If you weigh 10 mg of "wet" powder, you may only be adding 8 mg of isotopologue, introducing a 20% concentration error.

  • Spectral Interference: In NMR, the exchangeable protons (NH2) interact with absorbed H2O, potentially broadening signals or complicating solvent suppression.

  • Handling Loss: "Sticky" crystals adhere to spatulas and weighing boats, making quantitative transfer impossible.

Storage & Environmental Control (Prevention)

The first line of defense is preventing moisture intrusion during storage.

Storage Protocol
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: The primary vial must be stored inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite™ or P2O5).

  • Temperature: Store at +4°C or -20°C .

    • Critical Note: You MUST equilibrate the vial to room temperature before opening. Opening a cold vial in humid air causes immediate condensation on the powder.

Diagram: The Moisture Intrusion Cycle

This diagram illustrates how improper handling leads to experimental failure.

MoistureCycle ColdStorage Cold Storage (-20°C) OpenCold Opened Cold (No equilibration) ColdStorage->OpenCold Improper Path Equilibration Equilibrate to Room Temp (Desiccated) ColdStorage->Equilibration Correct Path Condensation Condensation Forms on Powder OpenCold->Condensation Deliquescence Deliquescence (Powder turns to goo) Condensation->Deliquescence WeighingError Mass Error (Water weight included) Deliquescence->WeighingError DataFailure Invalid Concentration Data WeighingError->DataFailure DryGloveBox Open in Dry/Inert Atmosphere Equilibration->DryGloveBox DryGloveBox->DataFailure Prevents

Figure 1: The thermodynamic pathway of moisture contamination. Skipping the equilibration step is the most common cause of sample degradation.

The "Self-Validating" Weighing Protocol

Weighing hygroscopic solids on an open balance is scientifically invalid because the mass increases while the balance stabilizes. You must use the Weighing by Difference technique inside a controlled zone.

Required Equipment
  • Glove box (N2/Ar) OR Glove bag (if box unavailable).

  • Sealable transport vial (glass).[2]

  • Analytical balance (outside the box is acceptable if the vial is sealed).

Step-by-Step Procedure
StepActionMechanism of Control
1 Equilibrate: Allow the stock bottle to reach room temp inside a desiccator.Prevents condensation.
2 Tare Transport: Tare an empty, dry glass vial + cap on the balance.Establishes baseline.[1]
3 Transfer (Inert): Inside the glove box/bag, transfer approx. amount of Acetamide-13C2,15N into the transport vial. Cap tightly. Prevents exposure to ambient humidity.
4 Weigh Total: Weigh the capped vial containing the solid.[1] Record as Mass A .Measures Total Mass (Vial + Solid).[1]
5 Dispense: Quickly open the vial, dump the solid into your destination solvent/vessel, and immediately recap the transport vial.Minimizes exposure time (<5 seconds).[1]
6 Weigh Residual: Weigh the empty (or dusty) capped transport vial. Record as Mass B .Accounts for any powder stuck to the glass.[1]
7 Calculate: Mass Delivered = Mass A - Mass BSelf-Validating: Eliminates error from water absorption or residue retention.[1]

Remediation: Drying "Wet" Acetamide[1]

If your Acetamide-13C2,15N has clumped or turned sticky, it contains water.[3] You can recover it, but you must avoid sublimation .

Warning: Acetamide sublimes. Applying high vacuum + high heat will cause the material to vanish into your vacuum pump trap.

Drying Protocol
MethodConditionRisk LevelEfficiency
Vacuum Desiccator Room Temp, P2O5 desiccant, Active Vacuum (1-10 mbar).[1]LowModerate (24-48 hrs)
Vacuum Oven 30-35°C, Vacuum (10-20 mbar).[1]MediumHigh (4-6 hrs)
High Heat >50°C, High Vacuum.[1]CRITICAL DO NOT USE (Sublimation loss)

The "Safe Dry" Workflow:

  • Place the open vial in a vacuum desiccator containing fresh Phosphorus Pentoxide (P2O5) or Activated Molecular Sieves (4Å).

  • Apply vacuum gently.

  • Leave for 24 hours at Room Temperature .

  • Check physical state: It should return to a free-flowing crystalline powder.

Experimental Impact & Troubleshooting (FAQ)

Q1: My NMR spectrum shows a massive water peak. Is my sample ruined?

A: Not necessarily. Acetamide-13C2,15N has exchangeable protons (-NH2). If dissolved in D2O, these will exchange with Deuterium, forming HDO (the water signal).

  • Solution: This is normal chemistry, not necessarily "wet" sample. However, if the water peak is disproportionately large compared to the CH3 signal (integral > 2:3 ratio after accounting for exchange), your powder was wet.

  • Fix: Use a solvent suppression pulse sequence (e.g., zgesgp or presat) to attenuate the water signal for clearer quantification.

Q2: The powder is a "gooey" liquid. Can I just dissolve it and determine concentration later?

A: Yes, this is often safer than trying to dry it if you are in a rush.

  • Protocol: Dissolve the entire "gooey" content in a known volume of solvent (e.g., D2O containing a known concentration of an internal standard like TSP or DSS).

  • Quantification: Use qNMR (Quantitative NMR) to determine the exact concentration of Acetamide-13C2,15N against the internal standard. This bypasses the weighing error entirely.

Q3: Can I store the solution instead of the powder?

A: Acetamide is susceptible to hydrolysis (breaking down into Acetic Acid and Ammonia) in aqueous solution over time, especially at non-neutral pH or elevated temperatures.

  • Recommendation: Prepare fresh solutions. If storage is mandatory, freeze the solution at -20°C or -80°C, but be aware that freeze-thaw cycles can accelerate degradation.

Diagram: Troubleshooting Logic

Troubleshooting Start Issue: Sample is Clumped/Sticky Urgent Is the experiment urgent? Start->Urgent YesUrgent Yes: Do not dry Urgent->YesUrgent Time Critical NoUrgent No: Attempt Recovery Urgent->NoUrgent Can Wait Dissolve Dissolve entire content in solvent (e.g., D2O) YesUrgent->Dissolve Dry Vacuum Desiccator (Room Temp, P2O5, 24h) NoUrgent->Dry qNMR Perform qNMR with Internal Standard (TSP/DSS) Dissolve->qNMR Calc Back-calculate Molarity (Bypass weighing error) qNMR->Calc Check Is it free-flowing? Dry->Check Success Proceed with Weighing by Difference Check->Success Yes Fail Repeat or Dissolve Check->Fail No Fail->Dry

Figure 2: Decision tree for handling compromised (wet) material.

References

  • National Institute of Standards and Technology (NIST). (2021).[4] Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link][5]

  • PubChem. (n.d.). Acetamide Compound Summary (CID 178). National Library of Medicine. [Link]

  • Japanese Pharmacopoeia. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. Biological and Pharmaceutical Bulletin. [Link]

Sources

Validation & Comparative

Comparative Guide: Acetamide-13C2,15N vs. DSS for NMR Referencing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Acetamide-13C2,15N and DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as NMR reference standards, specifically tailored for researchers in metabolomics and drug development.

Executive Summary

In high-precision NMR spectroscopy—particularly for biological fluids like plasma, serum, and cell lysates—the choice of reference standard is not merely a matter of convention; it is a critical variable that affects quantification accuracy.[1][2][3]

  • DSS remains the IUPAC-recommended "gold standard" for chemical shift referencing (

    
     ppm) in aqueous solutions. However, it is fundamentally flawed  for quantitative NMR (qNMR) in protein-rich matrices due to non-specific binding to serum albumin, which causes signal broadening and concentration underestimation.
    
  • Acetamide-13C2,15N serves as a superior internal quantification standard for metabolomics. Its hydrophilic nature prevents protein interaction, and its isotopic labeling (

    
    , 
    
    
    
    ) enables multidimensional referencing and spectral editing (HSQC) that eliminates overlap with endogenous metabolites.
Part 1: Technical Deep Dive
1. DSS: The "Flawed" Gold Standard

DSS is structurally similar to TMS but modified with a sulfonate group for water solubility. While excellent for pure chemical samples, it fails in biological contexts.

  • The Protein Binding Artifact: DSS possesses a hydrophobic trimethylsilyl tail. In biofluids, this tail binds into the hydrophobic pockets of Human Serum Albumin (HSA) and other macromolecules.

    • Consequence: This binding restricts the molecular tumbling of DSS, leading to severe line broadening (T2 relaxation shortening) and a chemical shift perturbation (typically upfield by

      
       ppm).
      
    • Quantification Error: Because a fraction of the DSS signal is "invisible" (broadened into the baseline), using it as a concentration reference will lead to a systematic overestimation of metabolite concentrations (since the reference integral is artificially low).

2. Acetamide-13C2,15N: The Robust Alternative

Acetamide (


) is a small, polar molecule. The isotopically labeled variant (

) transforms it into a "self-validating" standard.
  • Inertness: Acetamide is highly hydrophilic and does not exhibit significant binding to serum proteins. Its signal intensity remains proportional to concentration even in raw plasma.

  • Spectral Editing (The "Killer Feature"):

    • 1H NMR: The methyl protons of Acetamide appear as a doublet (or complex multiplet) due to the large one-bond coupling to

      
       (
      
      
      
      Hz). This splits the signal into "satellites" that sit away from the crowded acetate/lipid region (
      
      
      ppm), allowing for cleaner integration.
    • 2D NMR: In

      
       HSQC or 
      
      
      
      HSQC experiments, the standard provides a unique, isolated cross-peak that cannot be confused with endogenous metabolites, serving as an absolute anchor for chemical shift registration.
Part 2: Comparative Data Analysis

The following table summarizes the performance characteristics of both standards in a typical metabolomics workflow (e.g., Phosphate Buffer, pH 7.4).

FeatureDSS (DSS-d6) Acetamide-13C2,15N
Primary Function Chemical Shift Zero-Point (

ppm)
qNMR Internal Standard & 2D Referencing
Matrix Compatibility Poor (Binds to Albumin/Proteins)Excellent (No significant binding)
pH Stability High (Insensitive to pH 2–10)High (Stable in physiological pH)
Spectral Signature Singlet at 0.00 ppmDoublet (

) / Unique Cross-peaks (

)
Quantification Accuracy < 90% in Serum (without extraction)> 98% in Serum (Direct measurement)
Hygroscopicity High (DSS-d6 is difficult to weigh)Low (Solid is stable; solutions are robust)
Overlap Risk Low (0 ppm is usually empty)Medium (Methyl ~2.0 ppm), mitigated by J-splitting
Part 3: Experimental Protocol (Self-Validating)

This protocol describes how to use Acetamide-13C2,15N as a quantification anchor while maintaining DSS (external or electronic) for chemical shift alignment if necessary.

Reagents:
  • Buffer: 100 mM Phosphate Buffer (pH 7.4) in

    
     (or 
    
    
    
    90:10).
  • Primary Standard: Acetamide-13C2,15N (99% isotopic purity).

  • Secondary Reference: DSS-d6 (optional, for 0 ppm alignment only).

Workflow:
  • Stock Preparation:

    • Prepare a 10.0 mM stock solution of Acetamide-13C2,15N in the Phosphate Buffer.

    • Validation Step: Verify concentration using a qNMR pulse sequence (e.g., zg30 with

      
      ) against a NIST-traceable external standard (e.g., Benzoic Acid) to ensure gravimetric accuracy.
      
  • Sample Spiking:

    • Add 50

      
      L  of the Acetamide stock to 550 
      
      
      
      L
      of the biological sample (Plasma/Serum).
    • Final concentration of standard =

      
       mM.
      
  • Acquisition (The "Dual-Check"):

    • Run a standard 1D

      
       NOESY-presat sequence.
      
    • Check 1 (Shift): Locate the Acetamide methyl doublet. Center should be

      
       ppm (referenced to DSS). If it shifts significantly, check pH.
      
    • Check 2 (Quant): Integrate the

      
       satellites  of the Acetamide methyl group. Do not integrate the central signal if unlabelled Acetamide is suspected (rare).
      
    • Check 3 (2D): Run a fast

      
       HSQC. The Acetamide cross-peak (
      
      
      
      /
      
      
      ppm) serves as the absolute chemical shift reference for the indirect dimension.
Part 4: Visualization & Logic
Figure 1: Selection Logic for NMR Reference Standards

This diagram illustrates the decision process for choosing between DSS and Acetamide based on sample type.

ReferenceSelection Start Select NMR Reference Standard SampleType Sample Matrix Type? Start->SampleType ProteinRich Protein-Rich (Serum, Plasma, Lysate) SampleType->ProteinRich ProteinFree Protein-Free (Urine, Extracts, Water) SampleType->ProteinFree Extraction Is Protein Extraction Performed? (Ultrafiltration) ProteinRich->Extraction UseDSS Use DSS (0.00 ppm) Standard Protocol ProteinFree->UseDSS Extraction->UseDSS Yes UseAcetamide Use Acetamide-13C2,15N Internal Standard Extraction->UseAcetamide No (Intact Sample) Reason1 Avoids Protein Binding Artifacts UseAcetamide->Reason1 Reason2 High Precision qNMR via Satellites UseAcetamide->Reason2

Caption: Decision tree for selecting the optimal NMR reference standard. Acetamide-13C2,15N is the mandatory choice for intact protein-rich biofluids to ensure quantitative accuracy.

Figure 2: Spectral Interaction Mechanism

Visualizing why DSS fails and Acetamide succeeds in plasma.

InteractionMechanism Albumin Serum Albumin (Hydrophobic Pockets) BroadSignal Broadened Signal (Quantification Error) Albumin->BroadSignal Restricted Tumbling DSS DSS Molecule (Hydrophobic Tail) DSS->Albumin Binds High Affinity Acetamide Acetamide-13C2,15N (Hydrophilic) Acetamide->Albumin No Interaction SharpSignal Sharp Signal (Accurate qNMR) Acetamide->SharpSignal Free Tumbling

Caption: Mechanism of action. DSS binds to albumin, causing signal loss. Acetamide remains free in solution, preserving spectral integrity.

References
  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. [Link]

    • Establishes DSS as the primary zero-point reference but notes limit
  • Saito, T., et al. (2009). Absolute quantification of metabolites in human plasma by NMR using an internal standard. Analytical Sciences.[4] [Link]

    • Discusses the challenges of protein binding with internal standards in plasma.
  • NIST Standard Reference Material 1950. Metabolites in Human Plasma. National Institute of Standards and Technology.[4][5] [Link]

    • Authoritative source on metabolomics reference materials and the use of labeled internal standards.
  • Bhinderwala, F., et al. (2018). Application of 15N-labeled metabolites for NMR-based metabolomics. Metabolomics.[4][5][6][7] [Link]

    • Validates the use of 15N-labeled compounds (like Acetamide)
  • BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD) - DSS-d6.[Link]

    • Provides technical data on DSS hygroscopicity and qNMR suitability.

Sources

A Senior Application Scientist's Guide to Validating the Isotopic Purity of Acetamide-¹³C₂,¹⁵N via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isotopic Purity in Modern Research

This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for validating the isotopic purity of a common SIL compound, Acetamide-¹³C₂,¹⁵N. We will move beyond a simple recitation of protocols to explore the underlying principles and causal logic that drive experimental design, ensuring a robust and self-validating approach to this critical quality attribute.

Understanding the Analyte: Acetamide-¹³C₂,¹⁵N

Acetamide (CH₃CONH₂) is a small, polar, and water-soluble molecule. Its labeled counterpart, Acetamide-¹³C₂,¹⁵N, has both carbon atoms replaced with ¹³C and the nitrogen atom with ¹⁵N. Our analytical goal is to quantify the percentage of molecules that are fully labeled versus those that are partially labeled or unlabeled.

Isotopologue Formula Monoisotopic Mass (Da)
Unlabeled Acetamide¹²C₂H₅¹⁴NO59.0371
Fully Labeled Acetamide¹³C₂H₅¹⁵NO62.0412
Partially Labeled Variantse.g., ¹³C¹²CH₅¹⁵NO61.0379
e.g., ¹³C₂H₅¹⁴NO61.0445

Table 1: Theoretical monoisotopic masses of key Acetamide isotopologues.

Choosing the Right Tool: A Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer is the most critical decision in this analysis. The ideal technique must be sensitive, capable of accurately representing the isotopic distribution of the analyte, and robust enough to provide reproducible results. We will compare three common platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.[7][8] Given acetamide's relatively low molecular weight, GC-MS is a plausible, albeit challenging, option.

  • Causality of Ionization Choice: The ionization method is paramount.

    • Electron Impact (EI): This "hard" ionization technique bombards the molecule with high-energy electrons (typically 70 eV), causing extensive and often predictable fragmentation.[9][10] While excellent for structural confirmation via library matching, it is often detrimental for isotopic purity analysis. The molecular ion (M⁺•) may be weak or absent, and fragmentation can occur at the labeled positions, scrambling the isotopic information across multiple fragment ions.[11]

    • Chemical Ionization (CI): This "soft" ionization technique uses a reagent gas (e.g., methane or ammonia) to gently protonate the analyte molecule, typically forming a [M+H]⁺ ion.[12] This process imparts far less energy, preserving the molecular ion and keeping the isotopic label intact, which is essential for our analysis.

  • Verdict: While feasible with CI, GC-MS is not the preferred method. Acetamide's polarity can lead to poor chromatographic peak shape on standard non-polar GC columns, and the requirement for thermal stability can be a limiting factor.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is exceptionally well-suited for polar, non-volatile, and thermally labile molecules, making it a superior choice for acetamide.[13][14]

  • Causality of Ionization Choice: Electrospray Ionization (ESI) is the workhorse of LC-MS for polar molecules. ESI is a very soft ionization technique that transfers pre-existing ions from solution into the gas phase or creates them through gentle protonation or adduction (e.g., [M+H]⁺, [M+Na]⁺).[10] This preserves the intact molecule, ensuring that the measured isotopic distribution directly reflects that of the sample.

  • Verdict: LC-MS with ESI is a robust and reliable method. It provides excellent sensitivity and directly analyzes the intact molecule, simplifying data interpretation. Standard C18 reversed-phase chromatography can effectively separate acetamide from potential impurities.[6]

High-Resolution Mass Spectrometry (HRMS)

While LC-MS provides the right front-end separation and ionization, HRMS (e.g., Time-of-Flight (TOF) or Orbitrap) provides the high-fidelity detection required for authoritative isotopic purity assessment.[15]

  • The Power of Resolution: Mass resolution is the ability to distinguish between two peaks of very similar mass-to-charge ratios (m/z). Standard quadrupole mass spectrometers may have a resolution of ~2,000, whereas a modern Orbitrap or TOF instrument can exceed 100,000.[16] This is critical because it allows us to:

    • Resolve Isobaric Interferences: Unrelated contaminant molecules may have the same nominal mass as our analyte but a different exact mass. HRMS can easily separate these, preventing artificially inflated purity values.[16]

    • Achieve High Mass Accuracy: HRMS instruments provide mass measurements with errors of less than 5 parts-per-million (ppm).[17] This allows for unambiguous confirmation of the elemental composition of each isotopologue peak, providing an orthogonal layer of validation.

    • Separate Isotopologue Contributions: In complex molecules, the mass difference between a ¹³C and a ¹⁵N substitution can be small. HRMS can resolve the fine isotopic structure, allowing for unequivocal assignment.[18]

  • Verdict: LC-HRMS is the gold standard for this application. It combines the appropriate sample introduction and ionization of LC-MS with the specificity and accuracy needed for a definitive and trustworthy purity measurement.[19][20][21]

Comparative Summary
Technique Ionization Method Typical Ion Advantages Disadvantages Recommendation
GC-MS EI / CI M⁺• / [M+H]⁺ Good for volatile compounds; established libraries (EI).Potential for thermal degradation; extensive fragmentation with EI; poor peak shape for polar analytes.Not Recommended
LC-MS ESI [M+H]⁺ Excellent for polar molecules; soft ionization preserves molecular ion; high sensitivity.[7]Lower resolution may not separate isobaric interferences.Good
LC-HRMS ESI [M+H]⁺ All the benefits of LC-MS plus high mass accuracy and resolution to eliminate interferences.[16][22]Higher instrument cost.Excellent (Gold Standard)

Table 2: Comparison of MS platforms for the analysis of Acetamide-¹³C₂,¹⁵N.

Experimental Workflow: A Self-Validating Protocol Using LC-HRMS

This protocol is designed to be a self-validating system, where the high-resolution data provides intrinsic confirmation of the results.

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 1. Stock Solution Prepare 1 mg/mL Acetamide-¹³C₂,¹⁵N in 50:50 Acetonitrile:Water p2 2. Working Solution Dilute to 1 µg/mL using mobile phase p1->p2 a1 3. LC Separation C18 Column with Isocratic Mobile Phase p2->a1 a2 4. HRMS Detection Positive ESI Mode Resolution > 70,000 a1->a2 d1 5. Peak Integration Extract Ion Chromatograms (XICs) for each isotopologue a2->d1 d2 6. Natural Abundance Correction Subtract contribution of naturally occurring isotopes d1->d2 d3 7. Purity Calculation Calculate percentage of fully labeled species d2->d3

Caption: LC-HRMS workflow for isotopic purity determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of Acetamide-¹³C₂,¹⁵N at 1 mg/mL in 50:50 Acetonitrile:Water.

    • Dilute this stock solution to a working concentration of 1 µg/mL using the initial mobile phase conditions. The rationale for using the mobile phase as the diluent is to prevent peak distortion upon injection.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Isocratic 95% A / 5% B. An isocratic hold is sufficient for this simple analysis and ensures stable spray conditions into the MS.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry:

    • Instrument: Orbitrap or TOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (+ESI).

    • Resolution Setting: >70,000 (FWHM). This is the key parameter to ensure separation from potential interferences.

    • Scan Range: m/z 50-150. This narrow range focuses the instrument's acquisition time on our ions of interest.

    • Data Acquisition: Full scan mode.

  • Data Processing and Isotopic Purity Calculation:

    • A. Extract Ion Chromatograms (XICs): Generate XICs for the [M+H]⁺ ion of each expected isotopologue (e.g., m/z 60.0446 for unlabeled, m/z 63.0487 for fully labeled). Use a narrow mass extraction window (e.g., ±5 ppm) to ensure specificity.

    • B. Integrate Peak Areas: Integrate the area under the curve (AUC) for each XIC.

    • C. Correct for Natural Isotope Abundance: This is a critical step often overlooked. The measured intensity of the fully labeled species (M+3) contains a small contribution from the natural ¹³C and ¹⁸O isotopes of the M+2 species. This must be mathematically corrected. A unified equation and workflow for this correction have been proposed and are essential for accurate calculations.[20][23]

    • D. Calculate Isotopic Purity: The isotopic purity is the ratio of the corrected peak area of the fully labeled species to the sum of the corrected peak areas of all related species (unlabeled, partially labeled, and fully labeled).

    Isotopic Purity (%) = [ (Corrected Area of M+3) / (Sum of Corrected Areas of All Isotopologues) ] * 100

Example Data Interpretation
Isotopologue Formula of [M+H]⁺ Theoretical m/z Observed m/z Mass Error (ppm) Raw Relative Abundance (%)
Unlabeled¹²C₂H₆¹⁴NO⁺60.044460.0446+3.30.1
M+1¹³C¹²CH₆¹⁵NO⁺62.041662.0417+1.61.2
Fully Labeled ¹³C₂H₆¹⁵NO⁺ 63.0487 63.0487 0.0 98.7

Table 3: Hypothetical high-resolution mass spectrometry data for a batch of Acetamide-¹³C₂,¹⁵N. After correction for natural abundance, the final calculated purity might be ~99.5%.

Visualizing Fragmentation: Why Soft Ionization is Key

To illustrate why EI is problematic, consider the fragmentation of acetamide. A common fragmentation pathway is the loss of a methyl group.

fragmentation parent Acetamide-¹³C₂,¹⁵N [¹³CH₃¹³CO¹⁵NH₂]⁺• m/z = 62.04 child1 [¹³CO¹⁵NH₂]⁺ m/z = 46.01 parent->child1 EI Fragmentation frag1 Loss of •¹³CH₃

Caption: Common EI fragmentation of labeled acetamide.

If fragmentation occurs, the isotopic information is now split between the fragment ion at m/z 46.01 and the neutral loss. Reconstructing the complete isotopic distribution becomes complex and prone to error. This reinforces the rationale for using soft ionization techniques like ESI or CI that preserve the molecular ion.

Conclusion

Validating the isotopic purity of a labeled compound like Acetamide-¹³C₂,¹⁵N is a multi-faceted analytical challenge that demands more than just a mass measurement. It requires a considered choice of methodology, a deep understanding of the ionization process, and meticulous data processing.

While both GC-MS and LC-MS are capable techniques, the combination of Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) stands out as the unequivocal gold standard. Its ability to gently ionize the intact polar molecule while providing the mass accuracy and resolution to eliminate ambiguity delivers a self-validating dataset. By following a robust protocol that includes correction for natural isotopic abundance, researchers and drug development professionals can ensure the highest degree of confidence in their isotopically labeled standards, thereby safeguarding the integrity of their downstream experimental data.

References

  • Title: Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization Source: ResearchGate URL: [Link]

  • Title: Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry Source: PMC (PubMed Central) URL: [Link]

  • Title: Isotopic Purity Using LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins Source: PMC (PubMed Central) URL: [Link]

  • Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

  • Title: 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Determination of Isotopic Purity by Accurate Mass LC/MS Source: ResearchGate URL: [Link]

  • Title: CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS Source: Almac Group URL: [Link]

  • Title: Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: LinkedIn URL: [Link]

  • Title: Mass spectra of acetamide. Source: ResearchGate URL: [Link]

  • Title: Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins Source: PMC (PubMed Central), NIH URL: [Link]

  • Title: GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Electron Impact or Chemical Ionization for Mass Spectrometry Source: AZoM URL: [Link]

  • Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry Source: PMC (PubMed Central), NIH URL: [Link]

  • Title: LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Source: Patsnap Synapse URL: [Link]

  • Title: Ionization Techniques Source: Chemistry LibreTexts URL: [Link]

  • Title: The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences Source: Chemicals Knowledge Hub URL: [Link]

  • Title: Chemical ionization Source: Wikipedia URL: [Link]

  • Title: Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra Source: YouTube URL: [Link]

  • Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research Source: Arome Science URL: [Link]

  • Title: An Improved Measurement of Isotopic Ratios by High Resolution Mass Spectrometry Source: PMC (PubMed Central) URL: [Link]

  • Title: Isotopic Labeling of Metabolites in Drug Discovery Applications Source: ResearchGate URL: [Link]

  • Title: Common Ionization Methods Source: Waters URL: [Link]

Sources

Acetamide-13C2,15N vs single-labeled acetamide performance

Topic: Acetamide- vs. Single-Labeled Acetamide Performance

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the precise world of metabolic tracing and pharmaceutical impurity quantification, the choice between Single-Labeled (e.g., Acetamide-

Triple-Labeled

estimationabsolute quantification1

While single-labeled variants are sufficient for basic qualitative NMR, they fail critically in trace-level Mass Spectrometry (MS) due to isobaric interference with natural isotopic envelopes.[1] This guide presents the technical superiority of Acetamide-


1

The Physics of Detection: Why Neutrons Matter

To understand the performance gap, we must look at the fundamental physical properties introduced by the heavy isotopes.[1]

FeatureSingle-Labeled (

-Acetamide)
Triple-Labeled (

-Acetamide)
Performance Impact
Mass Shift (

)
+1 Da+3 DaCritical for MS. +1 Da overlaps with natural

abundance (1.1%).[1]
Spin System AX System (

)
AMX System (

)
Critical for NMR. Triple label introduces scalar coupling (

&

) for structural verification.
Symmetry Broken symmetryFull heavy-atom substitutionRemoves kinetic isotope effects (KIE) in chromatography compared to deuterated standards.[1]

Mass Spectrometry Performance: The "M+1" Problem

The most compelling argument for Acetamide-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)11
The Isobaric Interference Mechanism

Natural acetamide (

59.04 Da1
  • Natural Abundance: Approximately 1.1% of all natural acetamide molecules contain one

    
     atom, creating a "natural" signal at 60.04 Da  (the M+1 peak).[1]
    
  • Single-Labeled Risk: If you use Acetamide-

    
     (Mass 60.[1]04) as an Internal Standard (IS), the M+1 peak from the analyte will indistinguishably add to your IS signal. This artificially inflates the IS response, leading to underestimation  of the impurity concentration.[1]
    
  • Triple-Labeled Solution: Acetamide-

    
     appears at 62.04 Da  (M+3).[1] This region is spectrally silent in the natural analyte's envelope, ensuring 100% signal specificity.[1]
    
Workflow Visualization: The Interference Pathway

MS_Interferencecluster_0Mass Spectrum ZoneAnalyteAnalyte: Natural Acetamide(Mass 59)NatIsoNatural Isotope (M+1)(Mass 60, ~1.1%)Analyte->NatIsoNatural PhysicsDetectorMS DetectorQuantificationNatIso->DetectorInterference SignalIS_SingleIS: Single-Labeled(Mass 60)IS_Single->DetectorCo-elutes @ Mass 60(Signal Contaminated)IS_TripleIS: Triple-Labeled(Mass 62)IS_Triple->DetectorElutes @ Mass 62(Clean Baseline)

Figure 1: Mass spectral interference logic. The single-labeled standard (Red path) suffers from "crosstalk" with the natural isotope, whereas the triple-labeled standard (Green path) remains isolated.[1]

NMR Spectroscopy & Hyperpolarization

In Nuclear Magnetic Resonance (NMR), the triple-labeled variant transforms the spectrum from a simple peak into a rich data source containing structural connectivity information.[1]

Coupling Constants as Fingerprints

For Acetamide-

1
  • 
     (Spin-Spin Coupling):  Approximately 14-15 Hz  [1].[1] This splits the carbonyl signal into a doublet (or doublet of doublets if coupled to methyl C).[1]
    
  • Application: This specific splitting pattern (

    
     Hz) acts as a built-in authentication key. If metabolic cleavage of the amide bond occurs (releasing 
    
    
    ), the doublet collapses to a singlet.[1] This allows for real-time metabolic flux analysis that single-labeled variants cannot provide.[1]
Hyperpolarized MRI Performance

Acetamide is used as a perfusion marker in hyperpolarized

1
  • Relaxation Time (

    
    ):  The critical parameter.[1][2]
    
    • Single-Label: Long

      
       (~30-40s at 3T) because the carbonyl C is non-protonated.[1]
      
    • Triple-Label: The addition of

      
       can slightly reduce 
      
      
      via dipole-dipole relaxation, but it enables Long-Lived Spin States (LLs) .[1] In specific pulse sequences, the
      
      
      coherence can be stored longer than the
      
      
      of the carbon alone, potentially extending the imaging window [2].[1]

Experimental Protocol: Trace Impurity Quantification

Objective: Quantify acetamide impurity in a drug substance at <10 ppm using Acetamide-

Methodology
  • Standard Preparation:

    • Prepare a stock solution of Acetamide-

      
       at 10 µg/mL in methanol.
      
    • Note: Do not use Deuterated (

      
      ) acetamide, as deuterium can cause chromatographic isotope effects (retention time shift), leading to imperfect matrix compensation [3].[1]
      
  • Sample Spiking:

    • Accurately weigh 50 mg of Drug Substance.[1]

    • Dissolve in solvent and spike with the Triple-Labeled IS to a final concentration of 100 ng/mL.

  • LC-MS/MS Conditions:

    • Column: Polar C18 or HILIC (Acetamide is highly polar).[1]

    • Ionization: ESI Positive mode.

    • Transitions (MRM):

      • Analyte:

        
         (Loss of 
        
        
        ).[1]
      • IS (Triple):

        
         (Loss of 
        
        
        ).[1]
      • Check: Ensure no crosstalk in the 62.0 channel from the analyte.

  • Calculation:

    • Use the Area Ratio:

      
      .[1][3]
      
    • Because the IS is +3 Da, the "blank" contribution from the analyte's natural isotopes is effectively zero.[1]

Comparative Verdict

CriteriaSingle-Labeled (

)
Triple-Labeled (

)
Verdict
MS Quantitation High Risk (Interference)Gold Standard Triple label is mandatory for trace analysis.[1]
NMR Structure Limited (Chemical Shift only)High Information (

-coupling)
Triple label confirms bond integrity.[1]
Cost LowModerateThe cost is offset by data reliability (GLP).[1]
Stability HighHighEquivalent stability.[1]
Recommendation

For general perfusion MRI where budget is constrained, single-labeled

1pharmaceutical impurity testing (GLP)metabolomicsstructural NMR studiesAcetamide-

1

References

  • ACS Publications. (2024).[1] Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2014).[1] High Resolution 13C MRI With Hyperpolarized Urea: In Vivo T2 Mapping and 15N Labeling Effects. Retrieved from [Link]

  • Crimson Publishers. (2017).[1] Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

Comparative Guide: Hyperpolarization Yields of Acetamide Isotopes via Dissolution DNP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of hyperpolarization yields for Acetamide isotopologues, specifically focusing on Dissolution Dynamic Nuclear Polarization (d-DNP). While


Acetamide serves as the standard perfusion marker, experimental data confirms that deuteration of the methyl group (

Acetamide)
significantly enhances practical liquid-state yields. This is not due to an increase in solid-state polarization efficiency, but rather the suppression of heteronuclear dipolar relaxation during the dissolution and transfer stages. Furthermore,

-Acetamide offers a distinct hyperpolarization profile characterized by lower initial polarization but exceptionally long

relaxation times, suitable for specific slow-dynamic studies.

Part 1: The Physics of Yield & Relaxation Mechanisms

To optimize hyperpolarization yield, one must distinguish between Solid-State Polarization (


)  and Liquid-State Polarization (

)
. The "yield" available for an experiment is

, which is governed by the decay rate (

) during the transfer from the polarizer to the spectrometer.
The Deuteration Effect: Dipolar Coupling Suppression

The dominant relaxation mechanism for the carbonyl carbon in Acetamide is the fluctuating local magnetic field generated by neighboring protons (dipolar coupling).

  • Protonated Acetamide (

    
    ):  The methyl protons (
    
    
    
    ) act as a "heat sink," facilitating rapid relaxation of the
    
    
    spin order to the lattice.
  • Deuterated Acetamide (

    
    ):  Deuterium (
    
    
    
    ) has a gyromagnetic ratio (
    
    
    ) approximately 6.5 times lower than Protium (
    
    
    ). Since dipolar relaxation scales with
    
    
    , replacing protons with deuterium drastically reduces the relaxation efficiency, extending the spin-lattice relaxation time (
    
    
    ).
Visualization: Relaxation Pathways

The following diagram illustrates the relaxation leakage pathways that diminish yield during the transfer phase.

RelaxationPathways cluster_protonated Protonated Acetamide cluster_deuterated Deuterated Acetamide C13 13C Carbonyl Spin (Hyperpolarized) H1 1H Methyl Protons (Strong Dipolar Sink) C13->H1 Fast Relaxation (Dipolar) D2 2H Deuterium (Weak Dipolar Sink) C13->D2 Slow Relaxation (Weak Coupling) Lattice Lattice (Thermal Eq) H1->Lattice Dissipation D2->Lattice Dissipation

Figure 1: Mechanism of polarization loss. The red path indicates rapid relaxation via methyl protons in standard Acetamide. The green path shows the suppressed relaxation pathway in deuterated variants, preserving yield.

Part 2: Isotope Performance Matrix

The following data summarizes typical performance metrics observed in d-DNP experiments at 3.35 T (polarizer) and 9.4 T (spectrometer).

Metric

Acetamide

Acetamide

-Acetamide
Primary Application Perfusion ImagingHigh-SNR Perfusion / MetabolismSlow-Dynamic pH/Metabolism
Solid State

(%)
35 - 45%40 - 50%5 - 15% (Direct) / 20-30% (CP)
Liquid State

(9.4T)
~30 - 35 s~55 - 65 s > 100 s
Relative SNR Yield 1.0 (Baseline)1.8x - 2.2x 0.3x (Direct DNP)
Chemical Shift Anisotropy ModerateModerateLow
Cost Efficiency HighModerateLow (High isotope cost)

Key Insight: While solid-state polarization levels are comparable between the protonated and deuterated


 variants, the liquid-state yield  of the deuterated form is nearly double at the time of measurement (typically 15-20s post-dissolution) due to the 

extension.

Part 3: Experimental Protocol (d-DNP)

To ensure reproducibility and high yield, the following protocol utilizes a self-validating "glassing" check and optimized radical concentration.

Sample Preparation
  • Substrate:

    
    Acetamide (Isotec/Sigma).
    
  • Radical: Trityl OX063 (15-20 mM). Trityl is preferred over TEMPO for carbonyls to minimize paramagnetic relaxation in the liquid state.

  • Glassing Matrix:

    • Standard: 1:1 v/v Glycerol:Water.

    • High-Yield: 6:4 v/v DMSO:Water (Often yields better glass quality, crucial for uniform microwave irradiation).

  • Gadolinium Doping: Add 1-2 mM Gd

    
     (e.g., ProHance) to shorten solid-state electronic 
    
    
    
    , accelerating buildup.
DNP Polarization[1][2][3][4][5][6][7][8][9]
  • Temperature: 1.4 K (or lower if available).

  • Microwave Frequency: ~94 GHz (for 3.35 T) or ~188 GHz (for 6.7 T).

  • Irradiation Frequency Optimization: Perform a frequency sweep to find the positive polarization maximum (

    
    ). Typically offset by +80-100 MHz from the EPR center frequency for Trityl.
    
  • Buildup Time: Monitor buildup curve. Saturation typically occurs at 3000–4000 seconds.

Dissolution & Transfer
  • Dissolution Medium: Superheated water (buffer optional, e.g., 40 mM HEPES/EDTA) at 170°C - 180°C.

  • Pressure: 10 bar.

  • Transfer Time: Critical. Must be < 10 seconds. Use a magnetic tunnel (solenoid) during transfer to prevent zero-field crossing depolarization.

Workflow Visualization

DNP_Protocol Prep 1. Sample Prep (Acetamide + Trityl + DMSO) Freeze 2. Flash Freeze (Formation of Amorphous Glass) Prep->Freeze Irradiate 3. Microwave Irradiation (1.4K, ~94 GHz, 1 hr) Freeze->Irradiate Dissolve 4. Rapid Dissolution (Superheated D2O, 180°C) Irradiate->Dissolve Max Polarization Reached Transfer 5. Transfer (Magnetic Tunnel, <5s) Dissolve->Transfer Measure 6. NMR/MRI Acquisition (Low Flip Angle Pulse) Transfer->Measure

Figure 2: Optimized Dissolution DNP Workflow for Acetamide. Critical checkpoints are the glass formation (Step 2) and transfer speed (Step 5).

Part 4: Data Analysis & Validation

Calculating Enhancement ( )

To validate the yield, you must compare the hyperpolarized signal (


) against a thermal equilibrium signal (

) of the same sample (after relaxation).


Where:

  • 
    : Flip angle (use small angle ~5° for HP, 90° for thermal).
    
  • 
    : Number of scans (1 for HP, often 64-128 for thermal).
    
Calculating Polarization ( )



At 9.4 T and 298 K,

for

is approximately

(8 ppm). An enhancement of

corresponds to

.
Quality Control Check

If


 of the deuterated sample measures < 45s (at 9.4T), investigate:
  • Paramagnetic Impurities: Incomplete removal of Trityl radical (filter efficiency).

  • Dissolved Oxygen: Ensure dissolution buffer is degassed/bubbled with Helium.

  • Proton Exchange: Ensure pH is neutral; rapid exchange can facilitate relaxation.

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. [Link]

  • Commentary on Deuteration: Effect of deuteration on the relaxation properties of hyperpolarized 13C spins. (2019).[1] Studies confirm that deuteration of the glassing matrix and substrate extends solid-state and liquid-state lifetimes. [Link]

  • Comparison of 13C and 15N DNP: Performance and reproducibility of 13C and 15N hyperpolarization using a cryogen-free DNP polarizer. (2019).[1] Provides baseline yield data for Urea and Acetamide derivatives. [Link]

  • SABRE-SHEATH for 15N: 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. (2015). Discusses alternative hyperpolarization routes for Nitrogen-15 acetamide derivatives. [Link]

Sources

Comparative Analysis: Structural Validation of Acetamide-13C2,15N vs. Native Acetamide via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of stable isotope-labeled biomolecules, Acetamide-13C2,15N serves as a critical precursor and metabolic tracer. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the gold standards for isotopic purity and enrichment quantification, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and non-destructive method for immediate structural confirmation.

This guide provides a technical comparison between the vibrational spectra of native Acetamide (


) and its fully labeled isotopologue (

). By leveraging the harmonic oscillator model , we demonstrate how mass-induced frequency shifts allow for the definitive identification of isotopic incorporation without immediate recourse to high-field NMR.

Theoretical Framework: The Isotope Effect

To interpret the spectral data correctly, one must understand the causality of the shift. IR spectroscopy measures vibrational transitions. According to Hooke's Law, the vibrational frequency (


) of a diatomic bond is inversely proportional to the square root of the reduced mass (

).


Where:

  • 
     = Force constant (bond strength).
    
  • 
     = Reduced mass (
    
    
    
    ).

The Mechanism: Replacing


 and 

with heavier isotopes (

,

) increases the reduced mass (

). Since the electronic environment (and thus

) remains largely unchanged, the frequency (

) must decrease . This results in a "red shift" (shift to lower wavenumbers) for specific bands associated with the labeled atoms (Amide I, II, and III bands).
Visualization: Isotopic Shift Logic

IsotopeShift cluster_0 Input Parameters Isotope Isotope Substitution (12C -> 13C, 14N -> 15N) ReducedMass Increased Reduced Mass (μ) Isotope->ReducedMass Increases Mass BondStrength Force Constant (k) (Unchanged) Frequency Decreased Frequency (ν) (Red Shift) BondStrength->Frequency Maintains Stiffness ReducedMass->Frequency Inverse Sqrt Relation Spectrum Observable Shift in Amide I & II Bands Frequency->Spectrum Validation

Figure 1: Causal pathway of isotopic substitution leading to observable spectral shifts.

Experimental Protocol

This protocol ensures high reproducibility and minimizes hygroscopic interference, as acetamide is hygroscopic.

Materials
  • Analyte A: Native Acetamide (Sigma-Aldrich, >99%).

  • Analyte B: Acetamide-13C2,15N (Isotopic purity >98%).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR accessory.

Methodology (ATR-FTIR)

We utilize Attenuated Total Reflectance (ATR) for this guide due to its prevalence in modern QC labs, though KBr transmission is acceptable.

  • System Blanking: Clean the Diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading: Place approximately 5 mg of Native Acetamide on the crystal. Apply pressure using the anvil until the force gauge reads optimal contact (typically ~80-100 N).

  • Acquisition: Acquire sample spectrum (32 scans). Perform automatic baseline correction.

  • Cleaning: Clean crystal thoroughly with ethanol and water. Verify no carryover peaks exist.

  • Labeled Sample: Repeat steps 2-3 with Acetamide-13C2,15N.

  • Data Processing: Overlay spectra. Normalize the C-H stretch region (if methyl group is unlabeled) or finding a non-shifting reference is difficult; usually, normalization to the highest peak (Amide I) is standard for shape comparison, though the peak position is the critical metric here.

Comparative Analysis & Data Interpretation

The following table summarizes the expected and observed shifts. The calculation assumes a harmonic oscillator approximation.

Table 1: Spectral Comparison of Native vs. Labeled Acetamide
Vibrational ModeDominant ContributionNative Frequency (cm⁻¹)Labeled (

) (cm⁻¹)
Shift (

)
Interpretation
NH₂ Asym. Stretch N-H Stretch3350 - 3360~3340~10-15

Small shift due to

mass effect on H motion.
NH₂ Sym. Stretch N-H Stretch3190 - 3200~3180~10-15

Small shift; H is the dominant mass mover.
Amide I C=O Stretch (80%)1675 - 1680 1635 - 1640 ~40

PRIMARY INDICATOR. Direct

mass effect.
Amide II N-H Bend / C-N Stretch1600 - 16301580 - 1590~20-30

Complex mode; affected by both

and

.
C-N Stretch C-N Single Bond1390 - 14001360 - 1370~25

Significant shift due to

bond.
Detailed Analysis of Key Bands
1. The Amide I Band (Carbonyl Validation)

The Amide I band is the most intense and characteristic peak. In native acetamide, it appears near 1675 cm⁻¹.

  • Theoretical Shift: The reduced mass change from

    
     to 
    
    
    
    predicts a frequency ratio of roughly 0.977.
  • Observation:

    
    .
    
  • Conclusion: A shift of approximately 40 cm⁻¹ confirms the presence of

    
     at the carbonyl position [1].
    
2. The C-N Stretch (Backbone Validation)

The bond between the methyl carbon and the carbonyl carbon, and the carbonyl carbon and the nitrogen, are all affected.

  • Observation: The shift in the 1400 cm⁻¹ region confirms the heavy isotope integration in the C-N backbone. This band is often coupled with N-H bending (Amide II), making the shift distinct but harder to calculate simply compared to the carbonyl.

Workflow: Decision Matrix for Structural Confirmation

While IR provides rapid confirmation, it is part of a larger analytical suite.

ValidationWorkflow Start Synthesized Acetamide-13C2,15N FTIR Step 1: FTIR Analysis (Rapid Screen) Start->FTIR Check Amide I Shift > 35 cm⁻¹? FTIR->Check Pass Structure Probable Proceed to Purity Check Check->Pass Yes Fail Synthesis Failed (Check Precursors) Check->Fail No NMR Step 2: 13C/15N NMR (Definitive Mapping) Pass->NMR MS Step 3: Mass Spec (Enrichment %) Pass->MS

Figure 2: Analytical workflow integrating IR as the primary screening tool.

Comparison with Alternative Methods

Why use IR when NMR and MS exist?

FeatureFTIR (This Protocol)NMR (

)
Mass Spectrometry (MS)
Speed < 5 Minutes 30 mins - Hours15 - 30 Minutes
Cost Negligible High (Solvents, Cryogens)Moderate
Sample Recovery Yes (ATR) YesNo (Destructive)
Information Functional Group & Isotope PresenceExact Connectivity & PurityMolecular Mass & Enrichment %
Limit of Detection ModerateLowVery Low

Expert Insight: Use FTIR for "Go/No-Go" decisions during synthesis optimization. If the Amide I band does not shift, the


 incorporation failed, and running an expensive NMR is wasteful.

References

  • NIST Chemistry WebBook. Acetamide (IR Spectrum). National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for isotopic shift theory).

Safety Operating Guide

Comprehensive Disposal & Handling Guide: Acetamide-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous, legally grounded, and scientifically validated protocol for the disposal of Acetamide-13C2,15N .

Part 1: Executive Safety Directive

Core Directive: Acetamide-13C2,15N is a stable isotope-labeled compound. It is NON-RADIOACTIVE . Do not dispose of this material in radioactive waste streams.

Despite its non-radioactive status, the parent molecule (Acetamide) is a Group 2B Carcinogen (possibly carcinogenic to humans).[1] Therefore, it must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration. Under no circumstances should this material be discarded in municipal trash or flushed down laboratory drains.

Quick Reference: Chemical Profile
PropertySpecificationCritical Note
Isotope Type Stable (

,

)
NOT Radioactive.[1][2][3][4][5][6][7] Do not use Geiger counters or rad-waste bins.
Physical State Crystalline SolidHygroscopic (absorbs moisture from air).
GHS Classification Carcinogenicity Cat.[8] 2H351: Suspected of causing cancer.[1][8][9][10][11][12]
RCRA Status Non-ListedNot U-listed (U005 is 2-Acetylaminofluorene), but managed as toxic waste.
Disposal Method Chemical IncinerationMust be segregated from oxidizers and acids.

Part 2: Regulatory & Scientific Framework

The "Stable Isotope" Distinction

A common compliance error in drug development laboratories is the accidental classification of stable isotopes (


, 

,

) as radioactive waste.
  • Scientific Causality: Stable isotopes do not undergo radioactive decay.[13] They pose no ionizing radiation hazard.

  • Operational Consequence: Disposing of Acetamide-13C2,15N in radioactive waste streams (e.g., with

    
     or 
    
    
    
    ) creates "Mixed Waste." Mixed Waste is exponentially more expensive and difficult to dispose of because it requires a facility licensed for both radiation and chemical toxicity.
  • Protocol: Verify the label explicitly states "Stable Isotope." If the compound contains no radioisotopes, segregate strictly into Chemical Waste .

RCRA and Hazardous Waste Status

While Acetamide (CAS 60-35-5) is not explicitly listed on the EPA's P-list or U-list (Note: U005 refers to 2-Acetylaminofluorene, a different compound), it exhibits chronic toxicity.

  • Self-Validating Logic: Although not federally listed, the material is a suspected carcinogen. Best Practice (and often state-level regulation) dictates it be treated as if it were a listed hazardous waste to prevent environmental contamination and liability.

  • Directive: Classify as "Non-Regulated Federal Waste, State-Regulated Hazardous Waste" or simply "Hazardous Waste" depending on your facility's specific manifesto protocols.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Containerization

Objective: Prevent cross-contamination and ensure compatibility.

  • Select Container: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass with a screw-top lid.

  • Segregation:

    • DO NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids. Acetamide can hydrolyze in acids/bases but reacts vigorously with oxidizers.

    • DO NOT mix with radioactive waste.[13]

  • Labeling:

    • Apply a standard Hazardous Waste label.

    • Chemical Name: Write "Acetamide-13C2,15N" (or "Acetamide").

    • Constituents: 100%.

    • Hazard Checkbox: Mark "Toxic" and "Carcinogen".

Phase 2: Waste Stream Management

Objective: Final destruction.

  • Accumulation: Store the container in a Satellite Accumulation Area (SAA) within the laboratory. Keep the container closed at all times except when adding waste.

  • Manifesting: When the container is full, complete your facility's waste pickup request.

    • Profile: Solid Organic Waste (Toxic).

    • Disposal Code: If your institution requires a code for non-RCRA hazardous solids, use the generic "Non-Regulated Hazardous Material" code often provided by vendors like Veolia or Clean Harbors.

  • Destruction: The approved TSD (Treatment, Storage, and Disposal) facility will process this via Fuel Blending or Incineration , ensuring the destruction of the organic lattice.

Phase 3: Empty Container Management
  • P-Listed vs. U-Listed Rule: Since Acetamide is not P-listed, the container is considered "RCRA Empty" if:

    • All wastes have been removed using standard practices (pouring/scraping).

    • Less than 3% by weight remains.[1][5][14]

  • Action: Deface the label and discard the empty bottle as standard laboratory trash (glass/plastic), unless facility policy mandates rinsing. If rinsed, the rinsate must be collected as hazardous waste.

Part 4: Spill Response & Decontamination

Scenario: You have spilled solid Acetamide-13C2,15N on the benchtop.

Immediate Action Protocol
  • Evacuate & Alert: If the spill is large (>100g) or outside a fume hood, evacuate the immediate area. For small bench spills, proceed with PPE.

  • PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety glasses, and N95 dust mask (if powder is aerosolized).

  • Dry Cleanup (Preferred):

    • Acetamide is hygroscopic.[9] Avoid adding water initially, as this spreads the contamination.

    • Use a scoop or stiff paper to gently sweep the crystals into a disposal container.

    • Causality: Dry sweeping prevents the generation of large volumes of contaminated liquid waste.

  • Wet Decontamination:

    • Once visible solids are removed, wet a paper towel with water (Acetamide is highly soluble: 2000 g/L).

    • Wipe the surface from the outside in to prevent spreading.

    • Follow with a detergent wash.

  • Disposal of Debris: All scoops, paper towels, and gloves used in cleanup must be placed in the Hazardous Waste container.

Part 5: Visualized Workflows

Diagram 1: Waste Classification Logic

This decision tree ensures the user does not accidentally classify the stable isotope as radioactive.

DisposalLogic Start Waste: Acetamide-13C2,15N IsRadioactive Does it contain 14C, 3H, or 32P? Start->IsRadioactive RadioactivePath Manage as RADIOACTIVE WASTE IsRadioactive->RadioactivePath YES StablePath Stable Isotope (Non-Radioactive) IsRadioactive->StablePath NO CheckHaz Check Hazard Profile StablePath->CheckHaz Carcinogen Carcinogen (Cat 2) Target Organ Toxin CheckHaz->Carcinogen RCRACheck RCRA Listed? Carcinogen->RCRACheck NotListed Not U-Listed (But Toxic) RCRACheck->NotListed No (CAS 60-35-5) FinalDisp DISPOSAL: Hazardous Chemical Waste (High Temp Incineration) NotListed->FinalDisp

Caption: Logic flow for correctly classifying Acetamide-13C2,15N, emphasizing the distinction between stable and radioactive isotopes.

Diagram 2: Spill Response Workflow

A step-by-step visual guide for managing a solid spill of Acetamide.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Mask Assess->PPE DryClean Dry Sweep (Do NOT wet initially) PPE->DryClean WetClean Wet Wipe (Water + Detergent) DryClean->WetClean Waste Collect in Hazardous Waste Bin DryClean->Waste Solid Waste WetClean->Waste Log Log Incident Waste->Log

Caption: Operational workflow for cleaning up Acetamide-13C2,15N spills, prioritizing dry containment to prevent spreading.

References

  • International Agency for Research on Cancer (IARC). (1999). Acetamide: Summary of Data Reported and Evaluation. IARC Monographs Volume 71.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes. Retrieved from [Link]

  • Moravek, Inc. (2023). How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Acetamide-13C2,15N

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with isotopically labeled compounds is fundamental to advancing scientific understanding. Acetamide-13C2,15N, a stable, non-radioactive labeled version of Acetamide, is a valuable tool in these endeavors.[1][2] However, its utility does not diminish the critical importance of rigorous safety protocols. The primary hazard associated with this compound is not radiological, but chemical, stemming from the properties of Acetamide itself, which is classified as a suspected carcinogen.[3][4][5][6][7]

This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of Acetamide-13C2,15N. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your experimental work.

Hazard Identification and Risk Assessment

The foundational principle of laboratory safety is understanding the materials you work with. While the isotopic labels (Carbon-13 and Nitrogen-15) are stable and non-radioactive, the parent molecule, Acetamide, dictates the safety precautions.[8]

  • Primary Hazard: Acetamide is classified as a Category 2 Carcinogen (H351: Suspected of causing cancer).[4][6] This classification is the primary driver for the stringent handling procedures outlined below. The New Jersey Department of Health notes that many scientists believe there is no safe level of exposure to a carcinogen, so all contact should be minimized.[9]

  • Routes of Exposure: Exposure can occur through inhalation of dust, skin contact, or ingestion.[4][5][9]

  • Other Potential Hazards: Inhaling Acetamide can irritate the nose and throat, and it may cause liver damage with long-term exposure.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical.[10] The following table summarizes the mandatory PPE for handling Acetamide-13C2,15N.

PPE CategorySpecific RequirementsRationale
Eye Protection Safety goggles conforming to European standard EN 166 or NIOSH approved standards.[11][12]Protects against accidental splashes or aerosolized dust from entering the eyes.
Hand Protection Nitrile rubber gloves.[3][12]Provides a chemical-resistant barrier to prevent dermal absorption. Always inspect gloves for tears or punctures before use.[11]
Body Protection A full-length laboratory coat, worn fully buttoned with sleeves rolled down.[11][13]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or when handling larger quantities of powder outside of a certified chemical fume hood.[11][12]Minimizes the risk of inhaling fine particles of the compound, a primary exposure route.[9]
PPE Selection Workflow

The level of PPE required is dictated by the specific task. This decision-making process ensures that the highest level of protection is used for the highest-risk activities.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Requirements Start Start: Handling Acetamide-13C2,15N Task What is the task? Start->Task LowRisk Task: Moving sealed container Required PPE: - Lab Coat - Safety Glasses - Gloves Task->LowRisk Sealed Container HighRisk Task: Weighing powder, making solutions, or any open-container work Required PPE: - Full PPE Ensemble - Work in Fume Hood Task->HighRisk Open Container

Caption: PPE selection flowchart for Acetamide-13C2,15N.

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure and contamination. Every step must be deliberate and executed with precision.

Step-by-Step Handling Protocol
  • Preparation:

    • Read and fully understand the Safety Data Sheet (SDS) for Acetamide before beginning work.[12]

    • Ensure an eyewash station and safety shower are readily accessible.[11]

    • Prepare your workspace. All work with open containers of Acetamide-13C2,15N must be conducted within a certified chemical fume hood to control exposure.[7][12]

    • Don the appropriate PPE as determined by your task assessment.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound on a disposable weighing paper or in a tared container within the fume hood.

    • Use spatulas and other equipment dedicated to this compound to prevent cross-contamination.

    • Close the primary container immediately after extracting the required amount.

  • Dissolution and Use:

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing or aerosol generation.

    • Keep all containers clearly labeled and sealed when not in immediate use.[14]

    • Do not eat, drink, or smoke in the work area.[3][6]

  • Post-Procedure:

    • Thoroughly decontaminate the work area in the fume hood.

    • Remove PPE carefully to avoid contaminating your skin. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[3][6]

Chemical Handling Lifecycle Diagram

This diagram illustrates the complete, controlled lifecycle of Acetamide-13C2,15N within the laboratory environment.

Chemical_Lifecycle Receiving 1. Receiving & Inventory Storage 2. Secure Storage (Cool, Dry, Locked) Receiving->Storage Handling 3. Handling in Fume Hood (Full PPE) Storage->Handling Use 4. Experimental Use Handling->Use Waste 5. Waste Collection (Labeled, Sealed) Use->Waste Disposal 6. Approved Disposal Waste->Disposal

Caption: Lifecycle of Acetamide-13C2,15N handling.

Emergency and Spill Procedures

Accidents are preventable, but preparedness is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Small Spill (in a fume hood):

    • Ensure you are wearing full PPE.

    • Mechanically take up the spilled solid with absorbent paper or other non-reactive material.[3][16]

    • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating solution.

  • Large Spill: Evacuate the immediate area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) office immediately.

Storage and Disposal Plan

Proper storage and disposal are critical for long-term safety and regulatory compliance.

Storage
  • Store Acetamide-13C2,15N in a tightly closed container in a cool, dry, and well-ventilated area.[3][17]

  • Store in a locked cabinet or area, as recommended for carcinogenic substances.[5]

  • Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[3][14]

Disposal

The key distinction for Acetamide-13C2,15N is that it contains stable isotopes , not radioactive ones. Therefore, disposal protocols are governed by its chemical hazards, not radiological ones.[8][]

  • Waste Collection: All waste materials, including contaminated PPE (gloves, weighing papers), excess compound, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: The collected waste must be disposed of through your institution's approved hazardous waste disposal program.[15] Do not dispose of it in the regular trash or down the drain.[6][16] The disposal process must comply with all local, state, and federal regulations.

By adhering to these rigorous protocols, you can confidently and safely utilize Acetamide-13C2,15N in your research, ensuring both personal safety and the integrity of your scientific contributions.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A).
  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET.
  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - Acetamide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetamide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Acetamide.
  • Thermo Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-.
  • Cambridge Isotope Laboratories. (2024, September 9). ACETAMIDE (15N, 98%+).
  • Fisher Science Education. (2015, June 17). Safety Data Sheet: Acetamide Crystal, Tech Grade.
  • Department of Plant Sciences. (n.d.). Local Rules for the Safe Use and Disposal of Radioisotopes.
  • Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely.
  • Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: acetamide.
  • MedChemExpress. (n.d.). Acetamide-13C2,15N.
  • Flinn Scientific. (2019, February 25). Safety Data Sheet (SDS) Acetamide.
  • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • BOC Sciences. (2015, November 4). How to Dispose the Waste from Isotope Labeling.
  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds.
  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds.
  • Iowa State University. (n.d.). Chemical Handling and Storage - Environmental Health and Safety.
  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.